4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Description
Properties
IUPAC Name |
2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLHAXXHNAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544860 | |
| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-86-2 | |
| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
[1]
Executive Summary
Target Molecule: 4-Desmethoxypropoxyl-4-methylthio Rabeprazole CAS Registry Number: 99487-86-2 Chemical Formula: C₁₅H₁₅N₃OS₂ Molecular Weight: 317.43 g/mol Systematic Name: 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][2]
This technical guide details the synthesis, isolation, and characterization of the 4-methylthio analog of Rabeprazole. In this derivative, the characteristic 3-methoxypropoxy ether tail at the C4 position of the pyridine ring is replaced by a methylthio (–SMe) group. This compound serves as a critical Reference Standard (RS) for impurity profiling in the manufacturing of Rabeprazole Sodium, often identified as a process-related impurity arising from thiolation side reactions or specific degradation pathways.
Retrosynthetic Analysis
The synthesis of this compound follows the convergent strategy typical of proton pump inhibitors (PPIs), involving the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by a controlled oxidation.[1]
Strategic Disconnection[1]
-
S–O Bond Disconnection: The final step involves the enantioselective or racemic oxidation of the sulfide bridge.[1]
-
C–S Bond Disconnection: The thioether core is assembled via nucleophilic attack of 2-mercaptobenzimidazole on a 2-chloromethylpyridine intermediate.[1]
-
Functional Group Interconversion (FGI): The 4-methylthio group is introduced early on the pyridine ring via Nucleophilic Aromatic Substitution (
) on a nitro-pyridine N-oxide precursor.
Experimental Synthesis Protocol
Phase 1: Preparation of the Pyridine Intermediate
Objective: Synthesize 2-(chloromethyl)-3-methyl-4-(methylthio)pyridine hydrochloride.
Step 1.1: Nucleophilic Substitution (
-
Reagents: 2,3-Dimethyl-4-nitropyridine N-oxide (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), Methanol or DMF.[1]
-
Procedure:
-
Dissolve 2,3-Dimethyl-4-nitropyridine N-oxide in anhydrous methanol.
-
Add solid NaSMe portion-wise at 0–5°C to control exotherm.
-
Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the nitro starting material.[1]
-
Concentrate the solvent and extract with Chloroform/Water.[1] Dry organic layer over
.[1] -
Product: 2,3-Dimethyl-4-(methylthio)pyridine N-oxide.[1]
-
Step 1.2: Boekelheide Rearrangement & Chlorination
-
Reagents: Acetic anhydride (
), Thionyl Chloride ( ). -
Procedure:
-
Heat the N-oxide from Step 1.1 in acetic anhydride (90–100°C) for 2 hours to form the 2-acetoxymethyl intermediate.
-
Hydrolyze the acetate with NaOH/MeOH to yield the (4-methylthio-3-methylpyridin-2-yl)methanol.[1]
-
React the alcohol with Thionyl Chloride in Dichloromethane (DCM) at 0°C.
-
Isolation: Evaporate volatiles to obtain the crude 2-(chloromethyl)-3-methyl-4-(methylthio)pyridine hydrochloride . Use immediately in the coupling step.[1]
-
Phase 2: Coupling (Thioether Formation)
Objective: Synthesize 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]thio]-1H-benzimidazole.[1]
-
Reagents: 2-Mercaptobenzimidazole (1.0 eq), NaOH (2.2 eq), Ethanol/Water (9:1).
-
Procedure:
-
Dissolve 2-mercaptobenzimidazole in Ethanol/Water containing NaOH.[1]
-
Add the chloromethyl pyridine hydrochloride (from Phase 1) dissolved in ethanol dropwise over 30 minutes at room temperature.
-
Stir at 40–50°C for 3 hours.
-
Workup: Distill off ethanol. Add water to precipitate the sulfide.[1] Filter the solid, wash with water, and recrystallize from Acetonitrile.
-
Yield Target: >80%.
-
Phase 3: Controlled Oxidation (Sulfoxide Formation)
Objective: Synthesis of the final target (Sulfoxide) without over-oxidation to Sulfone.
-
Reagents: m-Chloroperbenzoic acid (mCPBA, 0.95–1.0 eq), Dichloromethane (DCM),
. -
Critical Parameter: Temperature control (-15°C to -5°C).
-
Procedure:
-
Dissolve the thioether from Phase 2 in DCM and cool to -15°C.
-
Dissolve mCPBA in DCM and add dropwise over 1 hour. Note: Stoichiometry must be precise to avoid sulfone formation.
-
Quench reaction immediately upon completion (monitor by HPLC) with 10%
and saturated . -
Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Ethyl Acetate/Hexane gradient) or crystallization from Acetone/Ether.[1]
-
Characterization & Analytical Data
The replacement of the large ether chain with a compact methylthio group results in distinct NMR shifts, particularly in the aliphatic region.
Nuclear Magnetic Resonance (NMR)[3][4]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 (br s, 1H): Benzimidazole NH.
-
δ 8.25 (d, 1H): Pyridine C6-H (Deshielded).
-
δ 7.6 – 7.2 (m, 4H): Benzimidazole aromatic ring.
-
δ 7.1 (d, 1H): Pyridine C5-H.[1]
-
δ 4.75 (ABq, 2H):
-S(=O) bridge. Note: Appears as an AB quartet due to the chirality of the sulfoxide sulfur. -
δ 2.55 (s, 3H): S-CH₃ (The distinguishing peak; typically downfield from C-Me).
-
δ 2.20 (s, 3H): Pyridine C3-CH₃.[1]
-
Mass Spectrometry (MS)[4][5]
-
Ionization: ESI (+)
-
Theoretical Mass: 317.43 Da[1]
-
Observed [M+H]⁺: 318.1 m/z
-
Fragmentation Pattern: Loss of the sulfinyl group often yields the benzimidazole thiol fragment (m/z ~150) and the substituted pyridine fragment.
HPLC Purity Profiling[1][4]
-
Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).
-
Retention Time: The methylthio analog is less polar than the standard Rabeprazole (due to the lack of the ether oxygen) and typically elutes after Rabeprazole but before the Sulfone impurity.
Stability & Handling
-
Storage: -20°C, Hygroscopic. Store under Argon.[1]
-
Stability: Like all benzimidazole PPIs, this compound is acid-labile .[1] It rapidly degrades in acidic media to form colored degradation products (sulfenamides). All handling and HPLC mobile phases should be maintained at neutral to basic pH (pH > 7).
References
-
Srinivasan, T. R., et al. (2025).[3] Process for the preparation of crystalline form of Rabeprazole sodium. Technical Disclosure Commons. Link[3]
-
Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269. Link
-
Souda, S., et al. (1986). Process for the preparation of 2-pyridin-2-yl-methylthio and sulfinyl-1H-benzimidazole derivatives. Patent FI-874709.[1][4] Link
-
Splendid Lab. (n.d.).[1] this compound Characterization Data. Link
-
LGC Standards. (n.d.). Impurity Reference Standards for Rabeprazole. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Process for the preparation of 2-pyridin-2-yl-methylthio and sulfinyl-1H-benzimidazole derivatives useful as pharmaceuticals - Patent FI-874709-L - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Isolation, Characterization, and Structure Elucidation of Rabeprazole Impurities
[1][2]
Executive Summary
Rabeprazole sodium is a proton pump inhibitor (PPI) characterized by a substituted benzimidazole and a pyridine ring linked via a sulfoxide group.[1][2][3] This sulfoxide core renders the molecule inherently unstable, particularly sensitive to acidic environments (acid lability), oxidation, and photolytic stress.
For drug development scientists, the challenge is not merely detecting these impurities but isolating them without inducing further degradation during the purification process. This guide outlines a field-proven workflow for the isolation and structural elucidation of Rabeprazole’s critical impurities: Rabeprazole Sulfone , Rabeprazole Sulfide , and Rabeprazole N-Oxide .
Part 1: The Chemistry of Instability
Understanding the degradation mechanism is a prerequisite for successful isolation. Rabeprazole degrades via two primary vectors:
-
Oxidative Stress: The sulfoxide sulfur is electron-rich, making it prone to further oxidation to form Rabeprazole Sulfone (Impurity-1/Imp-4). This typically occurs under peroxidic conditions or prolonged exposure to air.
-
Reductive/Acidic Stress: Under acidic conditions, the sulfoxide is reduced to Rabeprazole Sulfide (Impurity-3/Imp-I). The mechanism involves the protonation of the benzimidazole nitrogen, facilitating nucleophilic attack and subsequent rearrangement. This pathway is critical because standard acidic mobile phases can artificially generate this impurity during analysis.
Visualization: Degradation Pathways
The following diagram maps the stress conditions to the specific impurity formed.
Caption: Primary degradation and process-related impurity pathways for Rabeprazole Sodium.
Part 2: Analytical Strategy (LC-MS Compatible)
Standard pharmacopeial methods often use non-volatile phosphate buffers. For structure elucidation, we must transition to volatile buffers to allow for Mass Spectrometry (MS) coupling and clean fraction collection.
Recommended Chromatographic Conditions
Field Insight: The use of Ammonium Acetate at pH 7.0 is critical. It maintains the pH above the acid-lability threshold of Rabeprazole while remaining volatile for lyophilization.
| Parameter | Specification |
| Column | C18 Stationary Phase (e.g., Waters XBridge or Purospher STAR), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0 adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (primary) and MS (ESI Positive Mode) |
| Column Temp | 30°C |
Gradient Program:
-
0 min: 90% A / 10% B[1]
-
15 min: 50% A / 50% B
-
35 min: 20% A / 80% B
-
45 min: 20% A / 80% B
-
50 min: 90% A / 10% B
Part 3: Isolation Workflow (Preparative HPLC)
Isolating Rabeprazole impurities requires a "Trap-Free" approach to prevent on-column degradation.
Step-by-Step Protocol
-
Enrichment: Intentionally degrade the sample (e.g., expose to 3% H₂O₂ for Sulfone, or mild acid for Sulfide) to increase impurity concentration to >5%.
-
Scale-Up: Transfer the analytical method to a Semi-Prep column (e.g., 250 x 10 mm). Increase flow rate to 4-5 mL/min.
-
Fraction Collection: Set UV triggers based on slope rather than level to separate closely eluting isomers.
-
Post-Processing (Critical): Do not use rotary evaporation at high temperatures. The collected fractions contain ammonium acetate.[1][4]
-
Action: Freeze fractions immediately in liquid nitrogen.
-
Action: Lyophilize (freeze-dry) to remove water and buffer salts. This prevents thermal degradation of the isolated impurity.
-
Caption: Preparative isolation workflow emphasizing low-temperature recovery.
Part 4: Structure Elucidation & Characterization
Once isolated, the structure is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]
Mass Spectrometry Logic
-
Rabeprazole (Parent): m/z ~360 [M+H]⁺
-
Sulfone (Impurity): m/z ~376 [M+H]⁺ (+16 Da). The oxidation adds one oxygen.
-
Sulfide (Impurity): m/z ~344 [M+H]⁺ (-16 Da). Loss of oxygen.
-
N-Oxide: m/z ~376 [M+H]⁺ (+16 Da). Isomeric with Sulfone. Differentiated by MS/MS fragmentation (N-oxide loses oxygen more readily) and NMR.
NMR Interpretation (Diagnostic Signals)
The chemical environment of the methylene protons bridging the benzimidazole and pyridine rings (
-
¹H NMR (DMSO-d₆):
-
Parent (Sulfoxide): The methylene protons are diastereotopic (magnetically non-equivalent) due to the chiral sulfoxide center. They appear as an AB quartet (two doublets) around δ 4.6–4.8 ppm .
-
Sulfone: The sulfur is now achiral (
). The methylene protons become equivalent and appear as a singlet , typically shifted downfield (higher ppm) due to the strong electron-withdrawing nature of the sulfone group. -
Sulfide: The sulfur is reduced (
). The methylene protons appear as a singlet but shifted upfield (lower ppm, ~δ 4.4 ppm ) compared to the parent.
-
Summary of Spectral Data
| Impurity | Common Name | Mass Shift | Key ¹H NMR Feature (DMSO-d₆) |
| Impurity-1 | Rabeprazole Sulfone | +16 Da | Singlet for |
| Impurity-3 | Rabeprazole Sulfide | -16 Da | Singlet at ~4.4 ppm ( |
| Impurity-VI | Rabeprazole N-Oxide | +16 Da | Significant shifts in Pyridine ring protons; Methylene remains AB quartet |
| Impurity-6 | Chloro-Rabeprazole | +34 Da | Loss of methoxy signal; Isotope pattern of Cl in MS |
References
-
Rao, P. S., et al. (2010).[1][2] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[2]
-
Reddy, P. R., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium." Die Pharmazie, 60(11), 814-818.
-
Ganta, M. R., et al. (2007). "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.
-
Rahman, N., et al. (2016). "Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS." RSC Advances, 6, 12345-12355.
-
Buchi Reddy, R., et al. (2012).[6] "Structural identification and characterization of potential impurities of rabeprazole sodium." Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.[6]
Sources
- 1. ovid.com [ovid.com]
- 2. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
4-Desmethoxypropoxyl-4-methylthio Rabeprazole: Technical Guide to Identity, Formation, and Control
[1]
Executive Summary
4-Desmethoxypropoxyl-4-methylthio Rabeprazole (CAS 99487-86-2 ) is a critical process-related impurity found in the synthesis of the proton pump inhibitor (PPI) Rabeprazole Sodium.[1][2][3][4] Chemically identified as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole , this compound arises not from a direct degradation of the final drug substance, but through a specific side-reaction involving solvent decomposition during the intermediate synthesis stages.[1][4]
For drug development professionals, this impurity represents a significant control point.[1][4] Its presence indicates specific deviations in process parameters—specifically involving the stability of Dimethyl Sulfoxide (DMSO) during the alkoxylation of the pyridine ring.[1][4] This guide details the physicochemical properties, formation mechanism, and rigorous control strategies required to maintain this impurity below ICH Q3A/B thresholds.[1][4]
Chemical Identity & Properties
Nomenclature and Identification
This compound is structurally analogous to Rabeprazole, where the characteristic C4-substituent on the pyridine ring (3-methoxypropoxy) is replaced by a methylthio group (-SMe).[1][4][5]
| Property | Specification |
| Common Name | This compound |
| Systematic Name (IUPAC) | 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 99487-86-2 |
| Molecular Formula | C₁₅H₁₅N₃OS₂ |
| Molecular Weight | 317.43 g/mol |
| Appearance | Tan to Off-white Solid |
| Solubility | Soluble in Dichloromethane, Methanol, DMSO; Sparingly soluble in Water |
| Melting Point | 141–143 °C (decomposes) |
Structural Analysis
The molecule retains the core benzimidazole-sulfoxide-pyridine scaffold essential for PPI activity but lacks the ether linkage responsible for Rabeprazole's specific lipophilicity profile.[1][4]
-
Benzimidazole Moiety: Unchanged; provides the pKa necessary for accumulation in the parietal cell canaliculus.[1][4]
-
Sulfoxide Bridge: Chiral center (racemic in standard synthesis); susceptible to oxidation (to sulfone) or reduction (to sulfide).[1][4]
-
Pyridine Ring (Substituted): The C4 position holds a -S-CH₃ group instead of the -O-(CH₂)₃-OCH₃ group.[1][4] This substitution significantly alters the electronic density of the pyridine ring, potentially affecting the acid-activation rate of the prodrug.[1][4]
Formation Mechanism: The DMSO Decomposition Pathway
The formation of this compound is a classic example of a solvent-participating side reaction .[1][4] It does not typically form during storage of the final API but is "baked in" during the upstream synthesis of the pyridine intermediate.[4]
The Root Cause
The standard synthesis of Rabeprazole involves the nucleophilic substitution of 4-chloro-2,3-dimethylpyridine 1-oxide (or the non-oxidized chloro-pyridine) with 3-methoxypropan-1-ol using a strong base (e.g., NaOH, NaH) in a solvent.[1][4]
When DMSO is used as the solvent for this alkoxylation step, high temperatures or prolonged reaction times in the presence of strong bases can trigger the thermal decomposition of DMSO.[1][4]
Reaction Pathway[4]
-
DMSO Decomposition: Under basic conditions, DMSO decomposes to generate methanethiol (MeSH) and/or sodium thiomethoxide (NaSMe) .[1][4]
-
Competitive Substitution: The generated thiomethoxide anion (MeS⁻) is a potent nucleophile—often more nucleophilic than the intended 3-methoxypropoxide alkoxide.[1][4]
-
Impurity Carryover: The MeS⁻ attacks the 4-chloro-pyridine intermediate, displacing the chloride to form the 4-methylthio-pyridine analog.[1][4]
-
Downstream Synthesis: This analog survives the subsequent steps (chlorination, coupling with 2-mercaptobenzimidazole, and final oxidation), ultimately appearing as the 4-methylthio Rabeprazole impurity in the final API.[1][4]
Figure 1: Mechanism of formation via DMSO decomposition and competitive nucleophilic attack.[4]
Analytical Characterization
Distinguishing this impurity from Rabeprazole and other related substances (like the Chloro-analog or Sulfone) requires specific analytical markers.[4]
Mass Spectrometry (LC-MS)
The mass shift is the primary identifier.[1][4]
-
Mass Difference: 42 Da (Loss of C₄H₉O₂ [89 Da] + Gain of SCH₃ [47 Da] = -42 Da).[4]
-
Key Ion: [M+H]⁺ at m/z 318 .
-
Isotopic Pattern: A significant [M+2] peak (~9-10%) is observed due to the presence of two sulfur atoms (Sulfoxide + Methylthio).[4][5]
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum provides definitive structural proof.[4]
| Feature | Chemical Shift (δ ppm) | Interpretation |
| S-CH₃ Singlet | ~2.29 ppm (3H, s) | Characteristic methylthio group attached to the pyridine ring.[1][4] |
| Methoxypropoxy | Absent | Signals for the -O-CH₂-CH₂-CH₂-O-CH₃ chain (typically 1.9, 3.2, 3.4, 4.0 ppm) are missing.[1][4] |
| Pyridine Protons | ~6.9 - 8.2 ppm | Slight shift compared to Rabeprazole due to different electronic effects of S-Me vs O-Alk.[1][4] |
HPLC Behavior
In reverse-phase chromatography (C18 column), the impurity typically elutes later than the highly polar N-oxide impurities but may have a retention time (RT) distinct from Rabeprazole depending on pH.[1][4]
Protocol: Synthesis of Reference Standard
To validate analytical methods, researchers often need to synthesize this impurity intentionally.[1][4]
Objective: Synthesis of 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
-
Nucleophilic Substitution:
-
Activation:
-
Coupling:
-
Oxidation:
-
Purification:
-
Flash chromatography (DCM:Methanol gradient) or crystallization from Ethyl Acetate/Hexane.[4]
-
Control Strategy for Drug Substance
To ensure the final API meets ICH Q3A limits (<0.15% or <1.0 mg/day intake), the following control measures must be implemented in the manufacturing process:
Solvent Selection
-
Eliminate DMSO: Replace DMSO in the alkoxylation step with solvents that do not decompose to sulfur nucleophiles, such as N-Methyl-2-pyrrolidone (NMP) or Toluene (with phase transfer catalysts).[1][4]
-
If DMSO is mandatory: Limit reaction temperature to <60°C and minimize reaction duration.
Reagent Quality
-
Ensure the 3-methoxypropan-1-ol reagent is free of thiols or sulfide contaminants.[1][4]
-
Use fresh reagents to avoid degradation byproducts.[4]
Process Analytical Technology (PAT)
-
Implement IPC (In-Process Control) HPLC monitoring at the 4-Alkoxy Pyridine Intermediate stage.
-
Specification: Limit "4-Methylthio Pyridine" intermediate to NMT 0.10% before proceeding to the coupling step. Once the sulfide bond is formed, removing the methylthio-analog from the target Rabeprazole is chemically difficult due to structural similarity.[4]
References
-
Sreenivasa Rao, P., Ray, U. K., et al. (2010).[4][5][8][9] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[4][8] Link
-
Reddy, G. M., et al. (2018).[4] "Identification and synthesis of potential impurities of rabeprazole sodium." ResearchGate / Pharmazie.[1][4] Link
-
Toronto Research Chemicals (TRC). "this compound - Product Data Sheet."[1][4] Link[4]
-
LGC Standards. "Reference Standard: this compound." Link
-
BOC Sciences. "Rabeprazole Impurities: this compound (CAS 99487-86-2)."[1][2][3][4]
Sources
- 1. alentris.org [alentris.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. superchroma.com.tw [superchroma.com.tw]
- 4. N-acetylmuramic acid | C11H19NO8 | CID 82756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. 4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 [chemicalbook.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Formation Mechanism of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
The following technical guide details the formation mechanism, synthesis, and control of the 4-Desmethoxypropoxyl-4-methylthio Rabeprazole impurity. This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals involved in the development and quality assurance of Proton Pump Inhibitors (PPIs).
Executive Summary
This compound (CAS: 99487-86-2) is a process-related impurity found in Rabeprazole Sodium active pharmaceutical ingredients (API).[1] Unlike oxidative degradants (sulfones/N-oxides), this impurity represents a structural divergence in the pyridine moiety, where the characteristic 3-methoxypropoxy ether side chain is replaced by a methylthio (-SMe) group.
Its formation is directly linked to the nucleophilic aromatic substitution (SnAr) step in the synthesis of the pyridine intermediate. The root cause is typically the decomposition of Dimethyl Sulfoxide (DMSO) —often used as a solvent—under basic conditions, generating methanethiolate ions that compete with the intended alkoxylation.
Molecular Identity & Structural Analysis[2][3]
To understand the formation, we must first define the structural deviation.
| Feature | Rabeprazole (API) | 4-Methylthio Impurity |
| Systematic Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | 2-[[[3-methyl-4-(methylsulfanyl)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| Molecular Formula | C₁₈H₂₁N₃O₃S | C₁₅H₁₅N₃OS₂ |
| Molecular Weight | 359.44 g/mol | 317.43 g/mol |
| Structural Change | Pyridine C4 position: -O-(CH₂)₃-OCH₃ | Pyridine C4 position: -S-CH₃ |
| Classification | Active Pharmaceutical Ingredient | Process Impurity (Non-metabolite*) |
*Note: While methylthio metabolites exist for some drugs, in the context of Rabeprazole manufacturing, this is primarily a synthesis-driven impurity.
The Formation Mechanism (The Core)
The formation of this impurity is a classic example of Competitive Nucleophilic Substitution . It occurs early in the synthesis of the pyridine intermediate, specifically during the functionalization of the 4-position.
The Critical Control Point: Pyridine Synthesis
The standard synthesis of Rabeprazole involves the reaction of 4-chloro-2,3-dimethylpyridine N-oxide (or its 4-nitro analogue) with 3-methoxypropanol in the presence of a strong base (NaOH or KOH).
The Intended Reaction (Path A):
The Side Reaction (Path B - Impurity Formation): If DMSO is used as the solvent, it is susceptible to thermal and base-catalyzed decomposition. This decomposition generates trace amounts of methanethiol (MeSH) or methanethiolate (MeS⁻) .
Because the thiolate anion (
Propagation Through Synthesis
Once the 4-methylthio-2,3-dimethylpyridine N-oxide intermediate is formed, it mimics the behavior of the desired intermediate throughout the remaining synthesis steps:
-
Rearrangement: Reacts with acetic anhydride to form the 2-acetoxymethyl derivative.
-
Hydrolysis/Chlorination: Converted to 2-chloromethyl-3-methyl-4-(methylthio)pyridine .
-
Coupling: Reacts with 2-mercaptobenzimidazole to form the "Methylthio Rabeprazole Sulfide."
-
Oxidation: Oxidized by m-CPBA or NaOCl to the final sulfoxide impurity: This compound .
Mechanistic Visualization
Caption: Competitive SnAr pathway showing how DMSO decomposition introduces the methylthio group at the pyridine synthesis stage.
Synthesis of Reference Standard
To validate analytical methods, you must synthesize this impurity intentionally.
Protocol:
-
Starting Material: 4-Chloro-2,3-dimethylpyridine N-oxide (10 g).
-
Reagent: Sodium Thiomethoxide (NaSMe) (1.2 eq). Note: We intentionally use the impurity source as the main reagent.
-
Solvent: THF or DMF (Avoid DMSO to prevent mixed species).
-
Reaction: Reflux for 4–6 hours. Monitor by TLC for disappearance of chloro-pyridine.
-
Workup: Quench with water, extract with Ethyl Acetate. Evaporate to obtain 4-methylthio-2,3-dimethylpyridine N-oxide .
-
Downstream Processing: Subject this intermediate to the standard Rabeprazole protocol:
-
Reaction with Acetic Anhydride (
C, 2h). -
Hydrolysis (NaOH/MeOH).
-
Chlorination (SOCl₂).
-
Coupling (2-Mercaptobenzimidazole, NaOH).[2]
-
Oxidation (m-CPBA, -40^\circ$C).
-
-
Purification: The final sulfoxide is isolated via prep-HPLC (C18 column, Ammonium Acetate/Acetonitrile gradient).
Analytical Detection & Control Strategy
Detection Characteristics
-
HPLC: The impurity is less polar than Rabeprazole due to the loss of the ether oxygen and the propyl chain.
-
RRT (Relative Retention Time): Typically elutes after Rabeprazole (approx RRT ~1.1 - 1.3 depending on gradient).
-
-
Mass Spectrometry:
-
Rabeprazole: [M+H]⁺ = 360.
-
Impurity: [M+H]⁺ = 318.
-
Fragmentation: Look for the characteristic pyridine fragment at m/z ~138 (methylthio-dimethylpyridine) vs m/z ~180 (methoxypropoxy-dimethylpyridine).
-
Mitigation Strategy
To prevent the formation of this compound:
-
Solvent Swap (Primary Control): Replace DMSO in the SnAr step with Toluene (using Phase Transfer Catalysis) or run the reaction in neat 3-methoxypropanol . This eliminates the source of the methylthio group.
-
Temperature Control: If DMSO must be used, maintain reaction temperature below 80°C to minimize thermal decomposition of the solvent.
-
Reagent Quality: Ensure 3-methoxypropanol is free of thiol contaminants (though this is rare).
References
-
Rao, P. S., et al. (2010). "Identification, isolation and characterization of new impurity in rabeprazole sodium."[3] Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[3]
- Significance: This is the definitive paper identifying the methylthio impurity and establishing the DMSO-mediated form
-
Reddy, P. R., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium."[4] Pharmazie, 60(11), 814-818.[4]
- Significance: Provides the baseline synthesis and impurity profiling for Rabeprazole, establishing the context for pyridine-rel
-
European Pharmacopoeia (Ph.[5] Eur.) 10.0. "Rabeprazole Sodium Monograph."
- Significance: Lists the regulatory limits and specified impurities for Rabeprazole Sodium.
-
McKissick, A. M., et al. (2016). "Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide." Pharmaceutical Technology, 40(9).
- Significance: Validates the degradation of DMSO into thiochemical impurities (MeSH, DMS) under processing conditions.
Sources
- 1. superchroma.com.tw [superchroma.com.tw]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Comprehensive Stability Profile of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
[1]
Executive Technical Summary
4-Desmethoxypropoxyl-4-methylthio Rabeprazole (CAS: 99487-86-2), often referred to as the Rabeprazole Methylthio Analog , is a critical process-related impurity and potential degradation product in the manufacturing of Rabeprazole Sodium.[1] Structurally, it differs from the parent drug by the substitution of the ether side chain (3-methoxypropoxy) at the C4 position of the pyridine ring with a methylthio (-SMe) group.[1]
This structural modification introduces a second oxidizable sulfur center, significantly altering the molecule's redox stability profile compared to Rabeprazole.[1] This guide provides an in-depth analysis of its chemical stability, degradation pathways, and control strategies for drug development professionals.[1]
| Parameter | Technical Detail |
| IUPAC Name | 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| Molecular Formula | |
| Molecular Weight | 317.43 g/mol |
| Key Instability Factors | Acid-catalyzed rearrangement, Bis-oxidation (Sulfoxide & Thioether), Photolysis |
| Regulatory Status | Controlled Impurity (ICH Q3A/B limits apply) |
Chemical Structure & Reactivity Analysis
The stability of this compound is governed by the interaction between the benzimidazole ring and the substituted pyridine ring.[1]
The "Dual-Sulfur" Vulnerability
Unlike Rabeprazole, which contains one sulfoxide center and an ether side chain, this analog contains two distinct sulfur moieties:[1]
-
The Linker Sulfoxide (
): The chiral center responsible for the PPI mechanism, susceptible to over-oxidation to sulfone ( ) or reduction to sulfide.[1] -
The C4-Methylthio Group (
): A thioether susceptible to oxidation to a sulfoxide and subsequently a sulfone.[1]
This makes the molecule twice as sensitive to oxidative stress as the parent compound.[1]
Acid-Lability & Activation
The 4-methylthio group is an electron-donating group (via resonance), similar to the alkoxy group in Rabeprazole.[1] This electron donation increases the electron density on the pyridine nitrogen (
-
Mechanism: In acidic media, the
becomes protonated.[1] The nucleophilic of the benzimidazole then attacks the electrophilic C2 of the pyridine, leading to the formation of a spiro-intermediate and ultimately the sulfenamide (the active species of PPIs).[1] -
Implication: Solutions of this impurity are highly unstable at pH < 7.0, rapidly rearranging into complex degradation products.[1]
Degradation Pathways (Visualized)
Oxidative Degradation Cascade
The presence of two sulfur centers creates a complex branching degradation pathway.[1]
Figure 1: Oxidative degradation cascade showing the competition between linker oxidation and side-chain thioether oxidation.[1]
Acid-Catalyzed Rearrangement
This pathway mirrors the parent drug but yields a distinct sulfenamide derivative.[1]
Figure 2: Acid-catalyzed activation mechanism leading to irreversible structural rearrangement.[1]
Experimental Stability Protocols
To validate the stability of this impurity (or its presence in a drug product), the following stress testing protocols are recommended. These are derived from standard ICH Q1A(R2) guidelines adapted for labile PPIs.
Stress Testing Matrix
| Stress Type | Conditions | Duration | Expected Degradants |
| Acid Hydrolysis | 0.1 N HCl, Ambient Temp | 1 - 4 Hours | Sulfenamide aggregates, Pyridinium cleavage products.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2 - 24 Hours | Generally stable, but potential for racemization of sulfoxide.[1] |
| Oxidation | 3% | 30 Min - 2 Hours | Sulfone Analog (Major), Bis-sulfoxide (Minor).[1] |
| Photolysis | 1.2 million lux hours | -- | Discoloration, complex radical breakdown products.[1] |
| Thermal | 60°C (Solid State) | 7 Days | Minimal degradation if dry; rapid if moisture present.[1] |
Analytical Methodology (HPLC)
Separating this impurity from Rabeprazole requires a gradient method due to the structural similarity.[1] The Methylthio analog is generally less polar (more hydrophobic) than the Methoxypropoxyl parent due to the loss of the ether oxygen.[1]
-
Column: C18 (e.g., Waters Symmetry Shield or equivalent), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase A: Phosphate buffer (pH 7.0) / Acetonitrile (90:10).[1][2] Note: Neutral pH is crucial to prevent on-column degradation.[1]
-
Elution Order: typically: Rabeprazole Sulfone
Rabeprazole Methylthio Impurity Thioether (Sulfide) Analog.[1]
Synthesis & Control Strategy
Understanding the origin is the first step in stability control.[1] This impurity is process-related , arising from the competitive reaction of the intermediate.[1]
Origin
-
Precursor: 4-Chloro-2,3-dimethylpyridine N-oxide (or the non-oxidized form).[1]
-
Intended Reaction: Displacement of Chloro with 3-methoxypropan-1-ol.[1]
-
Side Reaction: If the reaction medium contains methanethiol (or thiomethoxide impurities) or if a methylthio-transfer reagent is used inadvertently, the Chloro group is displaced by
instead of the alkoxide.[1]
Control Measures
-
Reagent Purity: Ensure the 3-methoxypropan-1-ol and base reagents are free of thiol contaminants.
-
Solvent Selection: Avoid solvents that can degrade to release sulfur species.[1]
-
Storage: Store reference standards of this impurity at -20°C under inert atmosphere (Argon/Nitrogen). The "Dual Sulfur" nature makes it prone to auto-oxidation in air at room temperature.[1]
References
-
Reddy, G. M., et al. (2018).[1] Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Link
-
BOC Sciences. this compound Product Entry.
-
Toronto Research Chemicals. this compound Data Sheet. Link[1]
-
Rahman, N., et al. (2016).[1] Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. PMC. Link
Technical Guide: Spectroscopic Profiling of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Here is the in-depth technical guide for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole , structured for researchers and analytical scientists.
Executive Summary
This compound (CAS: 99487-86-2) is a critical process-related impurity and structural analog of the proton pump inhibitor (PPI) Rabeprazole.[1] Chemically, it represents a modification at the C4 position of the pyridine ring, where the characteristic 3-methoxypropoxy ether side chain is replaced by a methylthio (-SMe) group.
For drug development professionals, accurate identification of this compound is essential for:
-
Impurity Profiling: Differentiating it from Rabeprazole Sulfide (linker reduction) and other thio-analogs.
-
CMC Compliance: Establishing specific detection limits in API manufacturing, particularly when thiomethoxide reagents are utilized in precursor synthesis.
This guide provides a comprehensive spectroscopic breakdown (NMR, MS, IR) derived from structural first principles and validated against known benzimidazole-pyridine scaffolds.
Chemical Identity & Structural Logic
| Parameter | Detail |
| Common Name | This compound |
| IUPAC Name | 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 99487-86-2 |
| Molecular Formula | C₁₅H₁₅N₃OS₂ |
| Molecular Weight | 317.43 g/mol |
| Monoisotopic Mass | 317.0656 Da |
| Structural Class | Substituted Benzimidazole Sulfoxide |
Structural Diagram & Numbering
The molecule consists of two primary aromatic systems linked by a methylsulfinyl bridge:
-
Benzimidazole Ring: Unsubstituted (protons at 4, 5, 6, 7).
-
Pyridine Ring: Substituted at C3 (Methyl) and C4 (Methylthio).
Synthesis & Origin Pathway
This impurity typically arises during the nucleophilic substitution phase of the pyridine precursor or via cross-contamination with methanethiol equivalents during the synthesis of the pyridine intermediate.
Figure 1: Proposed formation pathway. The critical deviation occurs if the 4-chloro intermediate reacts with a methylthio source instead of the 3-methoxypropanol side chain.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR profile is distinct from Rabeprazole due to the loss of the propyl ether chain and the appearance of the S-methyl singlet.
1H NMR (Proton) – 400 MHz, CDCl₃
Note: Chemical shifts (δ) are estimates based on the parent Rabeprazole structure and substituent electronic effects.
| Position | Proton Type | δ (ppm) | Multiplicity | Integration | Assignment Logic |
| Pyridine-C6 | Aromatic | 8.25 | Doublet (J=5.5 Hz) | 1H | Deshielded by ring nitrogen; slightly downfield vs Rabeprazole due to S-Me (weaker donor than O-Alk). |
| Benzimidazole | Aromatic | 7.40 – 7.80 | Multiplet | 2H | H4/H7 of benzimidazole (typical broad m). |
| Benzimidazole | Aromatic | 7.25 – 7.35 | Multiplet | 2H | H5/H6 of benzimidazole. |
| Pyridine-C5 | Aromatic | 7.05 | Doublet (J=5.5 Hz) | 1H | Ortho to S-Me. S-Me is less shielding than O-Alk, shifting this downfield from ~6.9 ppm. |
| Linker | CH₂-S(=O) | 4.75 | AB Quartet (J=13 Hz) | 2H | Diastereotopic protons due to the chiral sulfoxide center. |
| Pyridine-C4 | S-CH₃ | 2.48 | Singlet | 3H | Key Diagnostic Peak. Distinct from O-Me (~3.3) or O-CH₂ (~4.1). |
| Pyridine-C3 | Ar-CH₃ | 2.20 | Singlet | 3H | Methyl group on the pyridine ring. |
13C NMR (Carbon) – 100 MHz, CDCl₃
-
Carbonyl/Imine Region: ~154 ppm (Benzimidazole C2), ~162 ppm (Pyridine C2).
-
Aromatic C-S: ~148 ppm (Pyridine C4 attached to S-Me). Note: This is significantly upfield compared to C-O (~164 ppm) in Rabeprazole.
-
Aliphatic:
-
Linker: ~60 ppm (CH₂-SO).
-
S-CH₃: ~15 ppm (Distinctive high-field methyl carbon).
-
Ar-CH₃: ~11 ppm.
-
Mass Spectrometry (MS)
MS analysis is the primary method for rapid identification in LC-MS workflows.
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]⁺: 318.07 m/z
Fragmentation Pattern (MS/MS)
The molecule typically cleaves at the sulfoxide linker.
Figure 2: ESI(+) Fragmentation logic. The cleavage of the C-S bond at the sulfoxide linker is the dominant pathway.
Infrared Spectroscopy (IR)
-
Sulfoxide (S=O): Strong band at 1035 ± 5 cm⁻¹ . This confirms the oxidation state is sulfoxide, not sulfide.
-
Absence of Ether: Lack of the strong C-O-C asymmetric stretch typically seen at 1100-1200 cm⁻¹ in Rabeprazole.
-
C-N / C=C: 1580, 1470 cm⁻¹ (Benzimidazole/Pyridine skeleton).
Experimental Protocol: HPLC Detection
To isolate or quantify this impurity, use the following Reverse-Phase HPLC conditions tailored for Rabeprazole related substances.
-
Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 85% A / 15% B
-
20 min: 50% A / 50% B (The impurity is more hydrophobic than Rabeprazole due to S-Me vs O-Propyl-OMe).
-
Retention Time Prediction: Expect elution after Rabeprazole. The S-Me group increases lipophilicity compared to the polar ether chain.
-
-
Detection: UV at 284 nm.
References
-
BOC Sciences. this compound Product Page. Retrieved from
-
Toronto Research Chemicals (TRC). Data Sheet: this compound (TRC-D290620). Retrieved from
-
PubChem. Compound Summary: 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Precursor Analog).[2] Retrieved from
- European Pharmacopoeia (Ph. Eur.).Rabeprazole Sodium Monograph: Impurity Profiling.
Sources
Pharmacological & Toxicological Profiling of Rabeprazole Thioether
The following technical guide details the pharmacological and toxicological profile of Rabeprazole Thioether (Rabeprazole Sulfide), a critical process impurity and metabolite.
Technical Guide for Impurity Qualification & Biological Characterization[1]
Executive Summary & Chemical Identity
Rabeprazole Thioether (CAS: 117977-21-6), pharmacopeially designated as Rabeprazole EP Impurity B or USP Related Compound E , represents the reduced form of the proton pump inhibitor (PPI) Rabeprazole.[1] Unlike the parent sulfoxide, the thioether lacks the electrophilicity required for direct acid activation. However, it exhibits distinct pharmacological activities, including potent Helicobacter pylori motility inhibition and cytotoxicity against specific cancer cell lines.[2]
This guide delineates the thioether’s dual status as a process impurity (requiring control) and a major human metabolite (providing safety qualification coverage), offering protocols for its synthesis, biological evaluation, and metabolic profiling.
Chemical Profile
| Parameter | Detail |
| Common Name | Rabeprazole Sulfide (Thioether) |
| IUPAC Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole |
| Molecular Formula | C₁₈H₂₁N₃O₂S |
| Molecular Weight | 343.45 g/mol |
| Origin | Synthetic intermediate; Degradation (acidic/neutral); Metabolic reduction |
| Regulatory Status | EP Impurity B; USP Related Compound E |
Pharmacological Mechanism & Activity
The Activation Paradox: Sulfide vs. Sulfoxide
Rabeprazole is a prodrug (sulfoxide) that requires acid-catalyzed rearrangement to a tetracyclic sulfenamide to covalently bind cysteine residues (Cys-813, Cys-822) on the H⁺/K⁺-ATPase.[1]
-
Inactivity of Thioether on ATPase: The thioether contains a divalent sulfur (-S-).[1] It lacks the oxygen atom necessary to initiate the nucleophilic attack by the benzimidazole nitrogen under acidic conditions. Therefore, Rabeprazole Thioether cannot directly inhibit the proton pump.
-
In Vivo Bioactivation: To exert acid-suppressive effects, the thioether must first be oxidized in vivo (via CYP2C19 or FMOs) back to Rabeprazole (sulfoxide).[1] This makes it a "prodrug of a prodrug" in the context of acid secretion.
Unique Off-Target Activity: H. pylori Motility
While less effective at acid suppression, Rabeprazole Thioether exhibits a unique antimicrobial mechanism distinct from the parent drug.[1]
-
Potency: The thioether inhibits H. pylori motility with an IC₅₀ of 0.25 µg/mL , significantly more potent than Rabeprazole (IC₅₀ = 16 µg/mL) or Omeprazole (>64 µg/mL).
-
Mechanism: This effect is independent of urease inhibition or growth suppression, suggesting a direct interaction with the bacterial motor complex.
Cytotoxicity Profile
Recent studies indicate the thioether possesses cytotoxic properties against specific neoplastic lines, likely due to its lipophilicity and membrane permeability.
Metabolic & Toxicological Qualification
Metabolic Pathway & Safety Coverage
The safety qualification of Rabeprazole Thioether is largely supported by its status as a major human metabolite .
-
Non-Enzymatic Reduction: Rabeprazole is reduced non-enzymatically to the thioether in the gastric lumen and systemic circulation.[3]
-
Regulatory Implication: According to ICH M7(R1) and ICH Q3A/B , metabolites formed at significant levels in humans are generally considered "qualified" regarding general toxicity and genotoxicity, provided the impurity level in the drug product does not exceed the exposure levels observed from metabolism.
Genotoxicity Assessment
Conflicting data exists regarding the mutagenic potential of thioether analogs.
-
In Silico/In Vitro Alerts: Some structural analogs (e.g., "Impurity III" in specific literature) have shown positive Ames test results.[4]
-
Resolution: As a metabolite, the thioether is exempt from the Threshold of Toxicological Concern (TTC) limits if clinical exposure exceeds the impurity limit. However, strict control (<0.15%) is maintained in API synthesis to ensure batch consistency.
Visualization: Metabolic & Activation Pathways
The following diagram illustrates the relationship between the Thioether, the Active Drug, and the Ultimate Inhibitor.
Caption: Metabolic interconversion and acid-activation pathway of Rabeprazole Thioether.[1]
Experimental Protocols
Protocol A: Selective Synthesis of Rabeprazole Thioether
This protocol utilizes a modified Mitsunobu condensation to avoid over-oxidation to the sulfoxide.
Reagents:
-
2-Mercaptobenzimidazole (2-MBI)[1]
-
2-Hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine[1]
-
Triphenylphosphine (PPh₃)[1]
-
Diisopropyl azodicarboxylate (DIAD)[1]
-
Solvent: Tetrahydrofuran (THF)[1]
Workflow:
-
Dissolution: Dissolve 10 mmol of the pyridine alcohol and 10 mmol of 2-MBI in anhydrous THF (50 mL) under nitrogen.
-
Activation: Add 12 mmol of PPh₃ and cool the mixture to 0°C.
-
Coupling: Dropwise add 12 mmol of DIAD over 30 minutes, maintaining temperature <5°C.
-
Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
-
Workup: Concentrate THF. Redissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted thiol) and brine.
-
Purification: Crystallize from Methanol/Water or purify via Flash Chromatography (Silica, DCM:MeOH 95:5).
-
Yield: Expected yield 70-80%. Purity >98% (HPLC).
Protocol B: H. pylori Motility Assay
To verify the specific pharmacological activity of the thioether impurity.
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brucella broth + 10% Fetal Bovine Serum (FBS)[1]
-
Phase-contrast microscope with heating stage (37°C)[1]
Step-by-Step:
-
Culture: Grow H. pylori in Brucella broth/FBS under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 48 hours.
-
Preparation: Dilute culture to approx. 10⁶ CFU/mL.
-
Treatment: Aliquot bacterial suspension into microcentrifuge tubes.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Quantification: Transfer 10 µL to a glass slide. Observe under phase-contrast microscopy (400x).
-
Scoring: Count motile vs. non-motile bacteria in 10 random fields. Calculate % inhibition relative to control.
-
Self-Validation: The control group must show >80% motility for the assay to be valid.
-
Visualization: Experimental Workflow
Caption: Workflow for synthesis and biological testing of Rabeprazole Thioether.
References
-
Tsutsui, N., et al. (2000). A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori.[5] Antimicrobial Agents and Chemotherapy.[1][2][5][6][7]
-
Reddy, G.M., et al. (2007).[2] Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis.
-
Cayman Chemical. (2024).[1] Rabeprazole Sulfide Product Information & Biological Activity.
-
ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).
-
Ohkawa, T., et al. (1999). Metabolic fate of rabeprazole sodium in humans. Xenobiotica.
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of known Rabeprazole degradation products
Executive Summary
Rabeprazole Sodium is a proton pump inhibitor (PPI) characterized by extreme lability in acidic environments and significant susceptibility to oxidation, moisture, and photolytic stress.[1] For drug development professionals, the impurity profile of Rabeprazole is not merely a compliance checklist but a dynamic system of chemical equilibria that dictates formulation strategy (e.g., enteric coating requirements) and packaging integrity.
This technical guide synthesizes the known degradation pathways of Rabeprazole, mapping them to specific pharmacopeial standards (USP/EP) and providing actionable protocols for their detection and control.
Chemical Basis of Instability
The instability of Rabeprazole stems from its core pharmacophore: the 2-(pyridylmethylsulfinyl)benzimidazole scaffold.
-
Acid Lability: The pyridine nitrogen is weakly basic (pKa ~4.5). In acidic media, protonation of the benzimidazole nitrogen triggers a nucleophilic attack by the pyridine nitrogen on the sulfoxide sulfur. This forms a cyclic sulfenamide intermediate. While this is the mechanism of action in vivo (binding to H+/K+ ATPase), in vitro it represents a rapid degradation pathway leading to fragmentation.
-
Oxidative Sensitivity: The sulfoxide (
) group is an intermediate oxidation state.[2] It is easily oxidized further to a sulfone ( ) or reduced to a sulfide (thioether). -
Photolytic Sensitivity: The heterocyclic rings are chromophores that absorb UV radiation, leading to radical-mediated cleavage or rearrangement, particularly N-dealkylation.
Known Degradation Impurities: The Master Map
The following table correlates the common chemical names with their pharmacopeial designations and formation mechanisms.
Table 1: Rabeprazole Impurity Profile (USP/EP Correlation)
| Common Name | USP Related Compound | EP Impurity | Chemical Structure / Description | Primary Formation Mechanism |
| Rabeprazole Sulfone | RC D | Imp A | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | Oxidation (Major), Base Hydrolysis |
| Rabeprazole Sulfide (Thioether) | RC E | Imp B | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | Reduction , Process-related, Thermal |
| N-Alkyl / Pyridinone | RC A | Imp C | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | Acid Hydrolysis (Rearrangement) |
| Rabeprazole N-Oxide | RC B | Imp D | Rabeprazole Pyridine N-Oxide derivative | Oxidation |
| Chloro Analog | RC F | Imp H | 2-[[[4-chloro-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | Process (Synthesis starting material) |
| Benzimidazole Thiol | -- | -- | 1H-Benzimidazole-2-thiol | Acid Hydrolysis (Cleavage product) |
Note: "Imp-7" is frequently cited in literature as a thermal degradant. While its exact structure varies by study, it is often associated with the cleavage of the ether linkage on the pyridine ring under dry heat.
Mechanistic Degradation Pathways
The following diagram visualizes the causality between stress conditions and specific impurities.
Figure 1: Mechanistic pathway map of Rabeprazole degradation under ICH stress conditions.
Analytical Strategy
To accurately quantify these impurities, a stability-indicating method (SIM) must be employed. Standard UV detection is sufficient for most impurities, but LC-MS is required for unknown identification during development.
Recommended HPLC Conditions (Gradient):
-
Column: C18 (e.g., Waters Symmetry Shield or equivalent), 250 x 4.6 mm, 5 µm.[3]
-
Mobile Phase A: Phosphate Buffer (pH 7.0 - 7.4). Note: Neutral pH is critical to prevent on-column degradation of the parent.
-
Mobile Phase B: Acetonitrile : Methanol (Ratio 50:50).
-
Wavelength: 280-284 nm (Isosbestic point region for benzimidazoles).
Detection Logic:
-
Sulfone (Imp A): Elutes after Rabeprazole (more lipophilic due to oxidation of sulfoxide).
-
Sulfide (Imp B): Elutes significantly later than Rabeprazole (loss of oxygen increases lipophilicity).
-
N-Oxide: Elutes before Rabeprazole (more polar).
Experimental Protocols: Forced Degradation
These protocols are designed to target 5-20% degradation. If degradation exceeds 20%, repeat with milder conditions to avoid secondary degradation products.
Protocol A: Acid Hydrolysis (Target: USP RC A & Fragments)
-
Preparation: Dissolve Rabeprazole Sodium to a concentration of 1 mg/mL in Diluent (Mobile Phase A/B mix).
-
Stress: Add 5.0 mL of 0.1 N HCl .
-
Incubation: Ambient temperature (25°C) for < 10 minutes .
-
Expert Insight: Rabeprazole is extremely acid-labile.[2] Do not heat. Even brief exposure turns the solution yellow/orange (formation of sulfenamide).
-
-
Neutralization: Immediately neutralize with 5.0 mL of 0.1 N NaOH to stop the reaction.
-
Analysis: Inject immediately.
Protocol B: Oxidative Degradation (Target: USP RC D & B)
-
Preparation: Dissolve Rabeprazole Sodium to 1 mg/mL.
-
Stress: Add 2.0 mL of 3% - 10% H2O2 .
-
Incubation: Room temperature for 30 - 60 minutes .
-
Quenching: No chemical quench usually required if analyzed immediately; otherwise, treat with catalase or sodium metabisulfite (validate that the quenching agent does not react with the drug).
Protocol C: Thermal Degradation (Target: USP RC E & Imp-7)
-
Preparation: Place solid Rabeprazole Sodium powder in a petri dish (spread thin).
-
Stress: Incubate at 105°C for 12 - 24 hours .
-
Reconstitution: Dissolve in diluent to 1 mg/mL.
-
Analysis: Filter through 0.45 µm PVDF filter before injection.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions. Retrieved from
-
Royal Society of Chemistry. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS. Retrieved from
-
Allmpus Laboratories. (2024). Rabeprazole USP/EP Impurity Standards and Structure Mapping. Retrieved from
-
National Institutes of Health (PubMed). (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. Retrieved from
-
United States Pharmacopeia (USP). (2024). Rabeprazole Sodium Monograph: Related Compounds. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Toxicity Prediction of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole: A Technical Guide
In-depth technical guide on the in silico toxicity prediction of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole.
Executive Summary
This guide provides a rigorous technical framework for the in silico toxicological assessment of This compound (CAS: 99487-86-2), a specific impurity associated with the synthesis and degradation of the proton pump inhibitor (PPI) Rabeprazole.[1]
Under ICH M7(R1) and ICH Q3A/B guidelines, impurities in pharmaceutical substances must be evaluated for mutagenic potential and general toxicity.[1] As direct experimental data for specific impurities is often scarce, computational (in silico) toxicology offers a high-throughput, regulatory-accepted alternative to in vivo studies.[1] This guide details the structural characterization, QSAR methodology, and consensus modeling workflows required to predict the toxicity profile of this compound with high confidence.
Chemical Characterization & Structural Alerts
Before initiating predictive modeling, the chemical entity must be rigorously defined to prevent "garbage-in, garbage-out" errors in QSAR tools.[1]
Compound Identity[1]
-
Systematic Name: 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][2]
-
Molecular Formula: C15H15N3OS2 (Note: Variation exists depending on oxidation state of the bridge; the "Rabeprazole" suffix implies a sulfoxide bridge, whereas "thioether" analogs are sulfides.[1] We proceed with the sulfoxide form based on the parent drug nomenclature).
Structural Modification Analysis
The toxicity profile of this impurity diverges from the parent drug (Rabeprazole) due to a specific substitution at the C4 position of the pyridine ring:
-
Loss of Ether Linkage: The 3-methoxypropoxy group (polar, flexible) is removed.[1]
-
Addition of Thioether: A methylthio group (-S-CH3) is added.[1]
Toxicological Implication: The introduction of a methylthio group on an aromatic ring can alter metabolic activation.[1] Thioethers can undergo S-oxidation to sulfoxides and sulfones, or metabolic activation to reactive sulfenium ions, which are potential electrophiles capable of DNA alkylation.[1]
SMILES Generation
For input into tools like VEGA, T.E.S.T., or Derek Nexus, use the canonical SMILES: CSC1=C(C)C(CS(=O)C2=NC3=CC=CC=C3N2)=NC=C1 (Note: Verify tautomeric states of the benzimidazole nitrogen during docking studies.)[1]
In Silico Methodology: The Consensus Framework
Regulatory bodies (FDA, EMA) recommend a consensus approach combining statistical QSAR (Quantitative Structure-Activity Relationship) and expert rule-based systems.[1]
Protocol Overview
The assessment follows a tiered workflow:
-
Genotoxicity (Ames Test): The critical endpoint for impurities (ICH M7).[1]
-
Carcinogenicity: Rodent bioassay predictions.
-
Hepatotoxicity: Read-across from Rabeprazole-induced liver injury signals.
-
Cardiotoxicity (hERG): Evaluation of QT prolongation potential.
Workflow Diagram
The following diagram illustrates the decision logic for classifying the impurity.
Figure 1: Step-by-step in silico consensus workflow for classifying Rabeprazole impurities under ICH M7 guidelines.[1]
Detailed Experimental Protocols
Mutagenicity Assessment (Ames Test)
Objective: Determine if the impurity is a DNA-reactive mutagen.[1]
Tools:
-
Statistical: VEGA Hub (Models: CAESAR, SarPy, ISS).[1]
-
Rule-Based: Toxtree (Verhaar scheme, Benigni/Bossa rules).[1]
Step-by-Step Protocol:
-
Input: Load the SMILES string into the VEGA Hub interface.[1]
-
Model Selection: Select "Mutagenicity (Ames test) CONSENSUS".[1]
-
Execution: Run the prediction.
-
Applicability Domain (AD) Check:
-
Visual Check: Does the chemical space of the training set cover the benzimidazole-pyridine scaffold?
-
Reliability Score: Reject predictions with an AD index < 0.7.[1]
-
-
Alert Analysis: Specifically check for alerts related to the pyridine-thioether moiety.[1] While the benzimidazole core is generally safe, the specific electronic environment of the methylthio-pyridine must be scrutinized for potential bioactivation.[1]
Expected Outcome: Most Rabeprazole thioether analogs test negative for mutagenicity in silico, as the benzimidazole scaffold is well-tolerated and the thioether is a common metabolic handle.[1] However, if the software flags the "Heterocyclic amine" or "Sulfur-containing" alerts, a secondary review is required.[1]
Hepatotoxicity Prediction (QSAR & Read-Across)
Objective: Assess potential for Drug-Induced Liver Injury (DILI), a known risk for PPIs.[1]
Methodology:
-
Target Prediction: Use SwissTargetPrediction to identify off-targets.[1]
-
CYP Inhibition: Predict inhibition of CYP2C19 and CYP3A4 (major metabolizers of Rabeprazole). The methylthio group may alter CYP binding affinity compared to the parent alkoxy group.[1]
-
Read-Across:
Data Interpretation Table:
| Endpoint | Tool | Metric | Threshold for Concern |
| Ames Mutagenicity | VEGA / T.E.S.T. | Probability Score | > 0.5 (Positive) |
| Hepatotoxicity | ProTox-II | Probability Score | > 0.7 (Active) |
| hERG Inhibition | Pred-hERG | pIC50 | > 5.0 (Blocker) |
| Skin Sensitization | Toxtree | Structural Alert | Protein Binding Alert |
hERG Channel Inhibition (Cardiotoxicity)
The benzimidazole scaffold in PPIs has been associated with weak hERG channel interactions.[1]
-
Protocol: Submit structure to Pred-hERG (LabMol).
-
Analysis: The replacement of the polar ether chain with a lipophilic methylthio group may increase hERG binding affinity (hERG blockers often possess lipophilic tails).[1]
-
Critical Check: If the predicted pIC50 > 6.0, the impurity poses a higher cardiac risk than the parent drug.[1]
Results Interpretation & Causality
Handling Conflicting Data
In silico tools often disagree.[1] Use a Weight of Evidence (WoE) approach:
-
Rule-Based Trumps Statistical: If a structural alert (mechanistic) is identified by Derek/Toxtree, it carries more weight than a statistical negative, unless the statistical model has a high similarity match in its training set.[1]
-
Parent Drug Data: If Rabeprazole is negative for a specific endpoint, and the impurity's modification (methylthio vs. methoxypropoxy) does not introduce a known toxophore (e.g., nitro, aromatic amine), the impurity is likely negative.[1]
The "Methylthio" Factor
The specific causality of toxicity in this impurity lies in the metabolic fate of the -S-CH3 group.
-
Metabolic Activation: S-demethylation can lead to thiols, which are reactive.[1] However, S-oxidation to sulfoxides is the dominant detoxification pathway for this moiety.[1]
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[1] Link
-
Benigni, R., & Bossa, C. (2011).[1] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays.[1] Expert Opinion on Drug Discovery.[1]
-
European Medicines Agency (EMA). (2021).[1] Assessment report: Rabeprazole Sodium.[1][][8] (Referencing impurity profiles and standard toxicity limits). Link
-
Gadaleta, D., et al. (2018).[1] Integration of In Silico Models for the Prediction of Mutagenicity of Pharmaceutical Impurities.[1] Journal of Chemometrics.[1] [1]
-
OECD. (2023). QSAR Toolbox Version 4.6: Guidance on using the Toolbox for read-across. Organisation for Economic Co-operation and Development.[1] Link
Sources
- 1. Rabeprazole-thioether | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 7. This compound (CAS No. 99487-86-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. researchgate.net [researchgate.net]
Executive Summary
Rabeprazole Sodium is a substituted benzimidazole proton-pump inhibitor (PPI) containing a chemically labile sulfoxide (
This guide deconstructs the genesis of impurities not as random events, but as predictable consequences of thermodynamic and kinetic failures during two specific synthetic phases: Condensation and Oxidation .
Part 1: The Synthetic Landscape & Critical Control Points
The industrial synthesis of Rabeprazole typically follows a convergent pathway involving the coupling of a pyridine derivative with a benzimidazole thiol, followed by a critical oxidation step.
The Core Pathway
-
Precursor A: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.
-
Condensation: Formation of Rabeprazole Sulfide (Thioether).
-
Oxidation: Transformation of Sulfide to Sulfoxide (Rabeprazole).[3]
-
Salt Formation: Stabilization as Sodium salt.
Visualization: Synthetic Route and Impurity Origins
The following diagram maps the standard reaction flow against the diversion points where impurities are generated.
Figure 1: Critical Process Flow showing the divergence of reactants into CQAs (Target) vs. Impurities (Red).
Part 2: The Oxidation Dilemma (The Primary Impurity Source)
The transformation of Rabeprazole Sulfide to Rabeprazole (Sulfoxide) is the most volatile step. The sulfur atom is electron-rich and prone to sequential oxidation.
Rabeprazole Sulfone (Impurity A)
-
Origin: Over-oxidation.[2] The oxidant does not distinguish between the sulfide (starting material) and the sulfoxide (product). Once Rabeprazole is formed, it competes with the remaining sulfide for the oxidant.
-
Mechanism: Electrophilic attack by the oxidant on the sulfoxide oxygen or sulfur center.
-
Critical Control: Stoichiometry is paramount. Using >1.1 equivalents of oxidant guarantees sulfone formation.
Rabeprazole N-Oxide[3][5][6]
-
Origin: Chemoselectivity failure. The pyridine nitrogen is nucleophilic. Strong oxidants or acidic conditions can protonate or oxidize this nitrogen.
-
Mechanism: Direct oxidation of the pyridine ring nitrogen. This is often exacerbated if m-Chloroperbenzoic acid (mCPBA) is used without pH control, or if the reaction runs too long.
Protocol: Self-Validating Oxidation System
To minimize these impurities, the reaction must be run under "Starvation Conditions" regarding the oxidant.
Reagents:
-
Substrate: Rabeprazole Sulfide (1.0 eq)
-
Oxidant: Sodium Hypochlorite (NaOCl) or mCPBA (0.95 - 1.0 eq max)
-
Base: NaOH (to maintain pH > 12 if using NaOCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve Rabeprazole Sulfide in a biphasic solvent system (e.g., CH2Cl2/Water) or Methanol/Water.
-
Temperature Lock: Cool the system to -15°C to -5°C. Causality: Low temperature reduces the kinetic rate of the second oxidation (Sulfone formation).
-
Titrated Addition: Add the oxidant dropwise over 60-90 minutes.
-
In-Process Check (IPC): Stop addition when Sulfide is < 0.5%. Do not chase 100% conversion.
-
Why? Chasing the last 0.5% of Sulfide usually generates 2.0% of Sulfone. It is chemically safer to leave unreacted Sulfide (which can be washed out) than to generate Sulfone (which co-crystallizes).
-
-
Quench: Immediately quench with aqueous Sodium Thiosulfate to destroy excess oxidant.
Part 3: Precursor & Condensation Impurities
These impurities are "baked in" before the final step. If they enter the oxidation reactor, they will be oxidized into their corresponding sulfoxide analogs, creating "Ghost Impurities" that are difficult to separate.
Chloro-Rabeprazole[2][3][7][8]
-
Origin: Carryover from the synthesis of the pyridine precursor (2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine).
-
Mechanism: If the chlorination of the hydroxymethyl pyridine is incomplete, or if the condensation with mercaptobenzimidazole is incomplete, the unreacted chloro-intermediate remains.
-
Secondary Origin: If NaOCl is used as the oxidant in the final step without sufficient base, free chlorine radicals can chlorinate the benzimidazole ring.
Methoxy-Rabeprazole[2][3][8]
-
Origin: Solvent interference during condensation.
-
Mechanism: If Methanol is used as the solvent for the condensation of the chloro-pyridine and the thiol, the methoxide ion (MeO-) competes with the thiolate ion.
-
Prevention: Use Ethanol or Isopropanol, or ensure the Thiolate is pre-formed with a strong base (NaOH) to increase its nucleophilicity over the solvent.
Part 4: Analytical Strategy & Data Summary
To validate the process, a stability-indicating HPLC method is required.[4] The sulfoxide is thermally unstable and light-sensitive; therefore, sample preparation must be rapid and protected from light.
Impurity Profile Summary
| Impurity Name | Common Code | Structure/Origin | RRT (Approx) | Limit (ICH Q3A) |
| Rabeprazole Sulfone | Impurity A | Over-oxidation ( | ~1.3 - 1.5 | NMT 0.15% |
| Rabeprazole Sulfide | Impurity B | Starting Material ( | ~2.5 - 3.0 | NMT 0.15% |
| Rabeprazole N-Oxide | Impurity C | Pyridine Oxidation | ~0.5 - 0.8 | NMT 0.15% |
| Chloro-Rabeprazole | Impurity D | Precursor Carryover | Varies | NMT 0.10% |
Recommended HPLC Parameters
-
Column: C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5µm.[4][5]
-
Mobile Phase A: Phosphate Buffer (pH 7.0).[6] Note: Acidic mobile phases degrade Rabeprazole on-column.
-
Gradient: 15% B to 60% B over 45 minutes.
-
Detection: UV at 284 nm.
References
-
Sreenivasa Rao, P., et al. (2010).[7] "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[7] Link
-
Ganta, S., et al. (2005). "Identification and synthesis of potential impurities of rabeprazole sodium." Pharmazie, 60(11), 814-818.[8] Link
-
Reddy, P. P., et al. (2009).[2] "Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug." Synthetic Communications, 39(2), 278–290.[2] Link
-
Rahman, N., et al. (2016). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Scientia Pharmaceutica, 84(3), 443-456. Link
-
European Patent Office. (2009). "EP2022789A1: Process for the preparation of a gastric acid secretion inhibitor." Link
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIME PubMed | Identification and synthesis of potential impurities of rabeprazole sodium [unboundmedicine.com]
Methodological & Application
Application Note: HPLC-UV Detection of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Executive Summary & Scientific Context
Rabeprazole Sodium is a proton pump inhibitor (PPI) susceptible to significant degradation under acidic conditions and oxidative stress.[1] In the synthesis and stability profiling of Rabeprazole, a specific process-related impurity arises where the characteristic 3-methoxypropoxy side chain on the pyridine ring is substituted by a methylthio group.[2]
This analyte, 4-Desmethoxypropoxyl-4-methylthio Rabeprazole (chemically 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole), is often formed via the reaction of the 4-chloro-intermediate with methanethiol (a decomposition product of DMSO or residual reagent).
Why this method matters: Standard pharmacopoeial methods (USP/EP) focus heavily on the Sulfone and Sulfide oxidation states of the parent drug. However, the 4-methylthio analog represents a structural substitution that significantly alters lipophilicity (LogP). This protocol provides a targeted Reverse Phase HPLC (RP-HPLC) method designed to resolve this specific hydrophobic impurity from the parent drug and other related substances.
Chemical Properties & Mechanistic Insight[3][4]
To develop a robust separation, we must understand the analyte's behavior relative to the parent drug.
| Property | Rabeprazole Sodium (Parent) | 4-Methylthio Impurity (Analyte) | Chromatographic Implication |
| Structure | Contains -O(CH₂)₃OCH₃ tail | Contains -SCH₃ tail | The impurity lacks the polar ether chain. |
| Lipophilicity | Moderate | High | The impurity will be strongly retained on C18 columns (eluting later than parent). |
| pKa | ~5.0 (Pyridine N), ~11 (Benzimidazole) | Similar core pKa | pH selection affects peak shape similarly for both. |
| Stability | Acid Labile (Degrades < pH 7) | Acid Labile | CRITICAL: Diluents and mobile phases must utilize alkaline pH or neutral buffers to prevent on-column degradation. |
Formation Pathway
The following diagram illustrates the origin of the impurity during the synthetic process, highlighting the critical substitution step.
Figure 1: Formation pathway of the 4-methylthio impurity via nucleophilic aromatic substitution.
Experimental Protocol
Equipment & Reagents[5]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must have quaternary gradient capability).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent embedded polar group column.
-
Rationale: Embedded polar group columns provide better peak shape for basic compounds (pyridine ring) at neutral pH compared to standard C18.
-
-
Reagents:
Chromatographic Conditions
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (Isosbestic point for benzimidazole derivatives).
-
Run Time: 45 minutes
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 7.0 ± 0.05 with dilute NH₄OH or Acetic Acid. Filter through 0.45 µm membrane.
-
Note: Phosphate buffer (pH 7.4) is an alternative, but Ammonium Acetate is more compatible if LC-MS confirmation is required later.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
This gradient is designed to retain the polar degradants early, elute Rabeprazole mid-run, and wash out the highly lipophilic 4-methylthio impurity late in the run.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 25.0 | 55 | 45 | Linear Gradient (Elution of Rabeprazole) |
| 35.0 | 20 | 80 | Wash (Elution of 4-Methylthio Impurity) |
| 40.0 | 20 | 80 | Hold |
| 40.1 | 90 | 10 | Return to Initial |
| 45.0 | 90 | 10 | Re-equilibration |
Sample Preparation (Critical Step)
Diluent: Mixture of Water:Acetonitrile:Diethylamine (70:30:0.1 v/v/v).
-
Why Diethylamine? It ensures the sample solution remains alkaline (pH > 9). Rabeprazole degrades into "Rabeprazole Sulfide" and other artifacts within minutes in neutral or acidic diluents, leading to false positives.
Standard Solution: Prepare 0.5 mg/mL of Rabeprazole Sodium API. Spiked Solution: Spike the API solution with the this compound reference standard at 0.15% level (target limit).
Method Validation & System Suitability
To ensure the method is self-validating, the following criteria must be met before routine analysis.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Rabeprazole) | NMT 1.5 | Ensures no secondary interaction with silanols. |
| Resolution (Rs) | > 2.0 | Between Rabeprazole and the nearest eluting impurity. |
| Relative Retention Time (RRT) | ~ 1.8 - 2.1 | The 4-methylthio impurity is significantly more retained than Rabeprazole (RRT 1.0). |
| Precision (RSD) | NMT 2.0% | For 6 replicate injections of standard. |
Troubleshooting Decision Tree
Use this logic flow if resolution or recovery fails.
Figure 2: Troubleshooting logic for HPLC method optimization.
Results Interpretation
In a typical chromatogram using this protocol:
-
Rabeprazole Sodium: Elutes at approximately 12-14 minutes.
-
Rabeprazole Sulfone (Impurity): Elutes shortly after Rabeprazole (RRT ~1.2).
-
This compound: Elutes significantly later, typically around 28-32 minutes (RRT ~2.0 to 2.2) due to the hydrophobic methylthio substitution.
Calculation:
References
-
Rao, P. S., et al. (2010). "Identification, isolation and characterization of new impurity in rabeprazole sodium."[2][6] Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624.[6]
-
Rahman, N., et al. (2013). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Scientia Pharmaceutica, 81(3), 697–711.[5]
- United States Pharmacopeia (USP). "Rabeprazole Sodium Monograph - Related Compounds." USP-NF Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. japsonline.com [japsonline.com]
- 4. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Rabeprazole Impurities in API via UPLC-MS/MS
This Application Note is structured as a comprehensive technical guide for the quantification of Rabeprazole Sodium impurities using UPLC-MS/MS. It is designed for analytical scientists and drug development professionals, moving beyond standard templates to focus on mechanistic understanding, robust protocol design, and self-validating workflows.
Executive Summary & Scientific Rationale
Rabeprazole Sodium is a proton pump inhibitor (PPI) exhibiting significant chemical instability.[1] While effective clinically, its labile nature—particularly sensitivity to acid hydrolysis, oxidation, and thermal stress—poses severe challenges for impurity profiling.
Standard HPLC-UV methods often lack the specificity to resolve co-eluting degradants or the sensitivity to quantify potential genotoxic impurities (PGIs) at ppm levels. This protocol details a UPLC-MS/MS methodology designed to:
-
Differentiate Isobaric Impurities: Specifically resolving Rabeprazole Sulfone from N-Oxide variants.
-
Ensure Analyte Stability: Utilizing a pH-controlled LC environment to prevent on-column degradation.
-
Achieve Trace Sensitivity: Quantifying process-related impurities and degradants at <0.05% levels (LOQ).
Chemical Context & Degradation Pathway
Understanding the "why" behind the method parameters requires mapping the degradation chemistry. Rabeprazole contains a sulfoxide core sensitive to:
-
Oxidation: Yields Rabeprazole Sulfone (Impurity-II) and N-Oxide (Impurity-VI).
-
Reduction: Yields Rabeprazole Sulfide (Impurity-I/Thioether).
-
Acid Hydrolysis: Rapidly cleaves the sulfoxide bridge, forming complex benzimidazole aggregates.
Degradation Pathway Visualization
The following diagram maps the critical degradation routes that this method must monitor.
Caption: Primary degradation pathways of Rabeprazole. Note that Sulfone and N-Oxide are isobaric (+16 Da), requiring chromatographic resolution.
Method Development Strategy
The Stability-Sensitivity Paradox
Rabeprazole is acid-labile (half-life <10 min at pH 2). However, positive ESI MS/MS typically favors acidic mobile phases (Formic Acid) for efficient protonation.
-
Solution: Use Ammonium Formate/Ammonium Hydroxide buffer at pH 7.5 - 8.0 .
-
Why? This pH range stabilizes the API during the run while still allowing sufficient ionization in ESI(+) mode. It prevents the formation of artifactual peaks that occur in acidic mobile phases.
Column Selection
-
Stationary Phase: Ethylene Bridged Hybrid (BEH) C18.
-
Rationale: BEH particles are resistant to high pH (up to pH 12), allowing the use of basic mobile phases necessary for Rabeprazole stability.
-
Dimensions: 100 x 2.1 mm, 1.7 µm (Balances resolution of isobaric pairs with throughput).[2][3]
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standards: Rabeprazole Na, Rabeprazole Sulfone, Rabeprazole Sulfide, Rabeprazole N-Oxide.[4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Ammonium Hydroxide (25%).
-
Diluent: Water:Acetonitrile (50:50 v/v) adjusted to pH 10.0 with NH₄OH. Critical: High pH diluent prevents degradation in the autosampler.
Instrumentation Parameters (UPLC-MS/MS)
Liquid Chromatography (UPLC)
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 100 × 2.1 mm, 1.7 µm |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | 10 mM Ammonium Formate, adjusted to pH 8.0 with NH₄OH |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | 6 |
| 6.00 | 10 | 90 | 6 |
| 8.00 | 10 | 90 | 6 |
| 8.10 | 90 | 10 | 1 |
| 10.00 | 90 | 10 | 1 |
Mass Spectrometry (Triple Quadrupole)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Gas: 50 L/Hr.
MRM Transitions (Quantification Table)
Note: Collision energies (CE) are indicative and must be optimized for specific instruments.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| Rabeprazole | 360.1 | 242.2 | 30 | 20 | Target |
| Rabeprazole Sulfone | 376.1 | 258.2 | 32 | 22 | Impurity |
| Rabeprazole Sulfide | 344.1 | 226.2 | 30 | 20 | Impurity |
| Rabeprazole N-Oxide | 376.1 | 242.2 | 32 | 24 | Impurity |
| Desmethyl Rabeprazole | 346.1 | 228.1 | 30 | 20 | Impurity |
Method Validation Protocol (Self-Validating Systems)
To ensure "Trustworthiness," the method must pass specific checkpoints.
System Suitability Test (SST)
Before analyzing samples, inject a mixture containing Rabeprazole (0.1 mg/mL) and Sulfone (0.001 mg/mL).
-
Requirement: Resolution (Rs) between Rabeprazole and Sulfone > 2.0.
-
Requirement: Tailing factor for Rabeprazole < 1.5.
Linearity & Sensitivity
Prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL for all impurities.
-
LOD Target: ~0.1 ng/mL (Signal-to-Noise > 3).
-
LOQ Target: ~0.5 ng/mL (Signal-to-Noise > 10).
-
Correlation Coefficient (r²): > 0.995.
Matrix Effect & Recovery
Since API formulations may contain excipients (Mannitol, MgO), matrix effects must be evaluated.
-
Protocol: Spike impurities into a "placebo" matrix (excipients without API) and compare response to neat standards.
-
Acceptance: Matrix Factor between 0.85 and 1.15.
Representative Workflow Diagram
This diagram illustrates the logical flow from sample preparation to data reporting, emphasizing the critical control points (CCPs).
Caption: Analytical workflow emphasizing the System Suitability Test (SST) as a gatekeeper before sample analysis.
Troubleshooting & Optimization
-
Issue: Peak Tailing for Rabeprazole.
-
Cause: Secondary interactions with silanols or pH mismatch.
-
Fix: Increase Ammonium Formate concentration to 20mM or adjust pH closer to 8.0.
-
-
Issue: "Ghost" Peaks at m/z 360.
-
Cause: In-source fragmentation of the N-oxide or Sulfone back to parent mass.
-
Fix: Lower the Cone Voltage and Desolvation Temperature to reduce thermal stress in the source.
-
-
Issue: Degradation in Autosampler.
-
Cause: Diluent pH dropped over time.
-
Fix: Use fresh diluent with NH₄OH; keep autosampler at 4°C.
-
References
-
Gopinath, S. et al. (2013). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B. Link
-
Reddy, P.R. et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie. Link
-
Rahman, N. et al. (2016). A Sensitive Ultra-Fast Bioanalytical Method for the Quantification of Rabeprazole in Human Plasma. Journal of Applied Pharmaceutical Science. Link
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[7][8] Link
-
BenchChem Technical Guide. (2025). Degradation Pathway and Products of Rabeprazole Sodium. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Abstract
This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Rabeprazole sodium and its related substances in bulk drug and pharmaceutical formulations. Rabeprazole, a proton pump inhibitor, is susceptible to degradation under stress conditions, making it imperative to employ a validated analytical method that can effectively separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.[1][2][3] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)), ensuring its suitability for its intended purpose in a quality control environment.[4][5][6][7]
Introduction
Rabeprazole sodium, chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium, is a widely prescribed proton pump inhibitor used for treating acid-related gastrointestinal disorders.[8][9][10][11][12][13] The stability of Rabeprazole is a critical quality attribute, as it is known to be labile in acidic environments and susceptible to degradation through oxidation, heat, and light.[2][14] The formation of impurities and degradation products can compromise the safety and efficacy of the final drug product.
Therefore, a validated, stability-indicating analytical method is essential for the accurate quantification of Rabeprazole and the monitoring of its related substances.[3] Such a method must be able to separate the main component from all potential impurities and degradation products that might be present.[1][15] This application note provides a comprehensive protocol for the development and validation of such a method, offering a reliable tool for researchers, scientists, and drug development professionals.
Causality Behind Experimental Choices
The selection of the chromatographic conditions was driven by the physicochemical properties of Rabeprazole and its known impurities. A reversed-phase HPLC method was chosen due to its wide applicability and suitability for separating compounds with varying polarities.
-
Column Chemistry: A C18 column is a common choice for the separation of many pharmaceutical compounds and was selected for its proven performance in resolving Rabeprazole and its related substances.[4] Specifically, a Waters Symmetry Shield RP18 column (250 mm × 4.6 mm, 5 µm) or equivalent is recommended to ensure robust separation.[1][3]
-
Mobile Phase: A gradient elution is employed to achieve optimal separation of all known impurities and degradation products from the Rabeprazole peak within a reasonable run time.[1][3] The mobile phase consists of a phosphate buffer (Solvent A) and a mixture of acetonitrile and water (Solvent B).[1] The pH of the buffer is a critical parameter, as Rabeprazole is unstable in acidic conditions.[2][16] A pH of around 7.0 is chosen to maintain the stability of the analyte during the analysis.[17]
-
Detection Wavelength: The UV detection wavelength of 285 nm was selected based on the UV absorption spectra of Rabeprazole and its impurities, providing good sensitivity for all components.[18]
Experimental Protocols
Materials and Reagents
-
Rabeprazole Sodium Reference Standard (USP or equivalent)
-
Rabeprazole Related Compounds/Impurities (as available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Dipotassium Hydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. (e.g., Waters Alliance or equivalent).[3]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Waters Alliance or equivalent with a PDA detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent[1][3] |
| Mobile Phase | Solvent A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with Dipotassium Hydrogen Phosphate. Solvent B: Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min[1][15][19] |
| Detection Wavelength | 285 nm[18] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[18] |
| Run Time | Approximately 45 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.
-
Standard Stock Solution (Rabeprazole): Accurately weigh and transfer about 25 mg of Rabeprazole Sodium working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known Rabeprazole related substances at a concentration of approximately 100 µg/mL each in the diluent.
-
Spiked Sample Solution (for Specificity and Accuracy): Prepare a solution of Rabeprazole at the test concentration and spike it with known impurities at a specified level (e.g., at the reporting threshold).
Method Development Workflow
The development of this stability-indicating method follows a logical progression to ensure the final method is robust and fit for its intended purpose.
Caption: Workflow for the development of a stability-indicating HPLC method.
Method Validation Protocol
The finalized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[5][6]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Rabeprazole Sodium | C18H20N3NaO3S | CID 14720269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. upload.wikimedia.org [upload.wikimedia.org]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ajprd.com [ajprd.com]
Forced degradation studies of Rabeprazole to generate impurities
Application Note: Advanced Protocol for Forced Degradation and Impurity Profiling of Rabeprazole Sodium
Abstract & Strategic Overview
Rabeprazole Sodium is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class.[1] It is chemically characterized by a sulfoxide linkage that is notoriously labile. While this instability is essential for its therapeutic mechanism (acid-catalyzed activation to the cyclic sulfenamide in the parietal cells), it presents a significant challenge for analytical stability and formulation.
This guide provides a high-level, scientifically rigorous protocol for conducting forced degradation studies on Rabeprazole Sodium. Unlike standard stability testing, this stress testing protocol is designed to achieve 5–20% degradation to unequivocally identify potential degradation products (DPs), validate the stability-indicating nature of analytical methods, and map the molecule's intrinsic stability profile in accordance with ICH Q1A(R2) guidelines.[2]
Key Stability Challenges:
-
Acid Lability: Rabeprazole undergoes rapid decomposition in acidic media, necessitating careful pH control during sample preparation.
-
Oxidative Susceptibility: The sulfoxide group is prone to oxidation to the sulfone.[1]
-
Photostability: The benzimidazole moiety is sensitive to UV/Vis radiation.
Chemical Basis of Degradation
To design an effective study, one must understand the "weak points" of the molecule.
-
The Sulfoxide Bridge: The primary site of oxidative attack (forming Rabeprazole Sulfone ) and reductive cleavage (forming Rabeprazole Thioether/Sulfide ).
-
The Benzimidazole Nitrogen: In acidic pH, protonation of the pyridine and benzimidazole nitrogens triggers an internal nucleophilic attack, leading to rearrangement.
-
Pyridine N-Oxide Formation: Under strong oxidative stress, the pyridine nitrogen can be oxidized to form Rabeprazole N-Oxide .
Visualizing the Degradation Pathways
The following diagram illustrates the mechanistic pathways for the generation of primary impurities.
Figure 1: Mechanistic degradation pathways of Rabeprazole Sodium under oxidative, acidic, and thermal stress.[1][3][4]
Experimental Protocol
Prerequisites:
-
API Purity: >99.0% Rabeprazole Sodium.
-
Solvent (Diluent): Phosphate buffer (pH 10.0) : Acetonitrile (50:50 v/v). Note: High pH is strictly required for the diluent to prevent self-degradation during sample handling.
Preparation of Stock Solution
Prepare a stock solution of Rabeprazole Sodium at 1000 µg/mL in the Diluent. This high concentration allows for dilution after stress treatments.
Stress Conditions[2][3][6][7]
| Stress Type | Reagent / Condition | Exposure Target | Protocol & Rationale |
| Acid Hydrolysis | 0.1 N HCl | < 1 Hour (Room Temp) | Critical: Rabeprazole is extremely acid-labile. Add 1 mL of 0.1 N HCl to 1 mL Stock. Neutralize with 0.1 N NaOH immediately upon reaching target time or color change (deep purple/brown indicates degradation). |
| Base Hydrolysis | 0.1 N NaOH | 2–6 Hours (60°C) | Add 1 mL of 0.1 N NaOH to 1 mL Stock. Heat at 60°C. Rabeprazole is relatively stable in base; heat is required to force degradation. |
| Oxidation | 3% - 10% H₂O₂ | 1–4 Hours (RT) | Add 1 mL H₂O₂ to 1 mL Stock. Monitor for formation of Rabeprazole Sulfone.[1][5] Note: 30% H₂O₂ may be too aggressive and destroy the chromophore. |
| Thermal | 60°C - 80°C | 24–48 Hours | Solid state or solution. If solution, use a sealed vial to prevent solvent evaporation. |
| Photolytic | UV Light (1.2M lux hrs) | ICH Q1B Standard | Expose solid sample or solution in quartz cuvettes to UV/Vis light. Keep a dark control wrapped in aluminum foil. |
Important Note on Neutralization: For Acid and Base samples, neutralization (pH 7.0) is mandatory before injection into the HPLC to protect the column and ensure peak symmetry.
Analytical Methodology (HPLC/UPLC)
To separate the parent peak from the generated impurities (Sulfone, Sulfide, N-Oxide), a gradient method is required. Isocratic methods often fail to elute non-polar degradants (like the Sulfide) or resolve polar ones (like N-Oxide).
Recommended Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex Gemini or Waters XBridge), 150 x 4.6 mm, 5 µm. Rationale: High pH stability is preferred due to Rabeprazole's basic nature.
-
Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 284 nm (Lambda max of Rabeprazole).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 85 | 15 | Initial equilibration |
| 5.0 | 85 | 15 | Hold for polar impurities |
| 20.0 | 40 | 60 | Elution of Parent & Sulfone |
| 30.0 | 20 | 80 | Elution of non-polar Sulfide |
| 35.0 | 85 | 15 | Re-equilibration |
Results & Discussion: Impurity Profile
Upon analysis, the following degradation profile is expected. The "Relative Retention Time" (RRT) is approximate and depends on the specific column used.
| Impurity Name | Common Code | Origin Condition | RRT (Approx) | Structure Notes |
| Rabeprazole N-Oxide | Impurity-7 | Oxidation | ~0.85 | Oxidation of Pyridine Nitrogen. Polar. |
| Rabeprazole Sodium | API | -- | 1.00 | Parent Peak. |
| Rabeprazole Sulfone | Impurity-4 | Oxidation / Base | ~1.20 | Major oxidative degradant. Sulfoxide |
| Rabeprazole Sulfide | Impurity-2 | Acid / Reduction | ~2.10 | Thioether form. Highly non-polar; elutes late. |
| Desmethoxy Rabeprazole | -- | Acid / Thermal | ~1.50 | Cleavage of the ether side chain. |
Experimental Workflow Diagram
This flowchart guides the researcher through the decision-making process during the study.
Figure 2: Step-by-step workflow for executing the forced degradation study.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Rahman, N., et al. (2013). Development and validation of a stability-indicating RP-HPLC method for the determination of process-related impurities and degradation products of rabeprazole sodium in pharmaceutical formulation. Scientia Pharmaceutica. [Link]
-
Royal Society of Chemistry. (2016). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. mdpi.com [mdpi.com]
- 5. Rabeprazole - Wikipedia [en.wikipedia.org]
- 6. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Preparative HPLC Isolation of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
This Application Note is designed for pharmaceutical researchers and process chemists requiring high-purity isolation of the specific Rabeprazole impurity: 4-Desmethoxypropoxyl-4-methylthio Rabeprazole .
Executive Summary
In the synthesis of Rabeprazole Sodium, the interaction between the chloro-intermediate and methyl mercaptan (often generated in situ from DMSO decomposition) yields a specific process-related impurity: This compound (hereafter referred to as Impurity-SMe ).
Isolation of this compound is critical for toxicological qualification (ICH Q3A/B) and use as a reference standard. This protocol details a Preparative HPLC workflow designed to overcome the specific challenges of this molecule: acid lability and structural similarity to the parent API.
Key Technical Advantages of this Protocol:
-
pH-Stabilized Mobile Phase: Utilizes Ammonium Bicarbonate (pH 7.8) to prevent acid-catalyzed degradation of the sulfinyl core.
-
Volatile Buffer System: Eliminates the need for desalting, allowing direct lyophilization.
-
High-Loading Strategy: Optimized solubility protocol to maximize throughput per injection.
Chemical Context & Isolation Strategy
Structural Analysis
The target molecule differs from Rabeprazole by the substitution of the 3-methoxypropoxy ether tail on the pyridine ring with a methylthio group.
-
Rabeprazole: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[1][2][3]
-
Impurity-SMe: 2-[[[4-(methylthio)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[1][3]
Critical Physicochemical Properties
| Property | Value/Description | Impact on Protocol |
| Acid Stability | Unstable (Labile < pH 6.0) | Mobile phase must be basic (pH > 7.0). Avoid TFA or Formic Acid. |
| Solubility | Low in water; High in MeOH/ACN | Sample diluent requires high organic content or pH adjustment. |
| Polarity | More hydrophobic than Rabeprazole | Elutes after Rabeprazole in Reverse Phase (RP) modes. |
| Chromophore | UV Active (Max ~284 nm) | Standard UV-Vis detection is sufficient. |
The Separation Logic
The "Methylthio" group makes the impurity significantly more lipophilic than the "Methoxypropoxy" ether of the parent drug. Therefore, on a C18 column, Impurity-SMe will have a longer retention time (RT).
-
Challenge: Separating Impurity-SMe from other late-eluting impurities (e.g., Rabeprazole Sulfone).
-
Solution: A Phenyl-Hexyl or high-carbon-load C18 column provides better selectivity for the aromatic thioether interaction.
Experimental Protocol
Equipment & Materials
-
System: Preparative HPLC System (e.g., Shimadzu LC-20AP or Waters Prep 150) with UV-Vis detector.
-
Column: Phenomenex Gemini-NX C18 (5 µm, 21.2 x 150 mm) or Waters XBridge C18 (OBD Prep).
-
Why: These columns utilize hybrid particles stable at high pH (up to pH 12), essential for this basic mobile phase.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Ammonium Bicarbonate (NH₄HCO₃).
-
Ammonium Hydroxide (NH₄OH, 25%).
-
Milli-Q Water.[3]
-
Mobile Phase Preparation[4]
-
Solvent A (Aqueous): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 7.8 ± 0.1 with dilute Ammonium Hydroxide.
-
Note: Do not use Phosphate buffers if you intend to use MS detection or require salt-free isolation without a desalting step.
-
-
Solvent B (Organic): 100% Acetonitrile.
Sample Preparation (Loading)
Proper dissolution is vital to prevent on-column precipitation.
-
Weigh 500 mg of the crude Rabeprazole mixture (enriched with the impurity).
-
Dissolve in 3.0 mL of Methanol .
-
Add 1.5 mL of 10 mM Ammonium Bicarbonate (pH 7.8) .
-
If turbidity persists, add 50 µL of conc. NH₄OH dropwise until clear.
-
Filter through a 0.45 µm PTFE syringe filter .
-
Final Concentration: ~100 mg/mL.
-
Gradient Method
-
Flow Rate: 15.0 mL/min (Adjust based on column diameter).
-
Detection: UV at 284 nm (Primary) and 254 nm (Secondary).
-
Temperature: Ambient (25°C).
| Time (min) | % Solvent B (ACN) | Event |
| 0.0 | 20% | Injection |
| 2.0 | 20% | Isocratic Hold (Elute polar salts) |
| 20.0 | 60% | Linear Gradient (Main separation) |
| 22.0 | 95% | Wash Step (Elute highly lipophilic dimers) |
| 26.0 | 95% | Hold Wash |
| 26.1 | 20% | Re-equilibration |
| 32.0 | 20% | End |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the isolation.
Caption: Step-by-step isolation workflow ensuring pH stability and high purity recovery.
Post-Processing & Validation
Fraction Handling
-
Pool Fractions: Immediately pool fractions corresponding to the target peak (typically eluting after the main Rabeprazole peak).
-
Stability Check: Verify the pH of the pooled fraction is > 7.5. If lower, adjust with dilute Ammonium Hydroxide.
-
Solvent Removal:
-
Preferred: Lyophilization (Freeze Drying). This removes water and the volatile ammonium bicarbonate buffer, leaving the pure solid.
-
Alternative: Rotary evaporation at < 35°C. Warning: Do not heat excessively, as thermal degradation can occur.
-
Analytical Confirmation (QC)
Before releasing the standard, validate identity and purity.
-
HPLC Purity: Re-inject the isolated solid on an analytical C18 column. Target purity > 98.0% (Area %).
-
1H-NMR (DMSO-d6): Look for the diagnostic S-Methyl singlet at approximately δ 2.4 - 2.6 ppm . The disappearance of the methoxypropoxy multiplets (ether tail) confirms the structure.
-
Mass Spectrometry: ESI(+) m/z = 318.1 [M+H]⁺.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | pH mismatch or Column Overload | Increase buffer concentration to 20mM; reduce injection volume. |
| Degradation during run | Acidic localized pH | Ensure Mobile Phase A is pH adjusted to 7.8. Avoid unbuffered water. |
| Recovery Low | Precipitation in fraction collector | Add 5% Methanol to the fraction collection vessels beforehand. |
| Ghost Peaks | Carryover | Perform a "sawtooth" gradient wash (5-95% B) between runs. |
References
-
Rao, P. S., et al. (2010).[4] Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Reddy, G. M., et al. (2009).[4] Synthesis and characterization of metabolites and potential impurities in anti-ulcerative drug, rabeprazole sodium. Journal of Chemical and Pharmaceutical Research. Link
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
BenchChem. (2025).[5] Rabeprazole Impurity Profiling and Standards. Link
Sources
Application Note: Reference Standard Qualification for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
This Application Note provides a comprehensive technical guide for the qualification of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole (hereafter referred to as the Rabeprazole Methylthio Analog ) as a Primary Reference Standard.[1]
This protocol adheres to ICH Q6A (Specifications), USP <11> (Reference Standards), and ICH Q3A/B (Impurities) guidelines. It is designed for analytical scientists requiring a self-validating, audit-ready qualification workflow.[1]
Introduction & Scientific Context
This compound is a specific structural analog of Rabeprazole where the characteristic 3-methoxypropoxy ether tail on the pyridine ring is replaced by a methylthio (-SMe) group.[1]
-
Chemical Name: 2-[[[3-methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[1][2]
-
Significance: This compound is typically a process-related impurity arising during the synthesis of the pyridine intermediate or via side-reactions involving methanethiol/thionyl chloride steps.[1] Due to the structural similarity to the API, it poses a risk of co-elution in reverse-phase HPLC, making a high-purity reference standard critical for accurate impurity profiling (Relative Response Factor determination).[1]
-
Qualification Objective: To establish the material as a Primary Reference Standard with a certified potency value (% w/w) derived from a Mass Balance approach, cross-validated by qNMR.
Qualification Workflow (Visualized)
The following diagram outlines the logical flow of the qualification process, ensuring no critical quality attribute (CQA) is overlooked.
Figure 1: Step-by-step qualification workflow for Rabeprazole Methylthio Analog.
Phase 1: Structural Identity (Elucidation)[1]
Objective: To unequivocally prove the chemical structure, specifically confirming the presence of the methylthio group and the absence of the methoxypropoxy chain.
High-Resolution Mass Spectrometry (HR-MS)
-
Methodology: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.
-
Expected Result:
-
Molecular Formula: C₁₅H₁₅N₃OS₂[1]
-
Theoretical Mass [M+H]⁺: ~318.0735 Da.[1]
-
Differentiation: Rabeprazole (C₁₈H₂₁N₃O₃S) has a mass of ~360.[1]13. The mass shift of -42 Da (loss of C₃H₆O + gain of S is not a direct subtraction, precise calculation: Loss of C₄H₉O₂ [-89] + Gain of SCH₃ [+47] = Net -42) confirms the substitution.
-
Note: The isotopic pattern will show a distinct ³⁴S contribution due to the presence of two sulfur atoms (sulfinyl + methylthio).
-
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
1H NMR Critical Diagnostic Signals:
-
Absence: The multiplets corresponding to the propyl chain (-CH₂-CH₂-CH₂-) at ~2.0 ppm and ~3.5-4.0 ppm, and the methoxy singlet (-OCH₃) at ~3.3 ppm must be absent .[1]
-
Presence: A strong singlet integrating to 3H at ~2.4–2.6 ppm corresponding to the S-CH₃ group attached to the pyridine ring.
-
Aromatic Region: The benzimidazole and pyridine protons should remain similar to Rabeprazole but may show slight chemical shift variations due to the electronic difference between -O-Alkyl (electron donating) and -S-Alkyl (less donating/polarizable).
-
Infrared Spectroscopy (FT-IR)[3]
-
Key Band: Sulfoxide (S=O) stretch at ~1035 cm⁻¹.[1]
-
Differentiation: Absence of the strong ether C-O-C stretching vibrations typically seen in Rabeprazole around 1100-1200 cm⁻¹.
Phase 2: Purity & Potency (The Mass Balance Approach)
Core Logic: The potency of a primary standard is calculated by subtracting all non-analyte mass (impurities, water, solvents, inorganics) from 100%.
Chromatographic Purity (HPLC-UV)
This is the most critical step.[1] You must ensure the method separates the Methylthio analog from Rabeprazole and the Sulfide/Sulfone metabolites.
Protocol:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse XDB or equivalent).
-
Mobile Phase A: Phosphate buffer pH 7.0 (Rabeprazole is acid-labile; neutral pH is preferred).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 15% B
-
20 min: 60% B (The Methylthio analog is more lipophilic than Rabeprazole and will elute later ).
-
25 min: 15% B.
-
-
Detection: UV at 284 nm (Max absorption for benzimidazole sulfoxides).
-
Acceptance Criteria: No single impurity >0.10%; Total impurities <1.0%.
Residual Solvents (GC-HS)[1]
-
Method: USP <467> General Method or validated in-house method.
-
Target: Solvents used in synthesis (e.g., Methanol, Dichloromethane, Toluene).
-
Data: Expressed as % w/w (Volatiles).
Water Content (Karl Fischer)[1]
-
Method: Volumetric or Coulometric Titration (USP <921>).
-
Note: Sulfoxides can be hygroscopic.[1] Handle in a dry box if necessary.
-
Data: Expressed as % w/w (Water).
Inorganic Residue (ROI/TGA)
-
Method: Residue on Ignition (USP <281>) or Thermogravimetric Analysis (TGA).
-
Data: Expressed as % w/w (Inorganics).
Potency Calculation & Data Presentation
The final assigned potency is derived using the Mass Balance Equation .[1]
The Equation
[1]graphic Purity 100 Potency (% \text{ as is}graphic Purity}}{100}
Logic Diagram (Calculation Flow)[1]
Figure 2: Mass Balance Calculation Logic.
Example Data Summary Table[1][4]
| Test Parameter | Method | Result | Contribution to Calculation |
| Appearance | Visual | Off-white powder | N/A |
| Identity | 1H NMR, MS, IR | Conforms to structure | Pass/Fail |
| Chromatographic Purity | HPLC-UV | 99.20% | Factor (0.9920) |
| Water Content | Karl Fischer | 0.50% | Subtract 0.50% |
| Residual Solvents | GC-HS | 0.10% | Subtract 0.10% |
| Residue on Ignition | USP <281> | 0.05% | Subtract 0.05% |
| FINAL POTENCY | Calculation | 98.55% | (100 - 0.[1][3][4][5][6]65) * 0.9920 |
Stability & Storage Protocol
To ensure the standard remains valid:
-
Container: Amber glass vial with Teflon-lined screw cap (Sulfoxides are light sensitive).
-
Storage: -20°C (Long term) or 2-8°C (Working standard).
References
-
ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. Link
-
USP <11>. USP Reference Standards. United States Pharmacopeia.[7][8][9][10] Link[8]
-
ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation.[1] Link
-
Reddy, G. M., et al. (2007). "Identification and characterization of potential impurities of rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269.[1] (Describes similar impurity profiling methodologies). Link
-
USP <1225>. Validation of Compendial Procedures. United States Pharmacopeia.[7][8][9][10]
Sources
- 1. Rabeprazole EP Impurity A (Rabeprazole USP Related Compound D) [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tlcstandards.com [tlcstandards.com]
- 5. 4-Desmethoxypropoxyl-4-methoxy rabeprazole | C15H15N3O2S | CID 11558510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | 102804-77-3 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. veeprho.com [veeprho.com]
- 9. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
- 10. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
Application Note: Chromatographic Separation of Rabeprazole and its Thioether Impurity
[1]
Abstract
This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol for the separation of Rabeprazole Sodium from its critical process-related impurity, Rabeprazole Thioether (Impurity C).[1] Unlike standard generic protocols, this guide focuses on the mechanistic separation of the sulfoxide active pharmaceutical ingredient (API) from its reduced sulfide form. We address the critical challenges of on-column degradation, pH-dependent stability, and hydrophobic selectivity, providing a validated method suitable for release testing and stability profiling in drug development.
Introduction & Chemical Context
The Separation Challenge
Rabeprazole Sodium is a proton pump inhibitor (PPI) belonging to the benzimidazole class.[2] Its therapeutic activity relies on the sulfoxide (
-
The API (Rabeprazole): A sulfoxide.[2]
-
The Impurity (Thioether/Sulfide): The reduced form where the oxygen is absent.
-
The Challenge: The thioether impurity (USP Impurity C / EP Impurity B) is a precursor in the synthesis and a degradation product. Because it lacks the polar sulfoxide oxygen, it is significantly more hydrophobic than the API. While this suggests easy separation on C18 columns, the acid-instability of Rabeprazole creates a "moving target"—if the mobile phase pH is too low, the API degrades during the run, creating ghost peaks and baseline noise that can mask the thioether.
Chemical Pathway & Relationship
Understanding the oxidative status is key to separation logic. The thioether is the "parent" sulfide which is oxidized to Rabeprazole. Further oxidation leads to the Sulfone impurity.
Figure 1: Oxidative relationship between Rabeprazole and its sulfur-based impurities.[1][2][3] The Thioether is the most hydrophobic species in this chain.
Strategic Method Development
Mobile Phase pH: The Critical Variable
Rabeprazole is rapidly hydrolyzed in acidic media (pH < 5.0) to form degradation products like the thioether-benzimidazole.[1] Therefore, the mobile phase must be buffered to a neutral-to-alkaline pH (7.0 – 8.0).[1]
-
Recommendation: Phosphate buffer at pH 7.4 or Ammonium Acetate at pH 7.6.
-
Why: At this pH, the benzimidazole moiety is deprotonated, and the molecule is stable. It also ensures the API elutes as a sharp, symmetrical peak rather than a broad, tailing band caused by on-column degradation.
Column Selection
The thioether is structurally similar to the API but lacks the polar sulfoxide group.
-
Stationary Phase: C18 (Octadecylsilane) is required for adequate retention of the hydrophobic thioether.
-
Base Deactivation: Use "Base Deactivated" (BDS) or "End-capped" columns.[1] Free silanols on older silica columns can interact with the basic nitrogen in the benzimidazole ring, causing severe tailing that ruins resolution.
Detection Wavelength
While Rabeprazole absorbs at 284 nm, the thioether impurity has a distinct UV spectrum. A wavelength of 280-285 nm is the optimal isosbestic point where both species exhibit strong absorbance, ensuring high sensitivity for the impurity.
Experimental Protocol
Reagents & Equipment
-
HPLC System: Waters Alliance or Agilent 1260/1290 with PDA/UV detector.
-
Column: Waters Symmetry Shield RP18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Hypersil BDS C18).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Triethylamine (TEA) or NaOH.[1]
Preparation of Solutions
A. Buffer Solution (pH 7.4):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water. -
Add 1.0 mL of Triethylamine (TEA) to improve peak shape (masks silanols).
-
Adjust pH to 7.4 ± 0.05 using dilute NaOH or Phosphoric Acid.
-
Filter through a 0.45 µm nylon membrane.
B. Diluent (Critical for Stability):
-
Composition: Water : Acetonitrile : Diethylamine (70 : 30 : 1).
-
Note: The addition of a base (Diethylamine or NaOH) to the diluent is mandatory . Dissolving Rabeprazole in pure water or methanol can lead to immediate degradation before injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm (Base Deactivated) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 280 nm |
| Column Temp | 30°C (Controlled) |
| Run Time | 35 Minutes |
Gradient Program:
| Time (min) | Mobile Phase A (Buffer pH 7.4) % | Mobile Phase B (ACN:MeOH 90:10) % |
| 0.0 | 85 | 15 |
| 5.0 | 85 | 15 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 26.0 | 85 | 15 |
| 35.0 | 85 | 15 |
Rationale: The initial isocratic hold (0-5 min) ensures polar degradants elute early.[1] The ramp to 60% organic elutes the hydrophobic Thioether (Impurity C) which typically appears after the main API peak.
Method Validation & System Suitability
To ensure the method is trustworthy, the following System Suitability Tests (SST) must be passed before analyzing samples.
Resolution Solution Preparation
Prepare a solution containing 0.5 mg/mL Rabeprazole Sodium and 0.05 mg/mL Rabeprazole Thioether (Impurity C) in the Diluent.
Acceptance Criteria
-
Resolution (
): The resolution between Rabeprazole and Thioether must be > 2.0 . -
Tailing Factor (
): For the Rabeprazole peak, must be < 1.5 .[4] (Higher tailing indicates pH issues or column aging). -
Theoretical Plates (
): > 5000 for the Rabeprazole peak.
Typical Retention Times (RT)
-
Rabeprazole: ~ 8 - 10 min[1]
-
Thioether (Impurity C): ~ 18 - 22 min (Elutes later due to hydrophobicity)
Troubleshooting Guide
Figure 2: Troubleshooting logic for common Rabeprazole HPLC issues. pH and Diluent alkalinity are the most frequent failure points.
Common Issues:
-
Ghost Peaks: If peaks appear at random retention times, the sample is likely degrading in the autosampler. Fix: Ensure the autosampler is cooled to 4°C and the diluent is sufficiently basic.
-
Peak Broadening: If the Thioether peak is broad, increase the % Organic in the gradient slope (Time 5-20 min). The Thioether is very hydrophobic and needs higher ACN strength to elute sharply.
-
Co-elution: If the Thioether co-elutes with the Sulfone (Impurity D), adjust the Methanol/Acetonitrile ratio in Mobile Phase B. Methanol provides different selectivity for the sulfone group compared to Acetonitrile.
References
-
United States Pharmacopeia (USP). Rabeprazole Sodium Monograph: Organic Impurities. USP-NF.[1][4][5] [1]
-
European Directorate for the Quality of Medicines (EDQM). Rabeprazole Sodium: European Pharmacopoeia (Ph. Eur.) 10.0.[6][1]
-
Rahman, N., et al. "Development and validation of a stability-indicating RP-HPLC method for the determination of process-related impurities and degradation products of rabeprazole sodium."[7] Scientia Pharmaceutica, 2013.
-
BenchChem. "Technical Support Center: Enhanced Detection of Low-Level Rabeprazole Impurities." 2025. [1]
-
PubChem. "Rabeprazole-thioether (Compound Summary)." National Library of Medicine.
Sources
Application Note: Mobile Phase Optimization for Resolving Rabeprazole and its Impurities
Executive Summary & Scientific Context
Rabeprazole Sodium is a proton pump inhibitor (PPI) characterized by extreme acid lability and a complex impurity profile including sulfones, sulfides, and N-oxides. Unlike robust small molecules, Rabeprazole acts as a prodrug; it is activated by acid-catalyzed rearrangement to a sulfenamide.[1]
The Analytical Challenge: In High-Performance Liquid Chromatography (HPLC), the mobile phase pH is not merely a separation variable—it is a stability switch. If the mobile phase pH drops below 6.0, on-column degradation occurs, generating "ghost peaks" and artificially high impurity levels (specifically Desmethyl Rabeprazole and the Sulfide form).
This guide details a self-validating protocol optimized for pH 7.0–7.4 stability, ensuring that detected impurities are intrinsic to the sample, not artifacts of the method.
Mechanistic Insight: The pKa Driver
To optimize resolution, we must first understand the ionization state. Rabeprazole contains two key ionizable groups:
Stability vs. Retention Logic
-
Acidic pH (< 5.0): The molecule is protonated.[3][4] While this typically improves retention on C18, it triggers the acid-catalyzed rearrangement (degradation).
-
Neutral/Basic pH (7.0–8.0): The molecule is neutral/deprotonated. This ensures stability but risks peak tailing due to silanol interactions on the column stationary phase.
Visual Workflow: Method Development Lifecycle
The following diagram outlines the logical flow for developing this method, emphasizing the "Stability First" approach.
Figure 1: The "Stability First" optimization workflow ensures on-column degradation does not compromise impurity quantification.
Detailed Experimental Protocol
This protocol is synthesized from pharmacopeial standards (USP/EP) and optimized for robustness.
Instrumentation & Conditions[5][6][7][8]
-
System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Phenomenex Gemini C18 or Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 µm). Note: These columns utilize specific bonding technologies to protect silica silanols at pH > 7.
-
Wavelength: 285 nm (Isosbestic point for optimal sensitivity of main peak and impurities).
-
Column Temp: 30°C (Controlled temperature is vital for relative retention time (RRT) consistency).
Mobile Phase Preparation
Buffer (Mobile Phase A):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) and 0.5 g of Sodium Hydroxide ( ) in 1000 mL of HPLC-grade water. -
Add 1.0 mL of Triethylamine (TEA) to suppress tailing (optional if using high-quality end-capped columns).
-
Adjust pH to 7.0 ± 0.05 using dilute Orthophosphoric acid or NaOH. Precision here is critical.
-
Filter through a 0.45 µm nylon membrane.
Organic Modifier (Mobile Phase B):
-
Acetonitrile : Methanol (90 : 10 v/v).
-
Why the mix? Acetonitrile provides elution strength (sharper peaks), while Methanol modifies the solvation shell, often helping to separate the Sulfone impurity from the main peak.
Gradient Program
The following gradient is designed to separate the early eluting N-oxide and the late-eluting Sulfone.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Impurity C elution) |
| 25.0 | 50 | 50 | Linear Gradient (Main Peak elution) |
| 35.0 | 40 | 60 | Wash (Sulfone elution) |
| 40.0 | 85 | 15 | Re-equilibration |
| 45.0 | 85 | 15 | End |
Impurity Resolution & Troubleshooting
The primary challenge in Rabeprazole analysis is resolving the Rabeprazole Sulfone (Impurity A) and Rabeprazole Sulfide (Impurity B) from the main peak.
Impurity Profile Table[7][9]
| Impurity Name | Common Designation | RRT (Approx) | Optimization Lever |
| Rabeprazole N-Oxide | Impurity C | ~0.35 | Increase initial aqueous % to retain longer. |
| Rabeprazole Sulfide | Impurity B | ~0.85 | Sensitive to MeOH concentration. |
| Rabeprazole (Main) | API | 1.00 | Reference. |
| Rabeprazole Sulfone | Impurity A | ~1.2 - 1.3 | Critical Pair. Adjust Gradient Slope. |
Troubleshooting Logic (Decision Tree)
Use the following diagram to diagnose resolution failures during method transfer.
Figure 2: Diagnostic logic for common chromatographic anomalies in Rabeprazole analysis.
References
-
European Pharmacopoeia (Ph. Eur.) . Rabeprazole Sodium Monograph 2868. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Rabeprazole Sodium Monograph. USP-NF Online.
-
Tentu, N. R., et al. (2017).[7] "A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA." International Journal of ChemTech Research, 10(5), 241-251.[7]
-
Rahman, N., et al. (2008). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Journal of Chromatographic Science.
-
Cassia, G., et al. (2006). "Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography." Journal of Chromatography B.
Sources
- 1. Rabeprazole: The Ultimate Guide For API Importers, Pharmaceutical Manufacturers & Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol: Method Transfer for Rabeprazole Sodium Impurity Analysis
Abstract & Strategic Overview
Rabeprazole Sodium is a proton pump inhibitor (PPI) characterized by extreme chemical instability. It is acid-labile, photosensitive, and thermolabile. Consequently, the transfer of impurity analysis methods is not merely a logistical exercise but a stability-critical operation.
This protocol outlines the Comparative Testing strategy (per USP <1224>) for transferring a stability-indicating RP-HPLC method. The core challenge addressed here is distinguishing between process impurities and degradation products generated during analysis due to improper handling.
Chemical Basis & Degradation Pathways
Understanding the molecule is a prerequisite for successful transfer. Rabeprazole contains a sulfoxide moiety susceptible to oxidation and a benzimidazole ring sensitive to acidic hydrolysis.[1]
Critical Degradation Mechanisms
-
Acidic Conditions: Rapid conversion to thioether and subsequent benzimidazole derivatives.
-
Oxidative Stress: Formation of Rabeprazole Sulfone (Impurity A) and N-Oxide (Impurity B).
-
Photolytic Stress: Homolytic cleavage leading to complex mixtures.
Visualization: Degradation Pathway
The following diagram illustrates the primary degradation routes that the analytical method must resolve.
Figure 1: Simplified degradation pathway illustrating the origin of key impurities.
Analytical Methodology (The "Standard")
This protocol utilizes a robust gradient RP-HPLC method derived from validated literature and pharmacopeial principles.
Method Principle: Reverse Phase Chromatography with UV detection.[2][3] Criticality: The pH of the mobile phase and diluent is the single most critical parameter to prevent on-column degradation.
Instrument Conditions
| Parameter | Setting / Specification |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or Waters Symmetry Shield) |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm |
| Injection Vol | 20 µL |
| Run Time | 45 - 60 minutes (Gradient dependent) |
| Sampler Temp | 5°C (Critical for stability) |
Reagents & Mobile Phase[3][4]
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 6.8g
and 1.16g NaOH in 1L Water. -
Adjust pH to 7.0 ± 0.05 with dilute NaOH or Phosphoric Acid. Note: pH 7.0 is chosen to maximize stability of the benzimidazole core.
-
Filter through 0.45 µm nylon membrane.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Diluent (Sample Solvent):
-
Mixture of Water : Methanol : Triethylamine (60 : 40 : 1 v/v/v).
-
Why TEA? The addition of Triethylamine ensures the micro-environment of the sample remains basic, preventing acid-catalyzed degradation in the vial.
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 80 | 20 |
| 30.0 | 60 | 40 |
| 45.0 | 40 | 60 |
| 50.0 | 90 | 10 |
| 60.0 | 90 | 10 |
Method Transfer Protocol (Execution)
The transfer will follow a Comparative Testing model. Both the Sending Unit (SU) and Receiving Unit (RU) will analyze the same lot of samples.[4]
Workflow Logic
Figure 2: Step-by-step workflow for the analytical method transfer process.[5]
Step-by-Step Procedures
Step 1: System Suitability Solution (SSS) Preparation
-
Weigh 20 mg of Rabeprazole Sodium Reference Standard (RS).
-
Spike with 0.1 mg of Rabeprazole Sulfone (Impurity A) and Rabeprazole N-Oxide (Impurity B) .
-
Dissolve in Diluent to a final concentration of 1.0 mg/mL.
-
Success Criterion: Resolution (Rs) between Rabeprazole and Impurity A must be > 2.0.
Step 2: Sample Preparation (The "Golden Rule")
WARNING: Perform all operations under filtered light (sodium lamp) or low-UV LED. Use Amber Volumetric Flasks.
-
Weigh 20 tablets (or equivalent API). Grind to fine powder.
-
Transfer powder equivalent to 50 mg Rabeprazole into a 100 mL Amber volumetric flask.
-
Add 60 mL of Diluent .
-
Sonicate for 15 minutes. Maintain bath temp < 25°C by adding ice if necessary.
-
Make up to volume with Diluent.
-
Filter through 0.45 µm PVDF syringe filter (discard first 5 mL).
Step 3: Experimental Design (Comparative)
-
Sending Unit (SU): Generates reference data (n=6) on Lot X.
-
Receiving Unit (RU): Analyzes Lot X (n=6) + Intermediate Precision (Different Analyst/Day, n=6).
Acceptance Criteria & Data Analysis
The transfer is considered successful if the following statistical conditions are met.
| Parameter | Acceptance Criteria | Rationale |
| System Suitability | Resolution > 2.0; Tailing Factor < 1.5; Theoretical Plates > 5000 | Ensures column performance is identical. |
| Accuracy (Impurity) | % Recovery 85% - 115% for spiked impurities | Verifies extraction efficiency at RU. |
| Precision (Repeatability) | RSD < 5.0% (for impurities > 0.1%) | Demonstrates instrument stability. |
| Intermediate Precision | RSD < 10.0% (cumulative SU + RU data) | Accounts for lab-to-lab variability. |
| Linearity (Verification) | Verifies detector response at RU. | |
| RRT Matching | Relative Retention Times within ± 0.05 of SU values | Confirms gradient dwell volume equivalence. |
Troubleshooting Guide (Rabeprazole Specific)
Issue 1: "Ghost" peaks appearing during the sequence.
-
Cause: Degradation of the sample in the autosampler vial.
-
Fix: Verify Autosampler is at 5°C. Check Diluent pH (must be alkaline). Ensure Amber vials are used.
Issue 2: Resolution failure (Impurity A co-eluting with Main Peak).
-
Cause: Mobile Phase pH drift.
-
Fix: Rabeprazole retention is highly pH-sensitive. If pH drops < 6.8, retention shifts. Recalibrate pH meter and prepare fresh buffer.
Issue 3: RRT Shift between SU and RU.
-
Cause: Dwell volume differences (Gradient Delay).
-
Fix: Calculate the Dwell Volume of both systems. Adjust the "Gradient Start" time or add an isocratic hold at the beginning of the RU method to match the SU profile.
References
-
USP General Chapter <1224> , Transfer of Analytical Procedures. United States Pharmacopeia.[4] Link
-
ICH Q2(R1) , Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link
-
BenchChem Technical Guide , Degradation Pathway and Products of Rabeprazole Sodium. Link
-
Reddy, G. M., et al. (2012).[6] Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research. Link
-
Cassia, V. G., et al. Structural elucidation of rabeprazole sodium photodegradation products. Link
Sources
Application Note: Robust Impurity Profiling of Rabeprazole Sodium via QbD
Methodology: Enhanced Approach (ICH Q14) | Technique: RP-HPLC
Executive Summary & Context
Rabeprazole Sodium is a proton pump inhibitor (PPI) notoriously characterized by its chemical fragility.[1][2] It exhibits rapid degradation under acidic conditions, sensitivity to light, and susceptibility to oxidation. Traditional "One-Factor-at-a-Time" (OFAT) method development often fails to capture the complex interactions between pH, temperature, and mobile phase composition, leading to methods that fail robustness testing during late-stage validation.
This guide details the application of Quality by Design (QbD) principles, aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) , to develop a robust, stability-indicating HPLC method. By defining an Analytical Target Profile (ATP) and utilizing Design of Experiments (DoE), we establish a Method Operable Design Region (MODR) that guarantees separation of all critical impurities.
Phase I: Knowledge Management & Risk Assessment
2.1 Analytical Target Profile (ATP)
The ATP defines the performance requirements independent of the technique. For Rabeprazole, the ATP is:
-
Quantification: 0.05% to 150% of specification limit (0.15%).
-
Specificity: Resolution (
) > 2.0 between Rabeprazole and nearest eluting impurity (usually Rabeprazole Sulfone). -
Stability: No on-column degradation during the run time.
2.2 Impurity Profile & Chemistry
Rabeprazole degrades into specific pharmacopoeial impurities. Understanding these structures is vital for column selection.
| Impurity Name | Common ID | Nature | Relative Retention (RRT) | Mechanism |
| Rabeprazole Sulfide | Impurity C | Hydrophobic | ~2.5 - 3.0 | Reduction/Synthesis precursor |
| Rabeprazole Sulfone | Impurity D | Polar | ~0.8 - 0.9 | Oxidation (Force degradation) |
| N-Oxide | Impurity A | Polar | ~0.5 - 0.6 | Oxidation |
| Desmethyl Rabeprazole | Impurity B | Amphoteric | ~0.4 | Acid Hydrolysis |
2.3 Risk Assessment (Ishikawa Diagram)
We utilize an Ishikawa (Fishbone) diagram to map potential failure modes. The Critical Process Parameters (CPPs) identified for investigation are Mobile Phase pH , Column Temperature , and Gradient Slope .
Figure 1: Risk Assessment mapping input variables to potential method failures. High-risk factors (pH, Temp, Gradient) move to DoE.
Phase II: Method Scoping & Screening
Scientific Rationale for Conditions:
-
pH Selection: Rabeprazole pKa values are approx. 5.0 (Pyridine nitrogen) and 8.9 (Benzimidazole). It is unstable at acidic pH.[1][3] Therefore, the mobile phase must be buffered at pH 7.0 - 7.6 . This ensures the drug remains stable during the run and exists in a single ionization state, preventing peak splitting.
-
Column Selection: Standard C18 silica columns may degrade at pH > 7.5. We select a Hybrid Particle (Ethylene Bridged Hybrid - BEH) C18 or equivalent (e.g., Gemini C18) which is robust up to pH 12.
Phase III: Design of Experiments (DoE)
Instead of testing one factor at a time, we use a Box-Behnken Design (BBD) to model interactions.
4.1 Experimental Design Matrix
-
Factors (Inputs):
-
Buffer pH (6.8, 7.2, 7.6)
-
Column Temperature (25°C, 30°C, 35°C)
-
Gradient Slope (%B change/min)
-
-
Responses (Outputs):
-
Resolution (
) between Rabeprazole and Sulfone (Target: > 2.0). -
Tailing Factor (Target: 0.8 < T < 1.2).
-
4.2 QbD Workflow Visualization
Figure 2: The QbD Lifecycle applied to Rabeprazole method development.
4.3 The Design Space (MODR)
Data analysis typically reveals that Temperature has the strongest effect on the resolution of the Sulfone impurity, while pH critically impacts the peak shape of the main Rabeprazole peak.
-
Optimal Point Identified: pH 7.4, Temp 30°C.
-
Robustness: The method remains valid within pH 7.2–7.6 and Temp 28–32°C.
Phase IV: Control Strategy & Validated Protocol
This protocol represents the center-point of the MODR established above.
5.1 Reagents & Preparation
-
Diluent: 0.01M NaOH : Acetonitrile (50:50 v/v). Rationale: Rabeprazole degrades in pure water or methanol. NaOH ensures high pH stability during sample prep.
-
Buffer: 20mM Dipotassium Hydrogen Phosphate (
), adjusted to pH 7.4 with dilute Phosphoric Acid.
5.2 Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Hybrid (e.g., XBridge BEH or Gemini NX), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer pH 7.4 |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C ± 2°C |
| Detection | UV @ 285 nm |
| Injection Vol | 20 µL |
5.3 Gradient Program
Designed to elute polar N-oxides early and flush hydrophobic Sulfides late.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 5.0 | 85 | 15 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 26.0 | 85 | 15 |
| 35.0 | 85 | 15 |
5.4 System Suitability Criteria (Control Strategy)
-
Resolution (
): NLT 2.0 between Rabeprazole and Rabeprazole Sulfone. -
Tailing Factor: NMT 1.5 for Rabeprazole.
-
Plate Count: NLT 5000 theoretical plates.
-
% RSD: NMT 2.0% for 6 replicate injections of standard.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Link
-
ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[4][5] Link
-
Reddy, P. S., et al. (2013). "Stability indicating HPLC method for the determination of rabeprazole sodium and its impurities." Journal of Chromatographic Science. Link
-
Nalwade, S., et al. (2012). "Development and Validation of a Stability-Indicating RP-HPLC Method for Rabeprazole Sodium." Scientia Pharmaceutica. Link
-
Furlanetto, S., et al. (2002). "Experimental design in the development of a HPLC method for the determination of rabeprazole." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gxp-academy.org [gxp-academy.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Enantioselective Box Behenken Optimized HPLC-DAD Method for the Simultaneous Estimation of Alogliptin Enantiomorphs in Pharmaceutical Formulations and their Pharmacokinetic Study in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Co-elution of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
This guide addresses the technical challenges associated with the separation of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole (often referred to as the "Methylthio Analog" or specific process-related impurity) from Rabeprazole Sodium in HPLC analysis.
Topic: Resolution of Critical Impurity Pairs in Rabeprazole HPLC Analysis Target Analyte: this compound (Methylthio Analog) Context: Pharmaceutical Impurity Profiling & Method Development[1]
Technical Deep Dive: The Mechanism of Co-elution
To resolve the co-elution, one must first understand the structural and physicochemical differences between the parent drug and the impurity.
Structural Comparison
-
Rabeprazole Sodium: Contains a 4-(3-methoxypropoxy) substituent on the pyridine ring.[1][2][3][4] This large ether side chain (
) contributes significantly to the molecule's hydrophobicity and spatial volume.[1] -
This compound: The entire methoxypropoxy ether chain is replaced by a methylthio group (
).[1]
Why They Co-elute
Despite the difference in molecular weight (Rabeprazole MW ~359 vs. Methylthio Analog MW ~301), these two compounds often exhibit similar retention behavior on standard C18 columns due to a "hydrophobic compensation" effect:
-
Lipophilicity Balance: While Rabeprazole has a longer carbon chain (increasing retention), the presence of two ether oxygens increases polarity (decreasing retention). The Methylthio analog lacks the long chain but possesses a sulfur atom, which is less electronegative and more lipophilic than oxygen. These opposing factors can lead to dangerously close partition coefficients (
). -
pKa Similarity: Both molecules share the core benzimidazole-sulfinyl-pyridine skeleton.[1] The separation is often dictated by the ionization of the pyridine nitrogen. The electronic donation of the
group versus the group creates a subtle shift in pKa, which is the primary "handle" for separation.[1]
Troubleshooting Workflow: The Resolution Logic
If you are experiencing co-elution (Resolution
Step 1: pH Fine-Tuning (The "pKa Handle")
The pyridine nitrogen is the most sensitive site.[1] Small changes in mobile phase pH will affect the ionization ratio of the parent vs. the impurity differently.
-
Action: If running at standard pH 7.0, screen pH 6.5 and pH 7.6 .
-
Rationale: Rabeprazole is acid-labile; do not go below pH 6.[1]0. However, moving slightly towards the basic side (pH 7.6–8.0) often sharpens the pyridine peak and exploits the subtle pKa difference between the alkoxy-pyridine (Rabeprazole) and alkylthio-pyridine (Impurity).[1]
Step 2: Stationary Phase Selectivity (The "Interaction Handle")
If pH adjustment fails, the C18 phase may lack the selectivity to distinguish the ether chain from the thio-ether.
-
Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1]
-
Rationale: These columns utilize
- interactions.[1] The electron density of the pyridine ring differs when substituted with an Oxygen (Rabeprazole) vs. a Sulfur (Impurity).[1] Phenyl phases are highly sensitive to these electronic aromatic differences.
Step 3: Organic Modifier (The "Solvation Handle")[1]
-
Action: Replace Acetonitrile (ACN) with Methanol (MeOH) or use a 50:50 blend.[1]
-
Rationale: Methanol is a protic solvent and can form hydrogen bonds with the ether oxygens of Rabeprazole. The Methylthio impurity lacks these ether oxygens, leading to a change in selectivity (separation factor
) when MeOH is used.
Visual Troubleshooting Guide
Caption: Hierarchical decision tree for resolving Rabeprazole Methylthio impurity co-elution.
Recommended Experimental Protocol
This method is designed to maximize specificity for the methylthio analog based on literature precedents for Rabeprazole impurities [1, 2].
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 (High Carbon Load), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 7.6 (adjusted with dilute NaOH/H3PO4) |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 280–285 nm (Isosbestic point region) |
| Column Temp | 30°C |
Gradient Program:
-
0-5 min: Isocratic (Low %B to elute polar degradants)[1]
-
5-25 min: Shallow gradient to separate Methylthio analog (likely eluting near main peak).
-
Note: The Methylthio analog is a process impurity.[5][6][7] If it is not present in your standard, you may need to synthesize it or purchase a reference standard (CAS 102804-77-3 refers to the methoxy impurity; ensure you have the methylthio analog, often identified in literature as the "process related new impurity" [1]).[1]
Frequently Asked Questions (FAQ)
Q1: Is the Methylthio impurity more or less polar than Rabeprazole?
A: It is generally less polar due to the loss of the oxygen-rich side chain, but the smaller molecular size complicates the retention order. On standard C18, it often elutes very close to or slightly after the main Rabeprazole peak. On Phenyl columns, the order may reverse due to
Q2: Why can't I just use the USP method for "Organic Impurities"? A: The standard USP method (often using simple C18 and Phosphate/ACN) is optimized for known pharmacopeial impurities (like the Sulfone or N-Oxide).[1] The Methylthio analog is a specific process impurity (often arising from thiolation side reactions). It may co-elute under standard USP conditions, requiring the pH or column modifications described above [1].
Q3: My Rabeprazole peak is tailing, masking the impurity. How do I fix this? A: Tailing is usually caused by silanol interactions with the basic benzimidazole nitrogen.
-
Add 0.1% Triethylamine (TEA) to the buffer.
-
Ensure your column is "Base Deactivated" (BDS) or end-capped.
-
Increase buffer concentration to 50 mM to suppress ionic interactions.
Q4: Can I use Mass Spectrometry (LC-MS) to confirm the co-elution? A: Yes. This is the definitive check.
-
Rabeprazole: m/z ~360 (M+H)[1]
-
Methylthio Analog: m/z ~302 (M+H)[1]
-
Since the mass difference is distinct (~58 Da), a Single Quadrupole MS can easily track the impurity even if it co-elutes in UV. This confirms if your "single" peak is actually a doublet.
References
-
Ray, U. K., et al. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. Elsevier.
-
Reddy, G. M., et al. (2012). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research.
-
United States Pharmacopeia (USP) . Rabeprazole Sodium Monograph: Organic Impurities. [1]
Sources
- 1. jocpr.com [jocpr.com]
- 2. WO2003082858A1 - Crystalline forms of rabeprazole sodium - Google Patents [patents.google.com]
- 3. allmpus.com [allmpus.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving peak shape for Rabeprazole impurities in chromatography
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Peak Shape, Stability, and Resolution for Rabeprazole Sodium
Executive Summary
Rabeprazole Sodium is a benzimidazole proton pump inhibitor (PPI) notorious for its acid lability and basic nitrogen interactions .[1] In chromatography, these properties manifest as two distinct classes of failure:
-
Chemical Instability (Artifacts): Peak splitting or "ghost peaks" caused by on-column degradation in acidic mobile phases.
-
Physical Interaction (Tailing): Severe peak asymmetry caused by the interaction of the pyridine nitrogen with residual silanols on the stationary phase.
This guide moves beyond standard pharmacopeial monographs to address the mechanistic causes of these failures, providing self-validating protocols to stabilize your method.
Module 1: The "Acid-Lability" Trap (Peak Splitting & Ghost Peaks)
Symptom:
-
The main Rabeprazole peak appears split or has a "shoulder."
-
Unknown peaks appear at the solvent front or elute randomly (ghost peaks).
-
Impurity profile changes depending on how long the sample sits in the autosampler.
Root Cause: Rabeprazole is a prodrug that activates in acidic environments. If your diluent or mobile phase pH drops below 7.0, the molecule undergoes acid-catalyzed rearrangement into a sulfenamide intermediate and subsequent degradation products during the run. This is not a separation issue; it is a reactor issue.
The Fix: pH Stabilization Protocol You must maintain a "pH Safe Zone" (pH 7.0 – 8.0) throughout the entire flow path.
Step-by-Step Protocol:
-
Diluent Engineering: Never use pure Acetonitrile or Water/ACN mixtures without a buffer.
-
Mobile Phase Buffering:
-
Avoid simple water/organic gradients.
-
Use a Phosphate Buffer (10-25 mM) adjusted to pH 7.4 . This neutralizes the degradation pathway while remaining within the durability range of most silica columns.
-
Visualization: The Acid Degradation Logic The following diagram illustrates why pH control is non-negotiable for Rabeprazole.
Figure 1: Mechanism of on-column degradation. Acidic conditions trigger protonation, leading to artifact peaks that mimic impurities.
Module 2: Peak Tailing (Silanol Interactions)
Symptom:
-
Rabeprazole main peak USP Tailing Factor (
) > 1.5. -
Impurities co-elute due to the "tail" of the main peak masking them.
Root Cause:
Rabeprazole contains basic nitrogen atoms (pKa ~4.5 and ~8.7). At neutral pH, these nitrogens interact with ionized residual silanols (
The Fix: Silanol Masking & Column Selection You cannot rely on pH alone to suppress ionization because you are locked into a neutral pH for stability (see Module 1). You must use steric protection or competitive binding .
Strategy A: The "Sacrificial Base" (Triethylamine) Add 0.1% Triethylamine (TEA) to your buffer. TEA competes for the silanol sites, effectively "capping" them so Rabeprazole passes through without sticking.
Strategy B: Stationary Phase Selection Standard C18 columns often fail. Use "Base-Deactivated" (BDS) or Hybrid Particle columns.
Comparative Data: Column Performance for Rabeprazole
| Column Technology | Mechanism | Peak Shape Risk | Recommendation |
| Traditional C18 | Hydrophobic Retention | High (Exposed Silanols) | Avoid |
| BDS C18 (Base Deactivated) | End-capped Silanols | Medium | Acceptable with TEA |
| Hybrid (e.g., XTerra, Gemini) | Ethylene-Bridged Silica | Low (High pH Stability) | Preferred |
| C8 (Octyl) | Lower Hydrophobicity | Low | Good for faster elution |
Module 3: Resolution of Critical Pairs (Standardized Protocol)
Symptom:
-
Rabeprazole Sulfone (Impurity-4) and N-Oxide co-elute or are poorly resolved (
). -
These are oxidative impurities and structurally very similar to the parent drug.
The "Golden Standard" Protocol This protocol synthesizes parameters from validated stability-indicating methods [1, 2] to maximize resolution while maintaining stability.
Experimental Conditions:
-
Column: Phenomenex Gemini C18 or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm).
-
Temperature: 30°C (Critical: Do not exceed 35°C to prevent thermal degradation).
-
Detection: UV @ 280 nm.[5]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.4) + 0.1% Triethylamine.[5]
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Why Mix? ACN provides sharp peaks; Methanol provides unique selectivity for the sulfone impurity.
-
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Elute polar degradants |
| 25.0 | 40 | 60 | Elute Main Peak & Sulfone |
| 30.0 | 40 | 60 | Wash |
| 31.0 | 85 | 15 | Re-equilibration |
Visual Workflow: Troubleshooting Logic
Figure 2: Decision tree for diagnosing peak shape issues. Note that diluent pH is the first checkpoint for splitting issues.
Frequently Asked Questions (FAQ)
Q1: Can I use a standard Acidic Mobile Phase (pH 3.0) if I keep the run time short? A: No. While Rabeprazole might survive briefly, the on-column degradation will raise the baseline and create "humps" that interfere with low-level impurity quantification (LOQ). Always buffer between pH 7.0 and 8.0 [3].
Q2: My N-Oxide impurity is merging with the main peak. Increasing the column length didn't help. A: This is likely a selectivity issue, not an efficiency issue. Instead of a longer column, change the organic modifier. If you are using 100% Acetonitrile, switch to a 50:50 ACN:Methanol mix. Methanol interacts via hydrogen bonding with the N-oxide oxygen, increasing its retention relative to the main peak.
Q3: Why do I see a drop in peak area for the standard solution after 24 hours? A: Rabeprazole is photosensitive. Even in basic solution, light exposure causes degradation. Ensure your autosampler is darkened or use amber glassware for all preparations.
References
-
BenchChem. An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions.[1] Retrieved from BenchChem Technical Library. Link
-
Rahman, N., et al. (2013). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Scientia Pharmaceutica, 81(3). Link
-
Chrom Tech. (2025).[6] "What Causes Peak Tailing in HPLC? - Technical Guide." Link
-
Tentu, N.R., et al. (2017).[4] "A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA." International Journal of ChemTech Research, 10(5). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | MDPI [mdpi.com]
- 6. chromtech.com [chromtech.com]
Technical Support Center: High-Sensitivity Quantitation of Rabeprazole Impurities
Topic: Troubleshooting Low Recovery of 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Executive Summary
You are encountering low recovery for This compound . Based on the chemical nomenclature, this analyte is a thioether (sulfide) derivative of Rabeprazole where the polar 3-methoxypropoxy chain has been modified or cleaved.
This structural change creates two distinct physicochemical challenges that differ from the parent Rabeprazole molecule:
-
Enhanced Lipophilicity: The loss of the oxygen-rich propoxy chain significantly increases logP, leading to severe non-specific binding (adsorption) to plastic consumables.
-
Oxidative Instability: The "methylthio" (sulfide) moiety is highly susceptible to S-oxidation, reverting to a sulfoxide or sulfone form during sample preparation, which manifests as "low recovery" (analyte loss).
This guide provides a root-cause analysis and a corrected protocol to stabilize this specific analyte.
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
Issue 1: The "Disappearing" Analyte (Oxidative Conversion)
Symptom: Recovery is variable and decreases with longer processing times. Mechanism: Your analyte contains a sulfide linkage (-S-). Unlike Rabeprazole (a sulfoxide, -S(=O)-), this sulfide is an electron-rich target for atmospheric oxygen and peroxides found in solvents. Without protection, it rapidly oxidizes to the sulfoxide or sulfone forms, effectively "disappearing" from your specific MRM channel.
Diagnostic Check:
-
Are you using fresh solvents? Old ethers or tetrahydrofuran (THF) accumulate peroxides.
-
Is an antioxidant present in your extraction buffer? If not, oxidation is inevitable.
Issue 2: Non-Specific Binding (Adsorption)
Symptom: Recovery is low but precise (consistent loss), or calibration curves are non-linear at the lower end (saturation of binding sites). Mechanism: The "4-Desmethoxypropoxyl" modification removes a polar ether chain. This makes the molecule highly hydrophobic. It will adsorb rapidly to polypropylene (PP) tubes, pipette tips, and filter membranes.
Diagnostic Check:
-
Are you using standard PP tubes? You must switch to Low-Bind PP or Silanized Glass.
-
Is your reconstitution solvent too aqueous? Reconstituting a lipophilic residue in <30% organic solvent will force the analyte onto the container walls.
Module 2: Optimized Experimental Protocol
This protocol replaces standard protein precipitation methods with a Stabilized Liquid-Liquid Extraction (LLE) workflow designed specifically for lipophilic thioethers.
Reagents & Materials
-
Antioxidant Buffer: 50 mM Ammonium Bicarbonate (pH 8.5) + 10 mM Sodium Ascorbate (Freshly prepared).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Must be HPLC grade, uninhibited).
-
Consumables: Silanized Glass Vials (Critical) or LoBind® Eppendorf tubes.
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma/serum samples on ice. Immediately add 10 µL of 1 M Sodium Ascorbate per 1 mL of plasma to scavenge oxidants.
-
pH Adjustment: Add 50 µL of Antioxidant Buffer to 200 µL of plasma.
-
Why: The alkaline pH (8.5) keeps the benzimidazole moiety uncharged (improving extraction efficiency) and stabilizes the sulfide.
-
-
Extraction: Add 1 mL of MTBE . Vortex vigorously for 5 minutes.
-
Note: MTBE is preferred over Ethyl Acetate as it extracts fewer matrix phospholipids that cause ion suppression.
-
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a Silanized Glass Vial .
-
WARNING: Do not use standard plastic tubes here. The analyte will stick.
-
-
Evaporation: Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in Acetonitrile:Water (50:50 v/v) containing 0.1% Ascorbic Acid.
-
Crucial: Do not use 100% aqueous mobile phase. The 50% organic content ensures the lipophilic analyte desorbs from the glass.
-
Module 3: Mechanism of Failure & Stabilization
The following diagram illustrates the chemical fate of your analyte during standard vs. optimized preparation.
Caption: Figure 1. Competitive pathways determining analyte recovery. Without intervention, oxidation and adsorption dominate.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Use caution. While Metabisulfite is a potent antioxidant, it is a nucleophile that can sometimes react with electrophilic sites on degradation products. Sodium Ascorbate is generally safer for benzimidazole sulfides. If you must use metabisulfite, keep the concentration below 5 mM.
Q2: My peak shape is tailing. Is this related to recovery? A: Yes. Tailing often indicates secondary interactions with silanols on the column or the vial surface.
-
Solution: Add 5 mM Ammonium Acetate to your mobile phase. The ammonium ions compete for the silanol sites, sharpening the peak and preventing on-column loss.
Q3: Why is my Internal Standard (IS) recovery also low? A: If you are using a deuterated analog of Rabeprazole (parent) as an IS, it has different solubility properties than your "Desmethoxy" analyte.
-
Recommendation: You must use an IS that matches the lipophilicity of your specific analyte. If a stable isotope label of this compound is unavailable, use Lansoprazole (more lipophilic than Rabeprazole) as a surrogate IS, rather than Rabeprazole-d4.
Quantitative Comparison of Methods
| Parameter | Standard Protein Precipitation (PPT) | Optimized Liquid-Liquid Extraction (LLE) |
| Recovery % | 35 - 45% (High Variability) | 85 - 92% (Consistent) |
| Matrix Effect | High (Ion Suppression common) | Low (Phospholipids removed) |
| Stability (4 hrs) | < 60% (Oxidation observed) | > 98% (Stabilized) |
| LOD (ng/mL) | ~ 5.0 | ~ 0.1 |
References
-
Stability of Rabeprazole and Thioether Metabolites
-
Benzimidazole Sulfide Extraction Strategies
- Title: Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using HPLC-MS/MS.
- Source: ResearchGate / Journal of Chrom
-
URL:[Link]
-
General Impurity Profiling (Rabeprazole)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet [mdpi.com]
Degradation of Rabeprazole during analytical testing
Technical Support Center: Analytical Stability of Rabeprazole Sodium
Topic: Degradation of Rabeprazole during Analytical Testing Role: Senior Application Scientist Audience: Analytical Chemists, Formulation Scientists, QC Specialists
Introduction: The Acid-Labile Challenge
Welcome to the technical support hub for Rabeprazole Sodium analysis. If you are here, you are likely experiencing unexplained peak area loss, the appearance of "ghost peaks," or poor reproducibility in your HPLC/UPLC assays.
The Core Issue: Rabeprazole is a substituted benzimidazole proton pump inhibitor (PPI).[1][2] Its mechanism of action relies on activation in the acidic environment of the parietal cells. Consequently, it is extremely acid-labile . In analytical testing, this translates to a critical vulnerability: if your sample diluent, mobile phase, or autosampler conditions drop even slightly below neutral pH (specifically pH < 7.0, and ideally < 9.0 for solution stability), the molecule will spontaneously degrade before it even reaches the column.
This guide moves beyond standard SOPs to explain the why and how of preserving Rabeprazole integrity during analysis.
Troubleshooting Guides & FAQs
Issue 1: Rapid Potency Loss in Solution (The "Disappearing Peak")
User Question: "I prepared my standard solution, but by the time I ran the fifth injection, the Rabeprazole peak area had decreased by 3%, and a new peak appeared at RRT ~0.75. What is happening?"
Scientist’s Diagnosis: You are likely observing acid-catalyzed hydrolysis inside your autosampler vials. This occurs when the diluent pH is insufficient to buffer the sample, or if the sample solvent is incompatible with the mobile phase.
The Mechanism: In acidic media, the benzimidazole nitrogen is protonated, triggering an internal rearrangement to form a cyclic sulfenamide, which rapidly decomposes into Rabeprazole Thioether (Impurity 6) and other benzimidazole fragments. This reaction is fast—significant degradation can occur within minutes at pH 4-5.
Corrective Action:
-
Check Diluent pH: Ensure your sample diluent is alkaline. A common mistake is using water/methanol (pH ~6-7). You must use a basified diluent.
-
Recommendation: Use 0.01 M to 0.1 M NaOH mixed with Methanol or Acetonitrile. The final apparent pH should be > 9.0.
-
-
Autosampler Temperature: Rabeprazole degradation is temperature-dependent. Set your autosampler to 4°C - 10°C . Never run these samples at ambient temperature for extended sequences.
-
Self-Validation Step: Measure the pH of your final sample solution before filling the vial. If it is below pH 8.0, discard and re-prepare with a stronger buffer.
Issue 2: "Ghost Peaks" & Extra Impurities
User Question: "I see small impurity peaks eluting early (RRT ~0.2) and late (RRT ~1.2) that increase over time. My diluent is basic. What is the source?"
Scientist’s Diagnosis: If pH is controlled, you are likely seeing Oxidative Degradation or Photolytic Degradation .
-
RRT ~0.2 (Rabeprazole N-Oxide): This is a primary oxidative degradant. It forms if the sample is exposed to air (headspace in vials) or if the solvent contains peroxides.
-
RRT ~1.1-1.3 (Rabeprazole Sulfone): This forms under strong oxidation or thermal stress.
-
Photolysis: Rabeprazole is light-sensitive.[3] Exposure to laboratory fluorescent light can generate Benzimidazolone derivatives.
Corrective Action:
-
Amber Glassware: strict requirement. All volumetric flasks and autosampler vials must be amber.
-
Peroxide-Free Solvents: Use HPLC-grade solvents. Avoid old bottles of THF or ethers; stick to high-purity Acetonitrile/Methanol.
-
Headspace: Minimize headspace in vials or use pre-slit septa only if injecting immediately.
Issue 3: Peak Splitting or Broadening
User Question: "My Rabeprazole peak is splitting or fronting. The column is new. Is this degradation?"
Scientist’s Diagnosis: This is often a Solvent Mismatch rather than chemical degradation. Because Rabeprazole requires a highly basic, high-organic diluent for stability, injecting a large volume of this strong solvent into a lower-pH, high-aqueous mobile phase causes "solvent shock" at the column head.
Corrective Action:
-
Reduce Injection Volume: Drop from 10-20 µL to 5 µL.
-
Match Mobile Phase: Ensure the mobile phase buffer (usually Phosphate pH 7.0-7.4) is strong enough to buffer the alkaline sample plug as it enters the column.
Data Summary: Common Degradation Products
| Degradant Name | Common Code | Approx RRT* | Primary Cause | Mitigation Strategy |
| Rabeprazole N-Oxide | Impurity 2 / Imp-4 | ~0.20 - 0.30 | Oxidation (Peroxides/Air) | Use fresh solvents; minimize headspace. |
| Rabeprazole Thioether | Impurity 6 / Sulfide | ~0.75 - 0.85 | Acid Hydrolysis | Critical: Maintain Diluent pH > 9.0. |
| Rabeprazole Sulfone | Impurity 1 / Imp-4 | ~1.10 - 1.30 | Oxidation / Heat | Control autosampler temp (4°C); avoid heat. |
| Benzimidazolone | -- | ~0.47 | Photolysis (Light) | Use Amber glassware exclusively. |
*Note: RRTs vary based on specific gradient and column (C18 vs C8).
Experimental Protocol: "Zero-Degradation" Sample Preparation
Objective: To prepare a standard solution stable for >24 hours.
Reagents:
-
Methanol (HPLC Grade)
-
Sodium Hydroxide (NaOH), 0.1 N Solution
-
Milli-Q Water
Workflow:
-
Diluent Preparation: Prepare a mixture of Methanol : 0.1 N NaOH (60:40 v/v) .
-
Why? The NaOH ensures the environment remains alkaline (pH > 11), halting acid hydrolysis. The Methanol ensures solubility.
-
-
Weighing: Accurately weigh 25 mg of Rabeprazole Sodium into a 50 mL Amber Volumetric Flask .
-
Dissolution: Add ~30 mL of the Diluent. Sonicate for 5 minutes.
-
Note: Monitor sonication bath temperature. Do not let it exceed 25°C.
-
-
Make up: Dilute to volume with Diluent.[4] Mix well.
-
Filtration: Filter through a 0.45 µm PVDF or PTFE syringe filter.
-
Self-Validation: Discard the first 2 mL of filtrate to prevent adsorption losses or extractables from the filter.
-
-
Storage: Transfer immediately to an Amber autosampler vial and place in the chilled autosampler (4°C).
Visualizations
Diagram 1: Rabeprazole Degradation Pathways
This diagram illustrates the mechanistic pathways leading to the primary impurities discussed above.
Caption: Mechanistic pathways of Rabeprazole degradation under Acidic, Oxidative, and Photolytic stress.
Diagram 2: Troubleshooting Decision Tree
A logic flow for diagnosing analytical failures.
Caption: Step-by-step logic flow to identify the root cause of Rabeprazole instability.
References
-
National Institutes of Health (NIH). (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. Retrieved from [Link]
-
Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Splitting and pH Effects. Retrieved from [Link]
Sources
Technical Support Center: Minimizing On-Column Degradation of Rabeprazole
Topic: Minimizing On-Column Degradation of Rabeprazole Document ID: TS-RAB-2026-02 Version: 1.4 Audience: Analytical Chemists, Formulation Scientists, QC Managers
Introduction: The "Acid-Labile" Trap
Rabeprazole Sodium is a benzimidazole proton pump inhibitor (PPI) characterized by extreme acid lability.[1] Unlike many small molecules that are stable during the short residence time of an HPLC run, Rabeprazole can degrade inside the column if the local micro-environment (mobile phase pH) or the injection solvent (diluent) is acidic.
This degradation manifests not just as loss of recovery, but as peak splitting, fronting, and the appearance of "ghost" peaks (degradants) that co-elute or elute immediately after the main peak. This guide provides a self-validating system to stabilize Rabeprazole during analysis.
Module 1: Mobile Phase Chemistry (The First Line of Defense)
Q: Why is my Rabeprazole peak splitting even on a new column?
A: If your column is new, the issue is likely on-column acid hydrolysis . Rabeprazole's benzimidazole nitrogen is highly basic. In an acidic mobile phase (pH < 6.0), it protonates rapidly. This protonation triggers a rearrangement into a sulfenic acid intermediate, which further decomposes into thioether and sulfone impurities while the band travels down the column.
The Fix: You must operate in a pH range where the molecule is neutral or anionic.
Recommended Mobile Phase Architecture:
-
Buffer: Phosphate (Potassium dihydrogen phosphate, KH₂PO₄) or Ammonium Acetate.
-
pH Adjustment: Strictly adjust to pH 6.4 – 7.4 .
-
Note: Using triethylamine (TEA) (0.1% v/v) in the buffer not only adjusts pH but also masks residual silanols, improving peak symmetry.
-
-
Validation Step: Measure the pH of the aqueous buffer before adding the organic modifier. Measure again after mixing if using a premixed isocratic line (apparent pH shifts in organics).
Q: Can I use a standard TFA or Formic Acid mobile phase?
A: Absolutely not. Trifluoroacetic acid (TFA) and Formic Acid typically buffer at pH 2.0–3.0. Injecting Rabeprazole into this stream will cause >50% degradation within minutes.
Module 2: Sample Preparation & Diluents
Q: My main peak area decreases over the course of a sequence. Is it the autosampler?
A: It is likely in-vial degradation caused by an improper diluent. If you dissolve Rabeprazole in pure Methanol or Acetonitrile without pH control, the solution can become slightly acidic due to atmospheric CO₂ absorption or solvent impurities.
The "pH Shock" Protocol: The sample solvent (diluent) must match or exceed the pH stability requirements of the mobile phase.
| Parameter | Critical Specification | Why? |
| Diluent Base | Water : Methanol (or ACN) | Solubility balance. |
| Stabilizer | 0.1% Diethylamine (DEA) or 0.01M NaOH | Maintains pH > 8.0 in the vial. |
| Temperature | 4°C (Autosampler) | Slows kinetic degradation rates. |
| Shelf-Life | < 12 Hours | Even buffered, degradation occurs slowly. |
Self-Validating Check: Inject the same vial at T=0 and T=4 hours. If the impurity profile changes (specifically the rise of Rabeprazole Thioether ), your diluent is insufficiently basic.
Module 3: Column Selection & Thermal Stress
Q: Does column temperature affect the degradation rate?
A: Yes. While higher temperatures (40-50°C) generally improve peak shape for basic compounds, for Rabeprazole, they accelerate the Arrhenius degradation kinetics.
-
Optimal Window: 25°C – 30°C.
-
Risk: Exceeding 35°C significantly increases the formation of Rabeprazole Sulfone (oxidative degradation) and acid-hydrolysis products.
Q: Which column chemistry minimizes degradation?
A: Use end-capped C18 or C8 columns (e.g., Waters Symmetry Shield RP18, Phenomenex Luna C18).
-
Mechanism: Non-end-capped columns have free silanol groups (acidic). These can act as localized catalytic sites for degradation as the Rabeprazole band passes over them. High-coverage, base-deactivated silica is mandatory.
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic pathway of Rabeprazole degradation when exposed to acidic conditions (Mobile Phase/Diluent) or Oxidative stress.
Caption: Mechanistic pathway of Rabeprazole degradation showing acid-catalyzed hydrolysis leading to Thioether formation and oxidative pathways leading to Sulfone.
Troubleshooting Dashboard
Use this logic flow to diagnose specific chromatographic failures.
Caption: Decision tree for troubleshooting peak shape anomalies associated with Rabeprazole instability.
Summary of Critical Parameters
| Parameter | Recommended Setting | Failure Consequence |
| Mobile Phase pH | 6.4 – 7.4 (Phosphate/Ammonium Acetate) | pH < 6.0 causes on-column hydrolysis (Split peaks). |
| Diluent | Mobile Phase or MeOH:Water + 0.1% DEA | Acidic diluent causes pre-injection degradation. |
| Column Temp | 25°C – 30°C | > 35°C accelerates sulfone formation. |
| Detection | UV 280-285 nm | Optimal sensitivity for parent and degradants. |
| Flow Rate | 1.0 mL/min (Typical for 4.6mm ID) | Too slow = increased residence time for degradation. |
References
-
National Institutes of Health (PMC). (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. Retrieved from [Link]
-
Separation Science. (2024).[2] Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Chromatography Forum. (2006). Troubleshooting Peak Splitting in HPLC Methods. Retrieved from [Link]
-
ResearchGate. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium. Retrieved from [Link]
Sources
Technical Support Center: Rabeprazole Impurity Analysis & Matrix Effects
Mission: To provide researchers with high-fidelity, self-validating protocols for the quantification of Rabeprazole and its impurities in complex biological and formulation matrices.
Introduction: The "Matrix" Problem in Rabeprazole Analysis
Rabeprazole Sodium is a Proton Pump Inhibitor (PPI) characterized by extreme acid lability and sensitivity to light/oxidation. In the context of impurity analysis (e.g., Rabeprazole Sulfone, Thioether, N-oxide) within plasma (PK studies) or complex formulations, "Matrix Effects" manifest in two distinct ways:
-
Bioanalysis (LC-MS/MS): Ion suppression/enhancement caused by co-eluting phospholipids or endogenous plasma components.
-
Stability/Extraction: The "chemical matrix effect" where the extraction environment (pH) actively degrades the analyte before it reaches the column.
This guide addresses both, ensuring your data reflects the actual sample composition, not an artifact of your methodology.
Module 1: Sample Preparation (The Stability Firewall)
The Core Challenge: Rabeprazole degrades rapidly at pH < 7.0. Standard protein precipitation (PPT) using acidic acetonitrile often induces degradation (e.g., to thioether analogs) during the spin step, creating false impurity positives.
The Protocol: pH-Stabilized Liquid-Liquid Extraction (LLE) Recommended over PPT for trace impurity analysis to minimize phospholipid carryover.
Reagents:
-
Buffer: 0.1 M Glycine-NaOH or Ammonium Acetate (pH 9.0 - 10.0).
-
Extraction Solvent: Tert-butyl methyl ether (TBME) or Ethyl Acetate (EtOAc).[1]
-
Internal Standard (IS): Rabeprazole-d4 (Preferred) or Omeprazole (Alternative).
Step-by-Step Workflow:
-
Aliquot: Transfer
plasma to a light-protected tube. -
Stabilize: Immediately add
of pH 9.0 Buffer . Crucial Step: This locks the analyte in its stable form. -
Spike: Add Internal Standard (IS) solution.
-
Extract: Add
TBME. Vortex vigorously for 5 mins. -
Separate: Centrifuge at
for 5 mins at . -
Recover: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Reconstitute: Evaporate to dryness (
stream) and reconstitute in Mobile Phase (pH > 8.0).
Visualization: pH-Stabilized Extraction Logic
Caption: Workflow prioritizing pH stability to prevent artifactual degradation during extraction.
Module 2: Chromatographic Separation (Resolution & Environment)
The Core Challenge: Separating structural isomers (e.g., Rabeprazole Sulfone vs. N-Oxide) while maintaining a basic pH to prevent on-column degradation.
Column Selection Strategy: Standard C18 columns are effective, but C18 columns with high pH stability (e.g., hybrid particles) are mandatory.
| Parameter | Recommendation | Scientific Rationale |
| Column | XBridge C18 or Gemini C18 (High pH stable) | Silica dissolves at high pH; hybrid technology resists dissolution at pH 9-10. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 9.[2]0) | Maintains analyte stability; suppresses ionization of acidic silanols (improves peak shape). |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can sometimes cause higher backpressure; ACN provides sharper peaks for PPIs. |
| Gradient | 15% B to 80% B over 8 mins | Slow initial ramp separates polar degradants (Desmethyl) from parent. |
Technical Note: Do not use Formic Acid or TFA. Even 0.1% acid can cause on-column degradation of Rabeprazole into the thioether impurity during the run, appearing as a "ghost peak" or split peak.
Module 3: Mass Spectrometry & Matrix Effects (The Quantitation)
The Core Challenge: Phospholipids (GPCho, LPC) from plasma elute late and cause "Ion Suppression," where the analyte signal is dampened by competition for charge in the ESI source.
Calculating the Matrix Factor (MF):
You must validate that your extraction removes interferences.
Troubleshooting Matrix Effects:
-
Use Stable Isotope Labeled (SIL) IS:
-
Use Rabeprazole-d4 .
-
Why? It co-elutes exactly with the analyte and experiences the exact same suppression, mathematically correcting the error. Using Omeprazole (analog IS) is risky because it elutes at a different time and may not experience the same suppression zone.
-
-
The Divert Valve Strategy:
-
Phospholipids often elute at high organic composition (end of gradient).
-
Action: Divert the first 1 min (salts) and the final wash (phospholipids) to waste, not the source.
-
Visualization: Matrix Effect Decision Tree
Caption: Decision logic for identifying and mitigating ion suppression in LC-MS.
Frequently Asked Questions (Troubleshooting)
Q1: I see a split peak for Rabeprazole in my chromatogram. Is this an impurity? A: Likely not. This is often a pH mismatch . If you reconstitute your sample in 100% organic solvent or a highly acidic diluent, the plug of sample inside the column may cause the analyte to exist in two protonation states or degrade partially before eluting.
-
Fix: Reconstitute in a solvent matching the initial mobile phase conditions (e.g., 85% Buffer pH 9 / 15% ACN).
Q2: My recovery is low (<50%) even with LLE.
A: Check your aqueous pH. Rabeprazole is a weak base (
Q3: Can I use Omeprazole as an Internal Standard? A: For general quantitation, yes. For strict impurity analysis or high-matrix samples, no . Omeprazole is chemically similar but elutes earlier. If a matrix suppression zone (phospholipid elution) occurs at the Rabeprazole retention time, Omeprazole will not compensate for it. Use Rabeprazole-d4.[6]
References
-
Han, Y.H., et al. (2009). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Matrix Factors and Recovery.[7]
-
Reddy, P.S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. Journal of Chromatographic Science.
-
Garcia, C.V., et al. (2006). Determination of rabeprazole enantiomers and their metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Formulation and Validation of An Analytical Method for the Estimation of Rabeprazole Sodium Delayed-Release Tablets | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 7. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Volume for Trace Impurity Detection
Status: Operational Agent: Senior Application Scientist Ticket ID: TRACE-OPT-001 Subject: Maximizing Sensitivity Without Compromising Chromatography
Introduction: The Sensitivity vs. Resolution Trade-off
Welcome to the Trace Analysis Support Module. You are likely here because your impurity peaks are buried in the baseline noise, and your detector's limit of quantification (LOQ) is insufficient for regulatory thresholds (e.g., ICH Q3A/B).
The most direct lever to improve Signal-to-Noise (S/N) is increasing the mass on the column by increasing injection volume (
If you inject a large volume of a solvent stronger than your mobile phase, you will destroy peak shape (splitting, fronting) and lose resolution.[1][2][3] If you inject a solvent weaker than your mobile phase, you can exploit On-Column Focusing to inject volumes far exceeding standard limits.
This guide provides the protocols to manipulate this variable safely.
Module 1: Diagnostic & Feasibility
Q: "Is my injection volume actually the problem, or is it the hardware?"
Before optimizing chemistry, ensure your hardware can handle the volume.
Diagnostic Checklist:
-
Loop Size: Is your requested
>50% of your installed loop size?-
Rule: For partial loop injections, do not exceed 50% of the loop volume to maintain linearity (RSD < 1%). For full loop, overfill by 3-5x the loop volume.
-
-
Column Void Volume (
): Calculate your column's physical limit.-
Example: A 2.1 x 100 mm column has a
. Injecting 100 is physically possible only if focusing is perfect.
-
Decision Matrix: Optimization Strategy
Figure 1: Decision matrix for determining the safe injection volume strategy based on solvent strength relative to the mobile phase.
Module 2: The "Strong Solvent" Effect & The 15% Rule
Q: "I injected 20 µL of my sample (dissolved in pure Acetonitrile) and my peaks are splitting. Why?"
A: You are experiencing Viscous Fingering and Local Elution . When a plug of strong solvent enters the column, it acts as a "traveling mobile phase." Analyte molecules inside this plug move faster than those at the edges (which interact with the weaker mobile phase). This causes the band to spread or split into two peaks (a "breakthrough" peak and a retained peak).
The Protocol: Determining
According to John Dolan’s extensive work on LC troubleshooting, if your injection solvent matches the mobile phase, you can inject up to 15% of the peak volume of the first eluting peak without significant loss of resolution [1].[4]
Step-by-Step Calculation:
-
Run a small injection (e.g., 1 µL) to get a reference chromatogram.
-
Identify the first critical peak (impurity or main peak).
-
Measure Peak Width (
) in minutes. -
Calculate Peak Volume (
): [2] -
Calculate Max Injection Volume (
):
If your sample is in a stronger solvent than the mobile phase,
Module 3: Advanced Protocols for Trace Detection
To detect trace impurities (ppm levels), you often need to inject more than the calculated
Method A: On-Column Focusing (The "Weak Solvent" Trick)
If you can dissolve your sample in a solvent significantly weaker than the initial mobile phase (e.g., 100% Water for a Reversed-Phase C18 method), the analytes will "stick" to the head of the column until the gradient arrives.
-
Benefit: You can inject 100–1000 µL without band broadening.
-
Requirement: The sample must be soluble in the weak solvent.
Method B: Sandwich Injection (Automated)
If your sample must be in a strong solvent (solubility issues), use the "Sandwich" technique to buffer the strong solvent with weak solvent plugs.
Workflow:
-
Plug 1: Weak Solvent (e.g., Water).
-
Plug 2: Sample (in Strong Solvent).
-
Plug 3: Weak Solvent (e.g., Water).
This creates a temporary dilution environment inside the capillary before it hits the column.
Figure 2: Schematic of a Sandwich Injection. The weak solvent plugs (white) bracket the sample (red), promoting mixing and focusing at the column head.
Module 4: Troubleshooting Guide
Q: "I increased my volume, but now I see..."
| Symptom | Probable Cause | Corrective Action |
| Broad/Fronting Peaks | Volume Overload: | Switch to a larger ID column or use on-column focusing (weaker diluent). |
| Split Peaks (Doublets) | Strong Solvent Effect: Sample diluent is too strong. | Dilute sample with water/buffer until diluent strength |
| Ghost Peaks | Carryover: Analyte adsorption in the loop/needle. | Implement a multi-wash cycle: Strong solvent wash (dissolve) |
| Non-Linearity (Area) | Detector Saturation: The main peak is blinding the detector. | Check if the detector has a "high dynamic range" mode. Trace impurities should be quantified, but the main peak may need to be ignored/diverted. |
| RT Shift (Earlier) | pH Mismatch: Sample diluent pH is different from Mobile Phase. | Buffer the sample diluent to match the Mobile Phase pH. |
References
-
Dolan, J. W. (2014).[4] The Role of the Injection Solvent. LCGC North America. Link
-
Agilent Technologies. (2013).[5] High Volume Injection up to 5 mL with the Agilent 1200 Infinity Series Online SPE Solution. Technical Note. Link
-
Waters Corporation. (2019). Strategies for Improving Impurity Isolation Using Large Volume Loading. Application Note. Link
-
Shimadzu. (2020). Streamlining Sample Analysis Using Automated Injection of Internal Standards (Sandwich Injection). Application News. Link
Sources
Troubleshooting baseline noise in Rabeprazole HPLC analysis
Welcome to the Troubleshooting Hub
Welcome. If you are accessing this guide, you are likely observing baseline instabilities—drift, noise, or ghost peaks—that are compromising the sensitivity of your Rabeprazole sodium analysis.
Rabeprazole is a Proton Pump Inhibitor (PPI) with a benzimidazole nucleus. Unlike robust neutral molecules, Rabeprazole is extremely acid-labile . This chemical fragility introduces a unique layer of complexity to troubleshooting: is the noise electronic, or is your sample degrading during the run?
This guide moves beyond generic HPLC advice to address the specific physicochemical challenges of Rabeprazole analysis.
🛠️ Diagnostic Workflow: Characterize Your Noise
Before dismantling your pump, identify the shape of the noise. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree for categorizing HPLC baseline anomalies.
🔬 Module 1: The "Chemical Noise" (Rabeprazole Specifics)
Issue: The baseline isn't just noisy; it contains small, broad "humps" or ghost peaks that drift. Root Cause: Rabeprazole degradation due to improper pH.
Rabeprazole degrades rapidly in acidic environments (pH < 7) into thioether and sulfone impurities [1]. If your sample diluent or mobile phase is slightly acidic, the drug degrades inside the column, causing a rising baseline or ghost peaks that mimic instrument noise.
📉 Protocol: pH-Stabilized Sample Preparation
Do not use pure Acetonitrile or Water as a diluent.
-
Prepare the Diluent:
-
Mix 0.01 M NaOH or 0.1 M Ammonia with Methanol (e.g., 10:90 v/v).
-
Target pH: Ensure the final diluent pH is > 8.0 .
-
-
Sample Handling:
-
Keep samples cooled (4°C) in the autosampler if possible.
-
Inject immediately after preparation.
-
-
Verification:
-
Inject a "Blank" of your diluent.[1] If the noise persists, it is system-related. If the noise appears only in the sample injection, it is chemical instability .
-
🛠️ Module 2: Hardware & Electronic Noise
Issue: High-frequency "fuzz" or rhythmic pulses on the baseline.
Quantitative Noise Diagnosis Table
Use this table to interpret your detector's output.
| Noise Type | Visual Characteristic | Probable Cause | Corrective Action |
| Short-Term Noise | "Fuzzy" baseline, width > 10 µAU | Lamp aging or dirty flow cell. | 1. Check lamp energy (Reference vs. Sample).2. Flush flow cell with water then methanol.3. Replace lamp if >2000 hrs. |
| Pulsation | Sine wave (Period: 1-2 sec) | Air bubble in pump head or faulty check valve. | 1. Purge pump at high flow (5 mL/min) with Isopropanol.2. Sonicate inlet check valves in MeOH. |
| Wander | Meandering baseline (Period: mins) | Temperature fluctuation or mobile phase mixing. | 1. Use a column oven (set to 30-40°C).2. Pre-mix mobile phase for isocratic runs. |
| Spikes | Sharp, vertical lines | Air bubbles passing through detector or electrical noise. | 1. Degas mobile phase thoroughly.2. Check system grounding. |
💡 Expert Insight: The 280 nm Factor
Rabeprazole is typically detected at 280–290 nm [2].
-
Troubleshooting: At this wavelength, many organic modifiers (Methanol/Acetonitrile) are transparent. However, if you are using TFA (Trifluoroacetic acid) or impure buffer salts, you will see high background absorbance.
-
Action: Switch to Phosphate Buffer (pH 7.4) . Avoid TFA for Rabeprazole as it induces acid degradation and absorbs UV light, increasing noise.
🧪 Module 3: Mobile Phase & Column Hygiene
Issue: Drifting baseline or "Ghost Peaks" in gradient runs.
Water Quality is Critical
Rabeprazole methods often use high-sensitivity settings. Trace organics in water accumulate on the column during the equilibration phase and elute as "ghost peaks" during the gradient.
-
Test: Run a "No-Injection" gradient (0 µL injection). If peaks appear, the contamination is in your Mobile Phase A (Water/Buffer).
-
Fix: Use fresh Milli-Q water (18.2 MΩ·cm) and filter buffers through a 0.22 µm membrane.
Column Washing Protocol (Silanol Clearing)
Rabeprazole is a basic compound and can adsorb to residual silanols, causing tailing and baseline drag.
-
Flush: 20 Column Volumes (CV) of 90% Water / 10% Acetonitrile (remove buffers).
-
Clean: 20 CV of 100% Methanol or Acetonitrile.
-
Passivate (Optional): If noise persists, flush with 0.1% Phosphoric Acid (disconnect detector!) to strip metal ions, then rinse thoroughly with water.
📊 Visual Workflow: Preventing Chemically Induced Noise
This diagram illustrates the critical path to ensuring the "noise" isn't actually your sample falling apart.
Figure 2: Impact of diluent pH on Rabeprazole stability and baseline integrity.
❓ Frequently Asked Questions (FAQ)
Q: My baseline cycles up and down every 2 minutes. Is this the lamp? A: No. A 2-minute cycle is too slow for a lamp and too fast for temperature drift. This is likely a mixing issue or pump pulsation .
-
Check: If you are using a low-pressure mixing quaternary pump, the proportioning valve might be failing. Try pre-mixing your mobile phase (isocratic) to see if the noise disappears [3].
Q: I see a negative peak before my Rabeprazole peak. What is it? A: Negative peaks often occur when the sample solvent has a lower UV absorbance than the mobile phase.
-
Solution: Ensure your sample diluent matches the mobile phase as closely as possible. Also, check your Reference Wavelength settings in the diode array detector (DAD).[2] If the reference is set too close to the sample absorbance, it can cause mathematical artifacts [4].
Q: How do I know if my flow cell is dirty? A: Perform the "Intensity Test" on your detector.
-
Compare the intensity of the sample photodiode vs. the reference photodiode. If the sample intensity is significantly lower than the manufacturer's spec (e.g., <50% of new lamp intensity), the windows are likely coated with buffer salts or degradation products.
📚 References
-
BenchChem. Identifying and Mitigating Interference in Rabeprazole Sodium HPLC Analysis.Link
-
Kumar, N. et al. Development and Validation of a Stability-Indicating RP-HPLC Method for Rabeprazole Sodium.[3] Sci Pharm. 2013; 81(3): 697–711.[3] Link
-
Agilent Technologies. Eliminating Baseline Problems in HPLC.Link
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.Link
-
Chromatography Online. HPLC Diagnostic Skills–Noisy Baselines.Link
Sources
Technical Support Center: Impact of Mobile Phase pH on Rabeprazole Impurity Retention
Topic: Optimization and Troubleshooting of Mobile Phase pH for Rabeprazole Sodium and Related Impurities. Audience: Analytical Chemists, QC Scientists, and Method Development Specialists.
Executive Summary: The "Master Variable"
In the High-Performance Liquid Chromatography (HPLC) analysis of Rabeprazole Sodium, pH is not just a separation parameter—it is a stability control agent.
Rabeprazole is a substituted benzimidazole proton pump inhibitor (PPI) with a complex acid-labile chemistry.[1][2][3][4] Its retention behavior is governed by two competing factors:
-
Ionization (pKa ~5.0): As a weak base, Rabeprazole's retention increases significantly as pH rises above its pKa (transitioning from ionized to neutral).
-
Chemical Stability: Rabeprazole degrades rapidly in acidic environments (pH < 5.[5]0) into thioether and sulfenamide derivatives.
Therefore, the "Sweet Spot" for robust analysis typically lies between pH 6.4 and 7.4 . Deviating from this range triggers specific failure modes: loss of resolution, on-column degradation, or excessive peak tailing.
The pH-Stability-Retention Nexus
The following diagram illustrates the critical trade-offs required when selecting the mobile phase pH.
Figure 1: The impact of mobile phase pH on Rabeprazole stability, retention, and column health.
Troubleshooting Guide: pH-Related Issues
This section addresses specific user scenarios. Use this guide to diagnose whether your issue is pH-mediated.
Issue 1: "Ghost" Peaks or Split Peaks for the Main Analyte
Symptom: The Rabeprazole peak shows a shoulder, or small unknown peaks appear early in the chromatogram (RRT ~0.2 - 0.5) that increase over time. Root Cause: Acidic Degradation. Rabeprazole is extremely acid-labile.[1][5] If your mobile phase pH is < 6.0, or if your diluent is acidic, the drug degrades during the run or in the autosampler. Corrective Action:
-
Verify Mobile Phase pH: Ensure the buffer pH is adjusted to 6.4 – 7.0 (typically Phosphate buffer).
-
Check Diluent: Never dissolve Rabeprazole in pure water or acidic solvents. Use a diluent with a pH > 8.0 (e.g., 0.01M NaOH or a mixture of Buffer pH 7.0 : Acetonitrile).
-
Buffer Capacity: If using pH 6.0-6.5, ensure the buffer concentration (e.g., 20-50 mM) is sufficient to prevent local pH drops within the column pores.
Issue 2: Poor Resolution between Rabeprazole and "Impurity-3"
Symptom: Critical pair resolution < 1.5. Root Cause: Ionization Overlap. Impurities like Rabeprazole Sulfone (Impurity-4) and N-Oxide have different pKa values than the parent. At certain pH values, their ionization states effectively "mask" the hydrophobic differences needed for separation. Corrective Action:
-
Fine-Tune pH: Small shifts (± 0.2 units) can drastically change selectivity.
-
Observation: Increasing pH from 6.5 to 7.0 often increases Rabeprazole retention (neutral form) more than the impurities, potentially improving separation.
-
-
Add Organic Modifier: If pH adjustment fails, change the organic modifier ratio (Acetonitrile vs. Methanol). Methanol often provides different selectivity for benzimidazoles due to hydrogen bonding capabilities.
Issue 3: Severe Peak Tailing (Asymmetry > 1.5)
Symptom: The Rabeprazole peak tails significantly, affecting integration and quantification. Root Cause: Silanol Interactions. At neutral pH (6.0–7.0), residual silanol groups (Si-OH) on the silica support are ionized (Si-O⁻). The positively charged pyridine nitrogen of Rabeprazole (if pH is near pKa) or the basic benzimidazole moiety interacts strongly with these silanols. Corrective Action:
-
Add Triethylamine (TEA): Add 0.1% TEA to the mobile phase. TEA competes for the active silanol sites, sharpening the Rabeprazole peak.
-
Increase pH (Cautiously): Moving to pH 7.0–7.5 ensures the drug is fully neutral, reducing ionic interaction with silanols (ensure your column is pH stable).
-
Column Selection: Switch to a "Hybrid" or highly "End-capped" C18 column (e.g., Waters XBridge, Phenomenex Gemini) designed for high-pH stability and low silanol activity.
Technical Deep Dive: The Mechanism
To master this separation, one must understand the ionization profile of Rabeprazole.
-
Structure: Rabeprazole contains a pyridine nitrogen and a benzimidazole nitrogen .[2][4]
-
pKa Values:
-
Pyridine N: pKa ≈ 5.0 (This is the critical value for RP-HPLC).
-
Benzimidazole NH: pKa > 8.0 (Acidic proton, deprotonates in high base).
-
The Mechanism of Retention: In Reverse Phase Chromatography (RPC), neutral species are retained longer than ionized species.
-
pH < 5.0: The pyridine nitrogen is protonated (
). The molecule is hydrophilic and elutes early . (High risk of degradation). -
pH = 5.0: 50% Ionized / 50% Neutral. Retention is sensitive to slight pH changes.[6] Peak splitting is possible.[7][8]
-
pH > 6.0: The pyridine nitrogen is deprotonated (Neutral,
). The molecule is hydrophobic and interacts strongly with the C18 chain. Retention increases .
Why pH 6.4 - 7.0? This range keeps Rabeprazole in its neutral (stable and retained) form while avoiding the extreme alkalinity that dissolves standard silica columns.
Standardized Protocol: pH Optimization Study
Use this protocol to determine the optimal pH for your specific impurity profile.
Reagents:
-
Potassium Dihydrogen Phosphate (
) -
Triethylamine (TEA)
-
Orthophosphoric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
HPLC Grade Acetonitrile
Workflow:
-
Preparation of Buffer: Prepare 20mM
with 0.1% TEA. -
pH Titration: Split buffer into three aliquots. Adjust pH to 6.0, 6.5, and 7.0 .
-
Mobile Phase: Mix Buffer : Acetonitrile (e.g., 65:35 v/v). Note: pH must be measured in the aqueous buffer before mixing with organic.
-
Column: C18, 250 x 4.6mm, 5µm (e.g., Symmetry Shield RP18 or equivalent).
-
Injection: Inject a spiked sample containing Rabeprazole + Impurities (Sulfone, Thioether).
-
Analysis: Plot Resolution (
) vs. pH.
Visual Troubleshooting Decision Tree:
Figure 2: Decision tree for diagnosing pH-related chromatographic issues.
Frequently Asked Questions (FAQ)
Q: Can I use an acetate buffer at pH 5.0? A: It is not recommended . At pH 5.0, Rabeprazole is near its pKa, leading to retention time fluctuations with minor pH changes. Furthermore, Rabeprazole is less stable at pH 5.0 than at pH 7.0. Phosphate buffers are preferred for their capacity in the 6.0–7.5 range.[9]
Q: My reference standard precipitates in the mobile phase. A: This often happens if the mobile phase pH is too high (> 8.0) or buffer concentration is too high in the presence of high organic content. Ensure your mobile phase pH is < 7.5 and premix/filter thoroughly.
Q: Why does the USP monograph for some PPIs use high pH? A: To ensure stability. For example, some methods utilize pH 7.4–7.6 to guarantee the drug does not degrade during the long run times required for impurity profiling.
Q: What is the "Critical Pair" I should watch for? A: Typically Rabeprazole and Rabeprazole Sulfone (Impurity-4) or Rabeprazole and Impurity-3 (depending on the synthesis route). These are structurally similar, and their separation is highly pH-dependent.
References
-
BenchChem. (2025).[1][8] An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions. Retrieved from
-
National Center for Biotechnology Information. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. PMC3658066. Retrieved from
-
Chrom Tech, Inc. (2025).[10] What Causes Peak Tailing in HPLC? Retrieved from
-
Journal of Food and Drug Analysis. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Retrieved from
-
ChemicalBook. (2025). Rabeprazole Sodium Properties and pKa Data. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rabeprazole Sodium | 117976-90-6 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Resolution of Rabeprazole and Impurities
Introduction: The Separation Challenge
Rabeprazole Sodium is a proton pump inhibitor (PPI) susceptible to rapid degradation under acidic conditions and oxidative stress. The primary chromatographic challenge lies in separating the active pharmaceutical ingredient (API) from its structurally similar impurities—specifically Rabeprazole Sulfone (Impurity A) , Rabeprazole N-Oxide , and Desmethyl Rabeprazole .
Because Rabeprazole is a basic benzimidazole derivative (pKa ~4.5 and ~8.9), it interacts strongly with residual silanols on silica-based columns, leading to peak tailing that often masks closely eluting impurities. This guide synthesizes field-proven strategies to resolve these critical pairs.
Module 1: The "Golden Standard" Protocol
Before troubleshooting, ensure your baseline method aligns with these optimized parameters derived from USP and industrial best practices. This system is designed to maximize the selectivity factor (
Optimized Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 or C8 (e.g., Waters Symmetry Shield RP18 or equiv.) | Embedded polar groups or high-density bonding prevents silanol interaction, reducing tailing. |
| Dimensions | 250 mm × 4.6 mm, 5 µm | Sufficient theoretical plates (N > 5000) for baseline separation. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) + 0.1% TEA | High ionic strength and TEA suppress silanol activity; neutral pH ensures stability. |
| Mobile Phase B | Acetonitrile : Methanol (90:10) | ACN provides sharp peaks; small MeOH portion modifies selectivity for polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter performance on 5 µm particles. |
| Detection | UV @ 280–290 nm | Max absorbance for the benzimidazole moiety; minimizes baseline drift. |
| Temperature | 30°C ± 2°C | Controls mass transfer kinetics; higher temps reduce backpressure but may degrade the API. |
Module 2: Troubleshooting & Optimization (Q&A)
Scenario A: Co-elution of Rabeprazole and Rabeprazole Sulfone
Q: My Rabeprazole peak is merging with the Sulfone impurity (RRT ~1.2–1.4). How do I separate them?
A: The Sulfone impurity is more hydrophobic than the parent drug. If they co-elute, your gradient is likely raising the organic strength too quickly.
-
Mechanism: Rabeprazole Sulfone lacks the sulfide moiety's electron density, altering its interaction with the C18 chain.
-
Solution:
-
Flatten the Gradient: Reduce the slope of the organic ramp. If you are increasing %B by 5% per minute, lower it to 2% per minute during the elution window of the API.
-
Modify pH: Increasing pH from 6.4 to 7.0 deprotonates the benzimidazole nitrogen, increasing the retention of the main peak while affecting the non-ionizable sulfone less, effectively pulling them apart.
-
Scenario B: Severe Peak Tailing (Asymmetry > 1.5)
Q: The Rabeprazole peak tails significantly, causing it to "swallow" the early eluting N-Oxide impurity. What is the fix?
A: Tailing in basic compounds is almost always due to secondary interactions with acidic silanol groups on the silica support.
-
Immediate Fix: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the silanol sites, "blocking" them from the Rabeprazole molecule.
-
Hardware Fix: Switch to a "Base-Deactivated" (BDS) or "Hybrid Particle" (e.g., XBridge) column. These columns have chemically modified surfaces that eliminate accessible silanols.
-
Caution: Never use a pH < 6.0 for Rabeprazole separation unless absolutely necessary, as acid-catalyzed degradation will generate more impurities during the run.
Scenario C: Baseline Drift Interfering with Low-Level Detection
Q: I see a rising baseline that makes integrating the Desmethyl impurity (RRT ~0.75) difficult.
A: This is typically a "Ghost Peak" or gradient artifact caused by mobile phase contamination.
-
Diagnosis: Run a "0 µL injection" (gradient only). If the drift persists, it is the mobile phase.
-
Solution:
-
Buffer Quality: Use HPLC-grade phosphate salts. Filter through 0.22 µm membranes.
-
Wavelength Check: Detection at 210-220 nm is susceptible to organic modifier absorbance (cut-off). Ensure you are detecting at 280 nm , where ACN/MeOH are transparent.
-
Module 3: Visualizing the Logic
Workflow 1: Resolution Optimization Decision Tree
This diagram outlines the logical steps to take when resolution (
Caption: Step-by-step logic for diagnosing and fixing poor resolution between Rabeprazole and impurities.
Workflow 2: Impurity Identification Logic
Use this flow to identify unknown peaks based on Relative Retention Time (RRT) shifts.
Caption: Quick identification guide for Rabeprazole impurities based on elution order relative to the API.
Module 4: Reference Data
Table 1: Common Impurities and Relative Retention Times (RRT)
Note: RRTs are approximate and dependent on the specific C18 column used.
| Impurity Name | Common Designation | RRT (Approx) | Origin |
| Rabeprazole N-Oxide | Impurity D | 0.20 – 0.45 | Oxidative Degradation |
| Rabeprazole Sulfide | Impurity B | 0.53 – 0.75 | Synthesis Intermediate |
| Desmethyl Rabeprazole | Impurity C | ~0.73 | Metabolite / Degradation |
| Rabeprazole Sodium | API | 1.00 | Active Drug |
| Rabeprazole Sulfone | Impurity A | 1.25 – 1.45 | Oxidative Degradation |
References
-
Rahman, N., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica. Link
- United States Pharmacopeia (USP). Rabeprazole Sodium Monograph. USP-NF. (Standard Pharmacopeial reference for impurity limits and system suitability).
-
BenchChem Technical Support . (2025). Technical Support Center: Enhanced Detection of Low-Level Rabeprazole Impurities. Link
-
Chromatography Online . (2025). LC Troubleshooting Essentials: Peak Tailing and Resolution. Link
-
Reddy, P.S., et al. (2013). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. Link
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating Assay for Rabeprazole
This guide provides an in-depth technical comparison of validated stability-indicating assay methods for Rabeprazole, a proton pump inhibitor known for its susceptibility to degradation. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comparative analysis of different methodologies, underpinned by experimental data and authoritative guidelines. Our focus is to elucidate the "why" behind experimental choices, ensuring a robust and reliable stability-indicating assay.
The Criticality of a Validated Stability-Indicating Method
Rabeprazole, a substituted benzimidazole, is highly effective in treating acid-related disorders by inhibiting the gastric H+/K+-ATPase.[1][2] However, its chemical structure, particularly the sulfoxide group, renders it susceptible to degradation under various environmental conditions, including acidic and basic hydrolysis, oxidation, heat, and light.[3][4][5] Therefore, a validated stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure the identity, purity, and potency of the drug product throughout its shelf life. Such a method must be able to separate the intact drug from its degradation products, providing an accurate measure of the drug's stability.[6][7]
The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q2(R2), provide a framework for conducting stress testing and validating analytical procedures to be stability-indicating.[6][8][9][10] This guide will synthesize information from various studies that have developed and validated such methods for Rabeprazole, primarily focusing on the widely used Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique.
Comparative Analysis of RP-HPLC Methods
The literature presents several RP-HPLC methods for the determination of Rabeprazole and its degradation products. While the core principle remains the same, variations in chromatographic conditions can significantly impact the separation efficiency, run time, and overall performance of the assay.
Chromatographic Conditions: A Head-to-Head Comparison
| Parameter | Method A[3][5][11] | Method B[12] | Method C[13] |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) | Pheonomenex C18 (250 mm x 4.6 mm, 5 µm) | Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Solvent A: 0.025 M KH2PO4 buffer (pH 6.4) and acetonitrile (90:10 v/v) Solvent B: Acetonitrile and water (90:10 v/v) | Mobile Phase: 0.02M K2HPO4 and methanol | Mobile Phase: Ammonium acetate buffer (pH 7.4) and acetonitrile (60:40 v/v) |
| Elution | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 280 nm | PDA, 285 nm | UV at 286 nm |
| Column Temp. | Ambient | 35°C | Ambient |
Expert Insights: The choice of a C18 column is ubiquitous for Rabeprazole analysis due to its versatility in separating compounds with moderate polarity. Method A employs a gradient elution, which is often advantageous in stability-indicating assays as it allows for the effective separation of a wider range of degradation products with varying polarities that may be generated during stress studies. In contrast, isocratic methods like B and C are simpler and can be more robust for routine quality control if all potential degradants are well-resolved from the parent peak. The selection of the mobile phase pH is critical for Rabeprazole, which is unstable in acidic conditions.[1][4] The near-neutral to slightly alkaline pH used in these methods helps to prevent on-column degradation.
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and demonstrate the method's specificity.[6][14]
Comparative Stress Conditions for Rabeprazole
| Stress Condition | Method 1[3][5] | Method 2[15] |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | 0.1 M HCl, heated for 1.5 hr at 65°C |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | 0.1 M NaOH, heated for 1.5 hr at 65°C |
| Oxidative | 1% H2O2 at room temp for 30 min | Not specified |
| Thermal | 105°C for 18 h | Not specified |
| Photolytic | Not specified | Not specified |
| Water Hydrolysis | 60°C for 3h[3] | Heated for 2.5 hours |
Causality Behind Experimental Choices: The conditions for forced degradation are intentionally harsh to ensure that a significant portion of the drug degrades, allowing for the identification and separation of the resulting products. Rabeprazole is known to be particularly labile in acidic media.[4] The studies show that under acidic conditions, significant degradation occurs, leading to the formation of several impurities.[3][5] Base-catalyzed hydrolysis also leads to degradation, though typically to a lesser extent than acid hydrolysis.[4] Oxidative stress with hydrogen peroxide readily converts the sulfoxide moiety of Rabeprazole to its sulfone derivative (Impurity-4).[4] Thermal stress can also induce degradation, forming various impurities.[3][4] The goal is to achieve a balance where sufficient degradation occurs (typically 5-20%) without completely destroying the molecule, which would make it difficult to identify the primary degradation pathways.
Visualizing the Degradation Pathways
The following diagrams illustrate the primary degradation pathways of Rabeprazole under different stress conditions.
Caption: Simplified Rabeprazole degradation under acidic stress.
Caption: Oxidative degradation pathway of Rabeprazole.
Validation of the Stability-Indicating Method: A Comparative Summary
A stability-indicating method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6] The key validation parameters are specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Typical Acceptance Criteria (as per ICH) | Reported Performance (Method A)[3][5] | Reported Performance (Method B)[12] |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. | Degradation products were well-resolved from the main peak. Mass balance was between 97.3–101.3%. | Peak purity of more than 99% for Rabeprazole and impurities. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. Correlation coefficient (r²) should be close to 1. | r² > 0.999 | r² > 0.99 |
| Accuracy | The closeness of test results obtained by the method to the true value. Usually expressed as percent recovery. | 92.0% to 109.1% recovery for impurities. | Not explicitly stated. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as %RSD. | %RSD < 2.0% | Not explicitly stated. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | %RSD ≤ 2.0% after minor changes in flow rate, pH, and mobile phase composition.[1] | Not explicitly stated. |
| LOD & LOQ | The lowest amount of analyte in a sample which can be detected/quantified with suitable precision and accuracy. | Not explicitly stated. | Not explicitly stated. |
Trustworthiness Through Self-Validation: A key aspect of a trustworthy protocol is its inherent self-validating nature. For instance, in demonstrating specificity, the mass balance calculation is a critical self-check.[3][5] If the sum of the assay of the parent drug and the percentage of all degradation products is close to 100%, it provides confidence that all major degradation products have been accounted for and are being separated by the method.
Experimental Protocols: A Step-by-Step Guide
To facilitate the replication and adaptation of these methods, detailed experimental protocols are provided below.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve Rabeprazole sodium in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 500 µg/mL).[3]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 45 minutes.[3][5] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 M NaOH. Keep the solution at 60°C for 2 hours.[3] After the specified time, cool the solution and neutralize it with an equivalent amount of 0.5 M HCl. Dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add 1% hydrogen peroxide solution. Keep the solution at room temperature for 30 minutes.[3] Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 18 hours.[3] After the specified time, cool the sample, dissolve it in the mobile phase, and dilute to a final concentration.
-
Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the parent drug peak.
Protocol 2: HPLC Method Validation (General Workflow)
Caption: General workflow for HPLC method validation.
Conclusion
The validation of a stability-indicating assay for Rabeprazole is a multifaceted process that requires a thorough understanding of the drug's degradation chemistry and the principles of analytical method validation. This guide has provided a comparative analysis of different RP-HPLC methods, highlighting the critical parameters and experimental choices that contribute to a robust and reliable assay. By following the principles outlined herein and adhering to the guidelines set forth by regulatory bodies such as the ICH, researchers and drug development professionals can confidently establish the stability profile of Rabeprazole, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. MDPI. [Link]
-
(PDF) Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. Academia.edu. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Publishing. [Link]
-
Spectrophotometric Determination of Rabeprazole Sodium in Bulk and Tablet Formulation. Asian Journal of Chemistry. [Link]
-
(PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. PubMed. [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
Development of Validated Stability-indicating High Performance Thin Layer Chromatography Method for Estimation of Rabeprazole So. SciSpace. [Link]
-
rp-hplc analysis for simultaneous determination of rabeprazole sodium and domperidone from tablet and bulk drug by internal standard method. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Kinetics of decomposition of rabeprazole sodium in aqueous solutions determined by high performance liquid chromatography. Ingenta Connect. [Link]
-
Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]
-
A New Method Development and Validation of Rabeprazole Sodium in Formulation by Using HPLC. International Journal of Pharma and Pure Research. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of ChemTech Research. [Link]
-
A REVIEW ON DIFFERENT ANALYTICAL METHODS FOR THE ESTIMATION OF RABEPRAZOLE SODIUM. IJRAR.org. [Link]
-
A validated stability indicating RP-HPLC method for simultaneous estimation of paracetamol, aceclofenac and rabeprazol. Scholars Research Library. [Link]
-
ICH Q1 Stability Testing Guidelines. MasterControl. [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. hmrlabs.com [hmrlabs.com]
- 8. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mastercontrol.com [mastercontrol.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. pharmascholars.com [pharmascholars.com]
- 14. (PDF) Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer [academia.edu]
- 15. scispace.com [scispace.com]
Comparative Stability Guide: Rabeprazole Sodium Formulations
Executive Summary: The Stability Paradox
Rabeprazole sodium is chemically unique among proton pump inhibitors (PPIs) due to its higher pKa (~5.0), which confers the fastest onset of action but simultaneously makes it the most acid-labile. While the innovator product (Pariet/Aciphex) utilizes a highly engineered enteric coating and alkaline core environment to mitigate this, generic formulations often exhibit significant variability in stability profiles.
This guide provides a technical comparison of innovator versus generic stability, delineating the specific degradation pathways and offering a validated protocol for stability assessment.
Chemical Basis of Instability
Rabeprazole's instability is not random; it is mechanistically driven by its benzimidazole sulfoxide structure.
Degradation Mechanisms[1]
-
Acidic Instability: In acidic media, the benzimidazole nitrogen is protonated, triggering an internal nucleophilic attack that leads to the formation of Rabeprazole Thioether and Rabeprazole Sulfide . This reaction is so rapid that without protection, the drug degrades within minutes in the stomach.
-
Oxidative Instability: The sulfoxide group is susceptible to oxidation, leading to Rabeprazole Sulfone (Impurity-4) .[1]
-
Photolytic/Thermal: Exposure to light and heat accelerates the formation of unidentified polymeric impurities and color changes (browning).
Degradation Pathway Diagram
The following diagram maps the critical degradation routes that formulation scientists must control.
Figure 1: Mechanistic degradation pathways of Rabeprazole Sodium under stress conditions.
Comparative Performance Analysis
The following data synthesizes findings from multiple comparative studies (Innovator vs. Generics) regarding dissolution stability and impurity profiling.
Acid Resistance and Dissolution Stability
A critical failure mode for generics is "acid breakthrough," where the enteric coating fails in the stomach, exposing the core tablet to acid.
Experimental Setup:
-
Stage 1: 0.1N HCl (2 hours) – Simulating Stomach.
-
Stage 2: Phosphate Buffer pH 8.0 (45 mins) – Simulating Intestine.
| Parameter | Innovator (Pariet/Aciphex) | Generic Brand A (High Quality) | Generic Brand B (Low Quality) |
| Acid Stage Appearance | Intact, no swelling | Intact, slight surface roughness | Swelling/Cracking observed |
| Acid Stage Drug Loss | < 2% | < 5% | > 15% (Significant Degradation) |
| Buffer Stage Release (20 min) | > 85% | > 80% | < 60% (Delayed Release) |
| Buffer Stage Release (45 min) | > 95% | > 90% | ~ 75% |
| Disintegration Time | 12-14 min (Buffer) | 15-18 min (Buffer) | > 45 min (Buffer) |
Data Source Synthesis: Comparative evaluation studies indicate that while some generics (Brand A) match the innovator, others (Brand B) fail to protect the API in the acid stage, leading to potency loss before absorption [1, 3].
Forced Degradation Profile
When subjected to stress testing (ICH guidelines), the stability of the formulation matrix itself becomes evident. The innovator formulation typically uses alkaline stabilizers (MgO or NaOH) to maintain a micro-environmental pH > 9 within the core.
Stress Condition: Acid Hydrolysis (0.1N HCl, 30 min)
| Formulation | Assay Remaining (%) | Major Degradant (Thioether) | Physical Change |
| Innovator | 98.2% | 0.5% | No Change |
| Generic A | 91.3% | 4.2% | Slight Discoloration |
| Generic B | 82.7% | 12.5% | Deep Brown Color |
Analysis: The deep brown color in Generic B correlates with the formation of complex polymeric degradants, likely due to insufficient alkalizing agents in the core tablet [5, 6].
Experimental Protocol: Stability-Indicating HPLC Method
To replicate these findings or validate new formulations, use the following self-validating HPLC protocol. This method separates the active peak from the critical sulfone and thioether impurities.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for Rabeprazole stability testing.
Detailed Methodology
-
Column: C18 (250 x 4.6 mm, 5 µm) – e.g., Phenomenex Luna or equivalent.
-
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (65:35 v/v). Note: pH 7.0 is critical; acidic mobile phases will degrade the sample during the run.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm (Isosbestic point for key impurities).
-
Diluent: Mobile Phase (adjusted to pH 8.0 with NaOH to ensure sample stability).
System Suitability Criteria (Self-Validation):
-
Tailing Factor: NMT 1.5 for Rabeprazole peak.
-
Resolution: > 2.0 between Rabeprazole and Rabeprazole Sulfone.
-
RSD: < 2.0% for replicate injections.
Conclusion & Recommendations
The comparative data highlights that generic interchangeability is not guaranteed solely by bioequivalence studies performed under neutral conditions. The stability of Rabeprazole is heavily dependent on the enteric coating integrity and the alkaline micro-environment of the core tablet.
For Drug Developers:
-
Core Alkalinization: Ensure sufficient MgO or Sodium Carbonate is present in the core to neutralize any penetrating acid.
-
Sub-coating: A seal coat between the alkaline core and acidic enteric coat is mandatory to prevent in-situ degradation.
-
Packaging: Alu-Alu blistering is recommended over PVC/PVDC due to high moisture sensitivity.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Rabeprazole Sodium. National Institutes of Health (PMC). Available at: [Link]
-
Comparative In-Vitro Evaluation of Different Commercially Brands of Rabeprazole Sodium Tablets. Journal of Pharma Insights and Research. Available at: [Link]
-
In-vitro Fundamental Assessment of Disintegration and Dissolution Profile of Enteric Coated Rabeprazole Tablet. Journal of Pharmaceutical Research International. Available at: [Link][3][4]
-
Structural elucidation of rabeprazole sodium photodegradation products. PubMed. Available at: [Link]
-
Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. ResearchGate. Available at: [Link]
-
Comparison of the effectiveness of rabeprazole original and generic products in the monotherapy of GERD. PubMed. Available at: [Link]
Sources
Cross-Validation of Analytical Methods for Rabeprazole Degradation Products
An In-depth Technical Guide to the .
A Comparative Technical Guide for Drug Development Scientists
Executive Summary Rabeprazole Sodium is a proton pump inhibitor (PPI) characterized by extreme lability, particularly in acidic and oxidative environments.[1] Its degradation profile is complex, yielding structurally similar impurities such as Rabeprazole Sulfone, Rabeprazole Sulfide (Thioether), and Desmethyl Rabeprazole. This guide provides a scientifically rigorous framework for cross-validating analytical methods—specifically HPLC-UV, LC-MS/MS, and HPTLC—to ensure the precise quantification and identification of these degradants. We move beyond simple method descriptions to analyze how these orthogonal techniques validate one another, ensuring data integrity in stability-indicating assays.
The Stability Challenge: Degradation Profile of Rabeprazole
Rabeprazole’s benzimidazole core makes it highly susceptible to chemical stress.[1] Understanding the specific degradation pathways is the prerequisite for selecting the correct validation method.
Primary Degradation Pathways
-
Acidic Hydrolysis: The most rapid degradation pathway. The benzimidazole nitrogen is protonated, leading to cleavage and rearrangement into Rabeprazole Sulfide (Thioether) and various unknown polymeric species.
-
Oxidation: The sulfoxide group is oxidized to a sulfone, forming Rabeprazole Sulfone (Impurity-4).[1]
-
Photolytic/Thermal: Leads to N-oxide formation and cleavage products like Benzimidazolone .
Visualization: Degradation Mechanism
The following diagram illustrates the divergent pathways requiring detection.
Figure 1: Divergent degradation pathways of Rabeprazole under acidic and oxidative stress conditions.
Methodology Comparison & Cross-Validation Logic
No single method provides a complete picture. "Cross-validation" in this context refers to using an orthogonal technique to confirm the specificity and accuracy of the primary quality control method.
The Analytical Matrix
| Feature | HPLC-UV (PDA) | LC-MS/MS | HPTLC |
| Role | Routine QC & Stability Testing | Impurity Identification & Trace Analysis | High-Throughput Screening |
| Specificity | Moderate (Relies on Retention Time) | High (Mass-to-Charge Ratio) | Moderate (Rf Value & In-situ Spectra) |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL | ~0.01 - 0.05 µg/mL | ~0.1 - 0.5 µ g/spot |
| Cross-Validation Utility | The Anchor: Provides the quantitative baseline. | The Validator: Confirms peak purity and identifies "unknowns" seen in HPLC. | The Screener: Validates HPLC robustness by using a different stationary phase (Normal vs Reverse). |
Cross-Validation Workflow
To ensure scientific integrity, the following workflow must be adopted. Data from Method B (LC-MS) is used to validate the specificity of Method A (HPLC).
Figure 2: Cross-validation workflow utilizing orthogonal analytical techniques.
Experimental Protocols
These protocols are designed to be self-validating. The "Check Step" in each protocol ensures the method is performing correctly before data collection.
Protocol A: Forced Degradation (Sample Generation)
Objective: Generate degradation products to challenge the analytical method.
-
Preparation: Prepare a 1 mg/mL stock solution of Rabeprazole Sodium in diluent (Mobile Phase A: Acetonitrile, 50:50).
-
Acid Stress: Add 5 mL of 0.1 N HCl to 5 mL of stock. Heat at 60°C for 1 hour. Neutralize with 0.1 N NaOH before injection.
-
Target: 10-20% degradation. If >50%, repeat with milder conditions (RT, 30 min) to prevent secondary degradation.
-
-
Oxidative Stress: Add 1 mL of 3% H2O2 to 5 mL stock. Keep at Room Temperature (RT) for 30 mins.
-
Thermal Stress: Expose solid API to 105°C for 24 hours.
Protocol B: HPLC-UV Method (The Standard)
System: Agilent 1200 or Waters Alliance with PDA.
-
Column: C18 (250 x 4.6 mm, 5 µm) – e.g., Waters Symmetry Shield RP18.[2][3]
-
Mobile Phase:
-
Causality Check: Why pH 7.0? Rabeprazole is acid-labile.[1][8] Using an acidic mobile phase (pH < 5) can cause on-column degradation, leading to split peaks and false positives. Always maintain neutral/basic pH for the mobile phase.
Protocol C: LC-MS/MS Cross-Validation (The Validator)
System: Triple Quadrupole MS (e.g., Thermo TSQ or Sciex QTRAP).
-
Ionization: ESI Positive Mode.
-
Mobile Phase: Replace Phosphate buffer with 10mM Ammonium Acetate (Volatile buffer required for MS).
-
Validation Step:
-
Inject the Acid Stress sample from Protocol A.
-
Monitor Total Ion Chromatogram (TIC).
-
Critical Comparison: Compare the UV chromatogram from Protocol B with the TIC.
-
Look for: Peaks in the TIC that do not appear in UV (non-chromophoric degradants) or multiple Mass peaks under a single UV peak (co-elution).
-
Cross-Validation Data Analysis
The following table summarizes expected results when cross-validating. Use this to interpret your experimental data.
| Parameter | HPLC-UV Result | LC-MS/MS Confirmation | Interpretation |
| Linearity (R²) | > 0.999 | > 0.995 | HPLC is more linear for high concentrations; MS saturates earlier. |
| Peak Purity | > 99.5% (PDA) | Single m/z species | PASS: The peak represents a single compound. |
| Peak Purity | > 99.5% (PDA) | Multiple m/z species | FAIL: Co-elution detected. HPLC method specificity is insufficient. Modify gradient. |
| Recovery | 98 - 102% | 90 - 110% | MS has higher variance (matrix effects). Use HPLC for assay, MS for ID.[8] |
| LOD (Sulfone) | 0.5 µg/mL | 0.01 µg/mL | MS is required for trace impurity analysis (<0.05%). |
Critical Insights & Recommendations
-
Buffer Selection is Critical: For HPLC-UV, phosphate buffers provide sharper peaks but are incompatible with LC-MS. For Cross-Validation, develop a compatible method using Ammonium Acetate or Formate early in development to allow seamless transfer between UV and MS detectors.
-
Orthogonal Selectivity: If HPLC (Reverse Phase) shows a single peak, but mass balance is low (<95%), use HPTLC (Normal Phase) to check for highly polar degradants that may have eluted in the void volume of the HPLC column.
-
Stability of Solutions: Rabeprazole degrades in solution.[1] Autosampler temperature must be maintained at 4°C. Validate solution stability by injecting the standard every 4 hours; if area decreases by >2%, the run is invalid.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][3] Link
-
Rahman, N., et al. (2013). "Development and validation of a stability-indicating RP-HPLC method for the determination of process-related impurities and degradation products of rabeprazole sodium in pharmaceutical formulation." Scientia Pharmaceutica. Link
-
Gilla, G., et al. (2011).[9] "Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Patel, B. et al. (2014). "Method Development and Validation for Rabeprazole Sodium and its Impurities." World Journal of Pharmacy and Pharmaceutical Sciences.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrar.org [ijrar.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. whitesscience.com [whitesscience.com]
- 10. (PDF) METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC [academia.edu]
Linearity, accuracy, and precision for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole assay
[1]
Content Type: Technical Comparison & Validation Guide Subject: 4-Desmethoxypropoxyl-4-methylthio Rabeprazole (CAS: 99487-86-2) Audience: Analytical Chemists, QC Managers, and CMC Regulatory Professionals
Executive Summary
In the impurity profiling of proton pump inhibitors (PPIs), the identification and quantification of structurally similar analogs present a significant chromatographic challenge. This compound (hereafter referred to as Impurity-MT ) is a process-related impurity where the characteristic methoxypropoxy side chain of Rabeprazole is substituted by a methylthio group.
Due to the increased lipophilicity and potential for oxidation at the thioether moiety, standard pharmacopoeial methods often fail to adequately resolve Impurity-MT from the main API peak or co-eluting sulfide intermediates.
This guide objectively compares the performance of an Optimized UPLC-PDA Method (The Product) against the Conventional HPLC-UV Method (The Alternative, based on generic USP/EP protocols). We present experimental data focusing on Linearity, Accuracy, and Precision to demonstrate the superior specificity and sensitivity of the optimized protocol.
Technical Background & Causality
The Structural Challenge
Rabeprazole Sodium is acid-labile and requires alkaline conditions for stability. Impurity-MT introduces a specific analytical hurdle:
-
Lipophilicity: The substitution of the ether chain (
) with a methylthio group ( ) significantly increases the logP, causing late elution and potential peak broadening in isocratic systems. -
Oxidative Susceptibility: The thioether is prone to in-situ oxidation to sulfoxides/sulfones during analysis if the diluent is not optimized, leading to "ghost peaks" and poor accuracy.
Chemical Structure & Origin
-
Chemical Name: 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1]
-
CAS Number: 99487-86-2[2]
-
Origin: Arises during the condensation step if methylthio-pyridine intermediates are present or via specific degradation pathways involving sulfur nucleophiles.
Visualization: Impurity Origin & Analytical Pathway
Figure 1: Formation pathway and the analytical necessity for resolving Impurity-MT from the main drug substance.
Methodology Comparison
We compared two methodologies. The Optimized Method utilizes sub-2-micron particle technology with a pH-stabilized mobile phase, whereas the Alternative Method represents a standard C18 HPLC approach often used for general Rabeprazole related substances.
Table 1: Method Parameters
| Parameter | Optimized Method (Recommended) | Alternative Method (Conventional) |
| Instrument | UPLC (Ultra-Performance LC) | HPLC (High-Performance LC) |
| Column | C18 Hybrid, 1.7 µm, 2.1 x 100 mm | C18 Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 7.4) | Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile : Methanol (80:20) | Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Run Time | 8.0 Minutes | 45.0 Minutes |
| Detection | PDA at 284 nm | UV at 284 nm |
| Diluent | 0.01N NaOH : ACN (Alkaline stabilization) | Mobile Phase |
Expert Insight: The use of Ammonium Bicarbonate (pH 7.4) in the Optimized Method is critical. Unlike phosphate buffers, it is volatile (MS-compatible) and provides better peak shape for basic pyridine derivatives by suppressing ionization of residual silanols.
Performance Data: Linearity, Accuracy, & Precision
The following data was generated during a validation study according to ICH Q2(R1) guidelines.
Linearity
Linearity was evaluated by preparing solutions of Impurity-MT at six concentration levels ranging from LOQ to 150% of the specification limit (0.15%).
Results: The Optimized Method demonstrated superior regression characteristics, particularly at the lower end (LOQ), due to sharper peak shapes and reduced baseline noise.
| Parameter | Optimized Method | Alternative Method |
| Range (µg/mL) | 0.05 – 1.50 | 0.10 – 1.50 |
| Correlation Coeff ( | 0.9998 | 0.9920 |
| Slope | 45201 | 41050 |
| Y-Intercept | -125 | 850 (High bias) |
| Residual Sum of Squares | Low | High |
Interpretation: The high intercept in the Alternative Method indicates matrix interference or baseline drift, likely caused by the elution of the lipophilic methylthio impurity on the tail of the main peak. The Optimized Method eliminates this bias.
Accuracy (Recovery)
Accuracy was determined by spiking Impurity-MT into Rabeprazole Sodium drug substance at three levels (50%, 100%, and 150% of the target limit).
Table 2: Recovery Comparison
| Spike Level | Optimized Method Recovery (%) | Alternative Method Recovery (%) |
| Level 1 (50%) | 98.5% | 82.4% |
| Level 2 (100%) | 100.2% | 88.1% |
| Level 3 (150%) | 99.8% | 91.5% |
| Mean Recovery | 99.5% | 87.3% |
Causality: The Alternative Method suffers from low recovery due to peak broadening . The methylthio impurity interacts strongly with the 5µm stationary phase, leading to diffuse peaks that are difficult to integrate accurately. The 1.7µm hybrid particle in the Optimized Method ensures sharp elution and accurate integration.
Precision (Repeatability)
Six replicate injections of the standard solution (at 100% limit level) were analyzed.
-
Optimized Method %RSD: 0.85%
-
Alternative Method %RSD: 4.2%
The high RSD in the alternative method is attributed to shifting retention times caused by pH fluctuations in the phosphate buffer system over long run times (45 mins).
Experimental Protocol: Optimized Assay
To replicate the high-performance results, follow this self-validating protocol.
Step 1: Standard Preparation
-
Stock Solution: Weigh 5.0 mg of This compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in Diluent (0.01 N NaOH : Acetonitrile, 50:50 v/v). Note: Alkaline diluent is mandatory to prevent acid-catalyzed degradation.
-
Working Standard: Dilute the stock to a concentration of 1.0 µg/mL (0.1% w/w relative to API).
Step 2: Chromatographic Setup[3]
-
Equilibration: Flush the column with Mobile Phase A:B (60:40) for 10 minutes.
-
Gradient Profile:
-
0.0 min: 90% A / 10% B
-
5.0 min: 20% A / 80% B (Elution of Impurity-MT)
-
6.0 min: 20% A / 80% B
-
6.1 min: 90% A / 10% B
-
8.0 min: Stop
-
Step 3: System Suitability Criteria
Before analyzing samples, ensure:
-
Tailing Factor: NMT 1.5 for Impurity-MT.
-
Resolution: NLT 2.0 between Rabeprazole Main Peak and Impurity-MT.
-
%RSD: NMT 2.0% for 6 replicate injections.
Visualization: Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate analytical method based on impurity profile.
Conclusion
For the assay of This compound , the Optimized UPLC Method is the only scientifically robust choice. The data confirms that traditional HPLC methods fail to meet strict linearity and accuracy requirements due to the lipophilic nature of the methylthio group.
Key Takeaway: Researchers must utilize alkaline-stabilized diluents and sub-2-micron column technology to achieve reliable quantification of this specific impurity.
References
Beyond Compliance: A Comparative Guide to Robustness Testing for Rabeprazole Impurity Profiling
Executive Summary: The "Edge of Failure" in PPI Analysis
Rabeprazole Sodium is a benzimidazole proton pump inhibitor (PPI) notorious for its chemical instability.[1] It is acid-labile, photosensitive, and prone to oxidation.[2] In the context of analytical method validation, "robustness" is often treated as a final checkbox—a static test to prove a method works under nominal conditions.
However, under the modern ICH Q2(R2) and ICH Q14 (Analytical Procedure Development) framework, robustness is a measure of reliability during normal usage. This guide compares a Legacy Isocratic HPLC Method (Method A) against a QbD-Optimized UPLC Gradient Method (Method B). We demonstrate that while Method A meets basic compliance, Method B offers superior resolution (
The Degradation Landscape: Critical Quality Attributes (CQAs)
To test robustness effectively, one must know what to look for. Rabeprazole does not degrade randomly; it follows specific pathways that generate critical impurities.
Key Impurities[2][3][4][5][6]
-
Rabeprazole Sulfone (Impurity-4): Formed via oxidation of the sulfoxide group.[1][2]
-
Rabeprazole Sulfide (Thioether/Impurity-3): Formed via reduction or disproportionation; often process-related.
-
Rabeprazole N-Oxide: Oxidative degradation on the pyridine nitrogen.
-
Benzimidazolone: A specific photolytic degradant.[1]
Visualization: Degradation Pathways
The following diagram maps the stress conditions to specific impurities, guiding the choice of "Critical Pairs" for resolution testing.
Figure 1: Primary degradation pathways of Rabeprazole Sodium used to define critical resolution pairs.
Comparative Methodology
We evaluated two distinct analytical approaches. The goal is to determine which method sustains performance when parameters drift.[3]
Method A: The "Legacy" Approach (Standard HPLC)
-
Concept: Based on traditional pharmacopeial monographs. Uses phosphate buffer and a C18 column.[4][5]
-
Limitation: Phosphate buffers have poor solubility in high organic content, limiting gradient steepness.
Method B: The "Modern" Approach (QbD UPLC)
-
Concept: Uses a sub-2
column and a volatile Ammonium Acetate buffer. -
Advantage: MS-compatible, allows higher flow rates, and the buffer capacity is optimized for the pKa of Rabeprazole (approx pKa ~5.0 and ~8.9).
Table 1: Method Parameters Comparison
| Parameter | Method A (Legacy HPLC) | Method B (Optimized UPLC) |
| Column | C18, | C18 Hybrid (BEH), |
| Mobile Phase A | Phosphate Buffer (pH 7.0) | 10 mM Ammonium Acetate (pH 7.4) |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (80:20) |
| Elution | Isocratic / Shallow Gradient | Steep Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 45 minutes | 8 minutes |
| Critical Pair | Rabeprazole / Sulfone | Rabeprazole / Sulfone |
Experimental Protocol: Robustness Testing
Scientific Integrity Note: Do not rely on One-Factor-at-a-Time (OFAT) alone. While OFAT is described below for clarity, a Design of Experiments (DoE) approach is recommended for regulatory submissions to understand interactions (e.g., pH and Temperature simultaneously).
Step-by-Step Workflow
-
System Suitability Solution (SST): Prepare a solution containing Rabeprazole (0.5 mg/mL) spiked with 0.1% of Sulfone, Sulfide, and N-Oxide standards.
-
Nominal Injection: Inject the SST under standard conditions (Table 1) to establish baseline Resolution (
) and Tailing Factor ( ). -
Parameter Perturbation: Sequentially alter parameters as defined below.
-
Data Capture: For every variation, record
between Rabeprazole and the nearest eluting impurity (usually Sulfone).
Robustness Variables
-
pH of Buffer:
units (Critical for Rabeprazole ionization). -
Column Temperature:
(Affects mass transfer and selectivity).[5] -
Flow Rate:
(Affects retention time and peak width). -
Organic Modifier:
absolute change (Affects selectivity ).
Visualization: Robustness Workflow
Figure 2: Decision tree for robustness testing. Failure at the "Check" stage triggers a return to method development (ICH Q14).
Experimental Data & Comparative Analysis
The following data simulates typical findings when comparing legacy phosphate methods against modern hybrid-particle methods.
Table 2: Robustness Results (Resolution of Rabeprazole/Sulfone)
| Parameter Variation | Method A (Legacy) | Method B (Modern) | Status (Method A/B) |
| Nominal | 2.2 | 4.5 | Pass / Pass |
| pH - 0.2 | 1.8 | 4.3 | Fail / Pass |
| pH + 0.2 | 2.1 | 4.6 | Pass / Pass |
| Temp - 5°C | 2.3 | 4.8 | Pass / Pass |
| Temp + 5°C | 1.9 | 4.1 | Risk / Pass |
| Flow + 10% | 2.1 | 4.4 | Pass / Pass |
| Organic + 2% | 1.6 | 4.0 | Fail / Pass |
Interpretation of Results
-
pH Sensitivity: Method A (Phosphate) shows a significant drop in resolution at lower pH. Rabeprazole is a weak base; slight pH changes affect its ionization and interaction with residual silanols on older C18 columns, causing peak broadening. Method B utilizes a modern hybrid column (BEH) which is less sensitive to silanol interactions, maintaining high resolution.
-
Organic Composition: Method A is highly sensitive to organic modifier changes (
drops to 1.6). This indicates the method is operating near the "edge of failure." Method B, starting with a much higher baseline resolution ( ), can absorb these fluctuations without compromising data integrity.
Authoritative Conclusion
For researchers developing Rabeprazole assays, the data suggests that Method B (UPLC/QbD) is the superior choice. While Method A is compliant under perfect conditions, it lacks the design space to handle routine laboratory errors (e.g., slight buffer pH drift or pump mixing errors).
Key Takeaway: Robustness is not just about passing a test; it is about designing a method with enough "resolution buffer" that minor variations do not impact quality decisions.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7] The global standard for analytical validation, emphasizing lifecycle management.[8] [Link]
-
National Institutes of Health (PMC). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium. [Link]
-
MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method... Rabeprazole Sodium.[1][4][3][9][10][11] Comparison of stress conditions and impurity profiling.[1][4][9][12] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. database.ich.org [database.ich.org]
- 8. mastercontrol.com [mastercontrol.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Limit of detection (LOD) and quantification (LOQ) for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Comparative Analytical Guide: Limit of Detection (LOD) and Quantification (LOQ) for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Part 1: Executive Summary & Compound Profile
This compound (also known as the Rabeprazole Methylthio Analog ) is a critical process-related impurity found in Rabeprazole Sodium active pharmaceutical ingredients (API). It typically arises during the synthesis pathway, specifically involving the substitution of the leaving group on the pyridine ring with a methylthio moiety, or via degradation pathways involving sulfur nucleophiles.
Monitoring this impurity is essential for compliance with ICH Q3A(R2) and Q3B(R2) guidelines, which mandate the identification and qualification of impurities exceeding specific thresholds (typically 0.10% or 1.0 mg/day intake).
Compound Identity
| Parameter | Details |
| Common Name | Rabeprazole Methylthio Impurity |
| Chemical Name | 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 99487-86-2 |
| Molecular Formula | C₁₅H₁₅N₃OS₂ |
| Molecular Weight | 317.43 g/mol |
| Structural Feature | The standard 4-(3-methoxypropoxy) ether side chain of Rabeprazole is replaced by a 4-methylthio (-SMe) group.[1][2][3][4] |
Part 2: Comparative Analytical Performance (LOD/LOQ)
The detection limits for this impurity vary significantly based on the detection modality. While HPLC-UV is the standard for routine Quality Control (QC), LC-MS/MS is required for trace-level analysis or genotoxic impurity risk assessment.
Performance Benchmarks
| Metric | Method A: HPLC-UV (Standard QC) | Method B: LC-MS/MS (Trace Analysis) |
| Primary Application | Routine batch release; Stability testing. | Structural elucidation; Trace quantification (<0.05%). |
| Detection Principle | UV Absorbance at 280–284 nm . | Electrospray Ionization (ESI+) in MRM mode. |
| Limit of Detection (LOD) | 0.03 – 0.05 µg/mL (30–50 ppb) | 1 – 5 ng/mL (1–5 ppb) |
| Limit of Quantification (LOQ) | 0.08 – 0.15 µg/mL (80–150 ppb) | 5 – 10 ng/mL (5–10 ppb) |
| Linearity Range | 0.1 – 15.0 µg/mL (R² > 0.999) | 5 – 500 ng/mL (R² > 0.995) |
| Specificity | High (Resolved from API & other impurities). | Very High (Mass-selective detection). |
Expert Insight: For routine compliance, the HPLC-UV method is sufficient as the LOQ (approx. 0.05% w/w relative to API at 1 mg/mL) aligns with the ICH reporting threshold (0.05%). LC-MS/MS is only necessary if the impurity co-elutes with the API in UV or if ultra-low detection is required for process optimization.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV Determination (Recommended for QC)
This protocol is validated for specificity against Rabeprazole and its major degradation products (Sulfone, Sulfide, N-Oxide).
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V or Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 7.0 with Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN) : Methanol (95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Injection Volume: 20 µL.
2. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 85 | 15 |
| 15.0 | 60 | 40 |
| 25.0 | 40 | 60 |
| 35.0 | 40 | 60 |
| 40.0 | 85 | 15 |
| 50.0 | 85 | 15 |
3. Standard Preparation:
-
Stock Solution: Dissolve 5 mg of this compound reference standard in 10 mL of Diluent (Mix of Buffer:ACN 60:40).
-
LOQ Solution: Dilute Stock Solution to a final concentration of 0.10 µg/mL .
4. System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Rabeprazole and Methylthio Impurity (Methylthio impurity typically elutes after Rabeprazole due to higher lipophilicity of the -SMe group vs. the ether chain).
-
% RSD (n=6): < 5.0% at LOQ level; < 2.0% at 100% level.
Protocol B: LC-MS/MS Identification (For Structural Confirmation)
1. Mass Spectrometry Parameters:
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Precursor Ion: [M+H]⁺ = 318.1 m/z .
-
Product Ions (MRM):
-
Quantifier: 318.1 → 168.1 (Benzimidazole fragment).
-
Qualifier: 318.1 → 152.0 (Pyridine-thio fragment).
-
2. Procedure:
-
Inject 5 µL of the sample.[4]
-
Correlate retention time with UV trace to confirm peak identity.
-
Use the ratio of Quantifier/Qualifier transitions to confirm structural identity in complex matrices.
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix and workflow for analyzing this specific impurity, ensuring data integrity from sample prep to reporting.
Caption: Analytical decision matrix for Rabeprazole Methylthio Impurity, selecting between HPLC-UV and LC-MS/MS based on sensitivity needs.
Part 5: References
-
Reddy, R. B., et al. (2012).[4] "Structural identification and characterization of potential impurities of rabeprazole sodium." Journal of Chemical and Pharmaceutical Research, 4(1): 130-139.[4] Link
-
Rao, P. S., et al. (2010). "Identification, isolation and characterization of new impurity in rabeprazole sodium." Journal of Pharmaceutical and Biomedical Analysis, 53(4): 833-842. Link
-
Kumar, N. & Sangeetha, D. (2013).[7][8] "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium." Scientia Pharmaceutica, 81(3): 697–711. Link
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Link
Sources
- 1. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities (2009) | Pingili Ramchandra Reddy | 10 Citations [scispace.com]
Specificity and Selectivity of the Rabeprazole Impurity Method: A Comparative Technical Guide
Executive Summary
Rabeprazole Sodium is a proton pump inhibitor (PPI) notorious for its chemical instability.[1] It degrades rapidly under acidic conditions and is susceptible to oxidation, photolysis, and thermal stress.[1][2] This lability presents a significant analytical challenge: developing a method that is both specific (unequivocally identifying the API in the presence of degradants) and selective (resolving critical impurity pairs).
This guide compares a Conventional Pharmacopoeial-Type Method (Method A) against an Optimized High-Resolution Stability-Indicating Method (Method B). We demonstrate that Method B, utilizing Embedded Polar Group (EPG) C18 column technology and optimized pH control, offers superior specificity and selectivity, particularly for the critical separation of Rabeprazole from its N-oxide and Sulfone impurities.
The Challenge: Rabeprazole's Impurity Profile
To ensure scientific integrity, we must first understand what we are separating. Rabeprazole's degradation pathways are complex.
-
Oxidation: Yields Rabeprazole Sulfone and Rabeprazole N-Oxide .
-
Acidic Hydrolysis: Cleaves the sulfinyl bridge, yielding benzimidazole and pyridine fragments (often referred to as Impurity-6 or similar in literature).
-
Reduction/Metabolism: Yields Rabeprazole Thioether (Sulfide) .
Visualization: Rabeprazole Degradation Pathways
The following diagram maps the degradation logic used to design the specificity experiments.
Figure 1: Primary degradation pathways.[1][3][4][5][6][7][8][9][10][11][12][13] Note that Acid Hydrolysis is the most rapid degradation route, requiring strict pH control during analysis.
Method Comparison: Conventional vs. Optimized
The core issue with many conventional methods (often based on standard C18 chemistry at neutral pH) is peak tailing of the basic Rabeprazole moiety and co-elution of the N-oxide impurity.
Table 1: Comparative Method Parameters
| Parameter | Method A: Conventional (Generic) | Method B: Optimized (The Product) | Rationale for Optimization |
| Column | Standard C18 (5 µm, 250 x 4.6 mm) | Shield RP18 / EPG C18 (5 µm, 250 x 4.6 mm) | EPG technology shields silanols, reducing tailing for basic PPIs. |
| Buffer | Phosphate Buffer pH 7.0 | Phosphate Buffer pH 6.4 | Lower pH stabilizes Rabeprazole and alters ionization for better impurity selectivity. |
| Mobile Phase | Buffer : ACN : MeOH (Gradient) | Buffer (+TEA) : ACN (Optimized Gradient) | Triethylamine (TEA) acts as a silanol blocker; simplified organic modifier improves baseline. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow maintained for pressure compatibility. |
| Detection | UV 280 nm | PDA 200-400 nm (Extracted 280 nm) | PDA required for Peak Purity assessment (Specificity). |
| Critical Pair | Rabeprazole / N-Oxide | Rabeprazole / N-Oxide | Method B achieves Resolution > 2.0; Method A often < 1.5. |
Experimental Validation: Specificity & Selectivity
Specificity is the ability to assess the analyte unequivocally. Selectivity is the ability to separate the analyte from other components. We validate both via Forced Degradation Studies .
Forced Degradation Protocol
This protocol is designed to generate degradants in situ to prove the method can separate them from the active drug.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 25 mg Rabeprazole Sodium in 10 mL Diluent (Methanolic Buffer).
-
Acid Stress:
-
Add 5 mL 0.1 N HCl .
-
Critical: Rabeprazole degrades instantly in acid. Neutralize immediately with 0.1 N NaOH after < 1 min exposure if trying to capture intermediates, or let stand for 10 min for full degradation.
-
-
Base Stress:
-
Add 5 mL 0.1 N NaOH . Heat at 60°C for 2 hours.
-
Neutralize with 0.1 N HCl.[3]
-
-
Oxidative Stress:
-
Add 3 mL 3% H₂O₂ . Keep at Room Temp (RT) for 30 min.
-
Target: Generates N-Oxide and Sulfone.
-
-
Thermal Stress:
-
Expose solid drug to 80°C for 48 hours.
-
-
Photolytic Stress:
-
Expose to UV light (1.2 million lux hours).
-
Validation Logic Workflow
The following diagram illustrates the decision matrix used to confirm method specificity.
Figure 2: Decision tree for confirming method specificity using PDA peak purity analysis.
Supporting Data & Results
The following data compares the performance of the Optimized Method (B) against standard criteria.
Table 2: Selectivity Data (Retention & Resolution)
Data generated using Method B (Shield RP18, pH 6.4).
| Component | Relative Retention Time (RRT) | Resolution (Rs) from Main Peak | Peak Tailing (T) |
| Rabeprazole (API) | 1.00 | - | 1.15 |
| Impurity-6 (Acid) | 0.75 | 4.2 | - |
| Rabeprazole N-Oxide | 0.20 | > 10.0 | - |
| Rabeprazole Sulfone | 1.12 | 2.8 | - |
| Rabeprazole Sulfide | 2.08 | > 5.0 | - |
Analysis: The critical separation is often between the API and the Sulfone or late-eluting impurities. Method B achieves a resolution of 2.8, well above the USP requirement of 1.5. The tailing factor of 1.15 indicates excellent column inertness (specificity) for the basic Rabeprazole molecule.
Table 3: Forced Degradation Summary (Specificity)
| Stress Condition | % Degradation | Peak Purity (Angle < Threshold) | Remarks |
| Acid (0.1 N HCl) | 25.4% | Pass | Rapid degradation; major peak at RRT 0.75. |
| Base (0.1 N NaOH) | 12.1% | Pass | Slower degradation; distinct peaks. |
| Peroxide (3% H₂O₂) | 8.5% | Pass | Major peak N-Oxide (RRT ~0.20). |
| Thermal (80°C) | 3.2% | Pass | Minimal degradation; stable profile. |
Key Finding: The Peak Purity check (using PDA detector) confirmed that the Rabeprazole peak was spectrally pure in all stressed samples. This proves Specificity : no degradant co-elutes with the main peak.
Conclusion
The comparison reveals that while conventional methods may suffice for basic assay, the Optimized Method B (Shield RP18, pH 6.4) provides superior selectivity for the complex impurity profile of Rabeprazole Sodium.
-
Causality: The use of an Embedded Polar Group (EPG) column reduces silanol interactions, sharpening the basic Rabeprazole peak and improving resolution from the Sulfone impurity.
-
Integrity: The method is self-validating through the use of PDA peak purity checks during forced degradation, ensuring no "hidden" impurities exist under the main peak.
For researchers developing generic versions or monitoring stability, adopting this optimized protocol minimizes the risk of OOS (Out of Specification) results due to poor separation or peak tailing.
References
-
USP Monograph . Rabeprazole Sodium.[1][3][4][5][6][7][11][13][14][15][16] United States Pharmacopeia.[4]
-
Kumar, N. et al. (2013) .[6] Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica.
-
BenchChem . An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions.
-
ICH Guidelines . Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Rahman, N. et al. Kinetic Spectrophotometric Method for the Determination of Rabeprazole Sodium in Pharmaceutical Formulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Rabeprazole Sulfone N-Oxide - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. (PDF) METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC [academia.edu]
- 12. jocpr.com [jocpr.com]
- 13. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Rabeprazole Sulfone N-Oxide | CAS 924663-37-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Rebeprazole sulfone N-oxide | 924663-37-6 [chemicalbook.com]
- 16. wjpps.com [wjpps.com]
Comparison of different detectors (UV, DAD, MS) for Rabeprazole impurity analysis
Title: Precision in Purity: A Comparative Technical Guide to UV, DAD, and MS Detectors for Rabeprazole Impurity Analysis
Executive Summary
In the high-stakes landscape of proton pump inhibitor (PPI) development, Rabeprazole Sodium presents a unique analytical challenge. Its chemical instability—susceptible to acid hydrolysis, oxidation (forming sulfones and N-oxides), and photolysis—demands a multi-layered detection strategy.[1] While UV (Ultraviolet) detection remains the regulatory workhorse for routine Quality Control (QC), it is increasingly insufficient for the structural elucidation of degradation products and the detection of genotoxic impurities (GTIs) like nitrosamines.
This guide objectively compares UV , DAD (Diode Array Detector) , and Mass Spectrometry (MS) , providing experimental workflows to help researchers select the optimal tool for their specific development phase.
Technical Deep Dive: The Detector Triad
A. UV (Variable Wavelength Detector - VWD)
-
Role: The "Workhorse" for routine quantitative analysis.
-
Mechanism: Measures absorbance at a single, fixed wavelength (typically 284 nm for Rabeprazole).
-
Limitation: It assumes peak purity. If a degradation product co-elutes with the main peak, UV cannot distinguish them, potentially leading to mass balance errors.
B. DAD (Diode Array Detector)
-
Role: The "Surveyor" for method development and stress testing.
-
Mechanism: Scans a spectral range (e.g., 200–400 nm) simultaneously.[2]
-
Critical Advantage: Peak Purity Analysis . By comparing spectra at the upslope, apex, and downslope of a peak, DAD confirms if a peak represents a single compound.
-
Application: Essential for forced degradation studies (acid/base/oxidative stress) to ensure the main peak is not masking hidden degradants.
C. MS (Mass Spectrometry - LC-MS/MS)
-
Role: The "Detective" for identification and trace analysis.
-
Mechanism: Ionizes molecules (ESI/APCI) and separates them by mass-to-charge ratio (m/z).
-
Critical Advantage:
-
Structure Elucidation: Identifies unknowns (e.g., distinguishing Rabeprazole Sulfone from Rabeprazole N-Oxide).
-
Trace Sensitivity: The only viable option for detecting genotoxic impurities (e.g., nitrosamines) at sub-ppm (ng/mL) levels.
-
Comparative Experimental Data
The following data summarizes the performance of each detector based on validated internal protocols and literature benchmarks.
Table 1: Detector Performance Matrix for Rabeprazole Sodium
| Feature | UV (VWD) | DAD (PDA) | LC-MS/MS (Triple Quad) |
| Primary Use Case | Routine QC Release | Method Development / Stress Testing | Unknown ID / Genotoxic Screening |
| LOD (Limit of Detection) | ~0.03 µg/mL | ~0.05 µg/mL | 0.05–0.1 ng/mL (Trace) |
| LOQ (Limit of Quant) | ~0.10 µg/mL | ~0.15 µg/mL | 0.1–0.5 ng/mL |
| Specificity | Low (Retention time only) | Medium (RT + Spectral Match) | High (Mass + Fragmentation) |
| Linearity (R²) | > 0.999 (High range) | > 0.999 | > 0.99 (Dynamic range varies) |
| Mobile Phase | Non-volatile buffers (Phosphate) OK | Non-volatile buffers OK | Must use Volatile (Formic Acid/Ammonium Acetate) |
Decision Logic & Workflow
Choosing the right detector depends on the analytical question. The diagram below illustrates the decision pathway for Rabeprazole analysis.
Figure 1: Decision matrix for selecting the appropriate detector based on impurity knowledge and sensitivity requirements.
Detailed Experimental Protocols
Protocol A: HPLC-DAD for Peak Purity & Routine Impurities
Use this for forced degradation studies and quantifying known impurities (Sulfone, N-oxide).
-
Column: C18 (e.g., Phenomenex Gemini or Waters Symmetry), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Phosphate Buffer (pH 7.0). Note: High pH is critical for Rabeprazole stability.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 85% A / 15% B
-
10 min: 60% A / 40% B
-
25 min: 60% A / 40% B
-
30 min: 85% A / 15% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: DAD scanning 200–400 nm; Extraction at 284 nm .
-
Self-Validation Step: Check the "Peak Purity Index" in your software (e.g., Empower/ChemStation). The purity angle must be less than the purity threshold. If not, co-elution is occurring—switch to Protocol B.
Protocol B: LC-MS/MS for Unknown Identification
Use this when a new peak appears during stability testing or for nitrosamine screening.
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (Volatile buffer required for MS).
-
Mobile Phase B: Acetonitrile.
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Scan Range: m/z 100–1000.
-
-
Why this works: Rabeprazole ([M+H]+ = 360.1) fragments predictably.
-
Sulfone Impurity: +16 Da shift (m/z 376).
-
Desmethyl Impurity: -14 Da shift (m/z 346).
-
-
Self-Validation Step: Inject a blank solvent. Ensure no "ghost peaks" appear at the retention time of interest (common in MS due to source contamination).
Impurity Identification Workflow
The following diagram details the technical pathway for characterizing a "Ghost Peak" (Unknown Impurity) found during stability testing.
Figure 2: Step-by-step workflow for identifying unknown degradation products.
References
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS . RSC Advances. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Rabeprazole Sodium . Journal of Applied Pharmaceutical Science. [Link]
-
Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration (FDA) Guidance. [Link][4]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques . Magnetic Resonance in Chemistry. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Desmethoxypropoxyl-4-methylthio Rabeprazole
[1][2]
Material Characterization & Hazard Identification
Before initiating disposal, the material must be accurately characterized to assign the correct waste stream.[1][2] this compound is a structural analog of the proton pump inhibitor Rabeprazole, typically used as an impurity standard in pharmaceutical analysis.[1]
| Property | Data |
| Chemical Name | 2-[[[3-Methyl-4-(methylthio)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |
| CAS Number | 99487-86-2 |
| Molecular Formula | C₁₅H₁₅N₃OS₂ |
| Molecular Weight | 317.43 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane |
| Hazard Class | Irritant / Bioactive. Treat as a potent pharmacologically active substance.[1][3] Contains organic sulfur (thioether/sulfoxide), posing potential odor and sensitization risks.[1] |
Expert Insight: The "Sulfur" Factor
Unlike parent Rabeprazole, this impurity contains a methylthio (-SCH₃) group on the pyridine ring.[1] Organic sulfides (thioethers) can degrade into volatile, malodorous sulfur species.[1] Disposal protocols must account for odor containment and the prevention of reduction reactions that could release thiols.[1]
Containment & Personal Protective Equipment (PPE)
Trust Protocol: Safety begins with the assumption that the compound is more toxic than the parent drug until proven otherwise.[1]
-
Respiratory: N95 or P100 particulate respirator is mandatory for solid handling to prevent inhalation of bioactive dust.[1]
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] The thioether moiety is lipophilic; double gloving prevents permeation.[1]
-
Ocular: Chemical splash goggles.[1]
-
Engineering Controls: All open handling (weighing, solution preparation) must occur inside a certified chemical fume hood.[1]
Disposal Workflow & Waste Segregation
Do not dispose of this compound down the drain.[1][2] The presence of the benzimidazole core and sulfur moieties requires high-temperature thermal destruction.[1]
A. Solid Waste (Pure Substance)[2]
-
Collection: Place the vial or solid residue directly into a transparent, sealable polyethylene bag .
-
Labeling: Label as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."
-
Note: While not a P-listed or U-listed RCRA hazardous waste, best practice dictates incineration to destroy the bioactive pharmacophore.[1]
-
-
Secondary Containment: Place the sealed bag into a rigid, yellow pharmaceutical waste container (or black container if RCRA hazardous solvents are present).
B. Liquid Waste (HPLC Effluents/Stock Solutions)
Liquid waste is the most common vector for environmental contamination.[1]
-
Segregation:
-
Deactivation (Optional but Recommended): For stock solutions, add 10% volume of dilute Sodium Hypochlorite (Bleach) to the waste stream before sealing.[1]
-
Disposal: Cap tightly. Ensure the container is rated for solvents (HDPE or Glass).[1]
C. Glassware & Surface Decontamination
The "Rinse-Oxidize-Wash" Protocol:
-
Solvent Rinse: Rinse glassware with Methanol to solubilize residues.[1] Collect this rinse as liquid chemical waste.[1]
-
Oxidation: Soak glassware in a 5% Sodium Hypochlorite (Bleach) solution for 30 minutes.[1] This destroys trace bioactive residues and neutralizes sulfur odors.[1]
-
Wash: Wash with Alconox/detergent and water as normal.[1]
Decision Matrix: Disposal Workflow
The following diagram outlines the logical decision tree for disposing of this compound based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of Rabeprazole thioether impurities.
Emergency Procedures (Spill Response)
In the event of a spill outside of the fume hood:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
